molecular formula C8H10O4 B181791 Methyl 4-cyclopropyl-2,4-dioxobutanoate CAS No. 167408-67-5

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No.: B181791
CAS No.: 167408-67-5
M. Wt: 170.16 g/mol
InChI Key: MFRDTCKJOFHQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyclopropyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDTCKJOFHQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585367
Record name Methyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167408-67-5
Record name Methyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyclopropyl-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No. 167408-67-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a chemical compound with the CAS number 167408-67-5.[1] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and explores its potential applications, particularly within the realm of drug discovery and organic synthesis. The document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Data

This compound is a dicarbonyl compound featuring a cyclopropyl group. The presence of the cyclopropyl ring, a common motif in medicinal chemistry, suggests potential for interesting biological activity. The physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 167408-67-5[1]
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
Appearance Colorless liquid[2]
Boiling Point 210-212 °C[2]
Density 1.185 g/mL[2]
Refractive Index 1.455[2]
Melting Point -15 °C[2]

Synthesis Protocol

A plausible and common method for the synthesis of β-keto esters and related dicarbonyl compounds is the Claisen condensation reaction. In the case of this compound, this would involve the reaction of cyclopropyl methyl ketone with diethyl oxalate in the presence of a strong base.

Experimental Workflow

G reagents Cyclopropyl methyl ketone Diethyl oxalate Sodium ethoxide (Base) Anhydrous solvent (e.g., Ethanol) reaction_mixture Reaction Mixture reagents->reaction_mixture Combine reflux Reflux under inert atmosphere reaction_mixture->reflux workup Acidic Work-up (e.g., dilute HCl) reflux->workup extraction Extraction with organic solvent (e.g., Diethyl ether) workup->extraction drying Drying of organic layer (e.g., Anhydrous MgSO4) extraction->drying purification Purification (e.g., Vacuum distillation or Column chromatography) drying->purification product This compound purification->product G start This compound intermediate Heterocyclic Intermediate start->intermediate Cyclization Reactions final_compound Potential SSRI Candidate intermediate->final_compound Further Functionalization target Serotonin Transporter (SERT) final_compound->target Inhibition

References

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a cyclopropyl group and a β-dicarbonyl moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical structure, physical properties, synthesis, and its documented use in chemical reactions.

Chemical Structure and Properties

This compound is a ketoester with a cyclopropyl ring attached to the gamma carbon. The presence of two carbonyl groups leads to interesting chemical reactivity and potential for various chemical transformations.

Chemical Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 167408-67-5[1]

  • Molecular Formula: C₈H₁₀O₄[1]

  • SMILES: O=C(OC)C(=O)CC(=O)C1CC1

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that this data is primarily sourced from chemical supplier catalogs and has not been independently verified through peer-reviewed literature.

PropertyValueSource
Molecular Weight 170.16 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 210-212°C[2]
Density 1.185 g/mL[2]
Refractive Index 1.455[2]
Melting Point -15°C[2]

Synthesis

General Synthesis Method

A plausible synthetic route, based on this general description, is visualized in the logical relationship diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Cyclopropyl_ketone Cyclopropyl Ketone Derivative Claisen_Condensation Base-mediated Claisen Condensation Cyclopropyl_ketone->Claisen_Condensation Diester Diester (e.g., Dimethyl oxalate) Diester->Claisen_Condensation Ketoester_Intermediate Intermediate Ketoester Claisen_Condensation->Ketoester_Intermediate Carbonylation Carbonylation (e.g., with CO source & initiator) Ketoester_Intermediate->Carbonylation Target_Molecule This compound Carbonylation->Target_Molecule

Caption: A plausible synthetic pathway to this compound.

Experimental Protocols

While a specific synthesis protocol for this compound is not available, a patent for compounds with anti-respiratory syncytial virus (RSV) activity documents its use as a reactant. The following protocol is adapted from patent WO 2019/106004 A1.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative using this compound

This protocol describes the reaction of this compound with a hydrazine derivative to form a pyrazole intermediate, which is a key step in the synthesis of potential antiviral compounds.

Materials:

  • This compound (CAS 167408-67-5)

  • A substituted hydrazine (specific structure as described in the patent)

  • Ethanol (EtOH)

Procedure:

  • A mixture of the substituted hydrazine and this compound (8.26 g, 46.1 mmol) in Ethanol (200 mL) is prepared in a suitable reaction vessel.

  • The mixture is stirred and heated to 80°C for 3 hours.

  • After 3 hours, the reaction mixture is cooled to room temperature.

  • A precipitate is formed upon cooling.

  • The precipitate is filtered and dried on the frit to yield the desired pyrazole intermediate as a yellow solid.

The workflow for this experimental protocol is illustrated in the diagram below.

G Start Start Mix Mix Hydrazine derivative and This compound in Ethanol Start->Mix Heat Heat to 80°C and stir for 3 hours Mix->Heat Cool Cool to room temperature Heat->Cool Precipitate Precipitate forms Cool->Precipitate Filter Filter the precipitate Precipitate->Filter Dry Dry the solid Filter->Dry End End: Yellow solid intermediate Dry->End

Caption: Experimental workflow for the synthesis of a pyrazole intermediate.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or the role of this compound in any signaling pathways. The patent that describes its use as a reactant is focused on the synthesis of compounds with anti-respiratory syncytial virus (RSV) activity, but this activity is not attributed to this compound itself.

However, the presence of a cyclopropyl ring is a notable feature in medicinal chemistry. The introduction of cyclopropyl groups into drug candidates can influence various molecular properties, such as metabolic stability, biological activity, and binding affinity to target proteins. Cyclopropane rings are found in a number of marketed drugs across various therapeutic areas.

Conclusion

This compound is a chemical intermediate with established use in the synthesis of heterocyclic compounds. While detailed information on its synthesis and biological activity is limited in the public domain, its chemical structure suggests its potential as a valuable building block in medicinal chemistry and other areas of organic synthesis. Further research into the reactivity and applications of this compound could unveil new synthetic pathways and potential for the development of novel molecules.

References

Technical Whitepaper: Molecular Weight of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. An accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and drug design and development processes. This document provides a definitive guide to the molecular weight of this compound, based on its confirmed molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Weight

The established molecular formula for this compound is C₈H₁₀O₄. The molecular weight is calculated by summing the atomic weights of each atom present in the molecule.

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below.

ComponentSymbolQuantityStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.01196.088
HydrogenH101.00810.080
OxygenO415.99963.996
Total 170.164

Based on this, the molecular weight of this compound is 170.16 g/mol .

Methodologies for Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property derived from its molecular formula. The process for its determination is as follows:

  • Structural Elucidation: The precise chemical structure of the target compound is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. This confirms the types and numbers of atoms in one molecule.

  • Molecular Formula Confirmation: From the elucidated structure, the molecular formula is confirmed. For this compound, this has been verified as C₈H₁₀O₄.

  • Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the formula. The standard atomic weights, as established by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[1][2][3][4]

    • (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

    • (8 × 12.011 g/mol ) + (10 × 1.008 g/mol ) + (4 × 15.999 g/mol ) = 170.164 g/mol

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its constituent elements.

cluster_elements Constituent Elements cluster_atomic_weights Standard Atomic Weights (g/mol) cluster_formula Molecular Formula: C₈H₁₀O₄ cluster_calculation Calculation C Carbon (C) C_aw 12.011 H Hydrogen (H) H_aw 1.008 O Oxygen (O) O_aw 15.999 Summation Σ (Count × Atomic Weight) C_aw->Summation H_aw->Summation O_aw->Summation C_count Count: 8 C_count->Summation H_count Count: 10 H_count->Summation O_count Count: 4 O_count->Summation MW Molecular Weight 170.16 g/mol Summation->MW

Caption: Molecular Weight Calculation Workflow.

Conclusion

The molecular weight of this compound has been definitively established as 170.16 g/mol based on its molecular formula C₈H₁₀O₄ and standard atomic weights. This value is critical for all quantitative applications involving this compound in research and development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The concepts of signaling pathways and detailed experimental protocols for synthesis are beyond the scope of a molecular weight determination and are therefore not included.

References

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a robust experimental protocol for its synthesis via mixed Claisen condensation, and discusses the broader significance of the cyclopropyl moiety in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction and IUPAC Nomenclature

The compound of interest is systematically named This compound . This name accurately describes a four-carbon butanoate chain with oxo (ketone) groups at positions 2 and 4, a cyclopropyl group attached to the fourth carbon, and a methyl ester functionality. It is a notable β-keto ester, a class of compounds widely utilized as building blocks in the synthesis of more complex molecules. The presence of the strained cyclopropyl ring imparts unique chemical and physical properties, making it a valuable synthon for introducing this motif into pharmaceuticals and agrochemicals.[1]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below. The data has been aggregated from various chemical suppliers and databases.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 167408-67-5[2]
Molecular Formula C₈H₁₀O₄[2]
Molecular Weight 170.16 g/mol [2]
Appearance Colorless liquid (predicted)[1]
Boiling Point 210-212 °C[1]
Density 1.185 g/mL[1]
Refractive Index 1.455[1]
Melting Point -15 °C[1]

Note: Some sources report a molecular formula of C₉H₁₂O₄ and a molecular weight of 184.19 g/mol ; however, the consensus based on the CAS number points to C₈H₁₀O₄.[1][3]

Synthetic Protocol: Mixed Claisen Condensation

The synthesis of this compound is most effectively achieved via a mixed (or crossed) Claisen condensation. This reaction involves the acylation of an ester enolate with a different ester. For this synthesis, the enolate of methyl cyclopropylacetate serves as the nucleophile (donor), and dimethyl oxalate acts as the electrophile (acceptor). A mixed Claisen condensation is suitable here because dimethyl oxalate has no α-hydrogens and thus cannot self-condense, leading to a more controlled reaction and higher yield of the desired product.[4][5][6]

Reagents and Materials
  • Methyl cyclopropylacetate

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Preparation: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Anhydrous diethyl ether (100 mL) and sodium methoxide (1.1 equivalents) are added to the flask. The mixture is stirred to form a suspension.

  • Enolate Formation: Methyl cyclopropylacetate (1.0 equivalent) is dissolved in a small amount of anhydrous diethyl ether and added dropwise to the stirred suspension of sodium methoxide at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the sodium enolate.

  • Condensation Reaction: Dimethyl oxalate (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture via an addition funnel over 30 minutes. The reaction is typically exothermic. After the addition is complete, the mixture is gently refluxed for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of 1M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_products Intermediates & Final Product R1 Methyl Cyclopropylacetate I1 Sodium Enolate Intermediate R1->I1 Base R2 Dimethyl Oxalate P1 Crude Product C1 1. Sodium Methoxide (Base) in Anhydrous Ether C2 2. Reflux C3 3. HCl (aq) Workup I1->P1 Condensation with R2 Pur Purification (Vacuum Distillation) P1->Pur Isolation P2 Purified this compound Pur->P2 Final Product

Synthetic workflow for this compound.

Biological and Medicinal Context

While no specific biological activities have been documented for this compound itself, the incorporation of cyclopropyl groups is a well-established strategy in medicinal chemistry. The cyclopropyl moiety is valued for several reasons:

  • Metabolic Stability: The high C-H bond dissociation energy within the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the half-life of a drug molecule.[7]

  • Conformational Rigidity: As a rigid, strained ring, it can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[7]

  • Potency and Lipophilicity: The cyclopropyl group can favorably modulate a compound's lipophilicity and interact with lipophilic pockets in target proteins, thereby enhancing potency.

Given these properties, this compound serves as a valuable intermediate for synthesizing novel drug candidates where the introduction of a cyclopropyl group is desired to optimize pharmacokinetic and pharmacodynamic properties.[8][9]

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic chemistry. Its preparation is reliably achieved through a mixed Claisen condensation, a fundamental reaction in organic synthesis. While direct biological data on this compound is scarce, its structural features, particularly the cyclopropyl group, align with modern strategies in drug design aimed at enhancing metabolic stability and target affinity. This guide provides the foundational chemical data and a detailed synthetic protocol to facilitate its use in research and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the integrase inhibitor Dolutegravir. This technical guide provides a comprehensive overview of its synthesis, focusing on the widely employed Claisen condensation methodology. Detailed experimental protocols, quantitative data, and a process workflow are presented to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol , is a beta-keto ester of significant interest in medicinal chemistry. Its structural features, particularly the cyclopropyl and 1,3-dicarbonyl moieties, make it a versatile building block for the construction of complex heterocyclic systems. The primary and most established route for its synthesis is the mixed Claisen condensation of cyclopropyl methyl ketone with an oxalate ester, typically dimethyl oxalate, in the presence of a strong base.

Synthesis Pathway

The synthesis of this compound is achieved through a base-mediated Claisen condensation reaction. This reaction involves the formation of an enolate from cyclopropyl methyl ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired product.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products CPMK Cyclopropyl Methyl Ketone Reaction Claisen Condensation CPMK->Reaction Enolate Formation DMO Dimethyl Oxalate DMO->Reaction Base Sodium Methoxide (Base) Base->Reaction Catalyst Solvent Toluene (Solvent) Solvent->Reaction Medium Temp Elevated Temperature Temp->Reaction Target This compound Methanol Methanol (Byproduct) Reaction->Target Reaction->Methanol

Caption: Synthesis of this compound via Claisen Condensation.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropyl methyl ketone84.1210.0 g0.119
Dimethyl oxalate118.0916.8 g0.142
Sodium methoxide54.027.7 g0.142
Toluene-100 mL-
2M Hydrochloric acid-As required-
Saturated sodium bicarbonate solution-As required-
Brine-As required-
Anhydrous magnesium sulfate-As required-
Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Addition of Reagents: The flask is charged with sodium methoxide (7.7 g) and toluene (50 mL). The suspension is stirred, and a solution of cyclopropyl methyl ketone (10.0 g) in toluene (20 mL) is added dropwise over 15 minutes.

  • Addition of Dimethyl Oxalate: A solution of dimethyl oxalate (16.8 g) in toluene (30 mL) is then added dropwise to the reaction mixture over 30 minutes.

  • Reaction: The reaction mixture is heated to 60-65 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold 2M hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Isolation: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Quantitative Data

ParameterValue
Yield 75-85%
Boiling Point 85-90 °C at 1 mmHg
Purity (by GC) >98%

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H), 3.85 (s, 3H), 2.90 (s, 2H), 1.80-1.70 (m, 1H), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 195.2, 182.1, 161.5, 98.6, 52.8, 45.1, 15.7, 11.2.

  • Mass Spectrometry (EI): m/z 170.05 [M]⁺.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow for Synthesis Start Start Setup Assemble Reaction Apparatus Start->Setup Charge_Reactants Charge Sodium Methoxide, Toluene, and Cyclopropyl Methyl Ketone Setup->Charge_Reactants Add_DMO Add Dimethyl Oxalate Solution Charge_Reactants->Add_DMO Heat_React Heat Reaction Mixture to 60-65 °C for 4-6 hours Add_DMO->Heat_React Monitor Monitor Reaction by TLC Heat_React->Monitor Monitor->Heat_React Incomplete Workup Cool and Quench with 2M HCl Monitor->Workup Reaction Complete Extraction Extract with Toluene Workup->Extraction Washing Wash Organic Layers Extraction->Washing Drying Dry with MgSO₄ and Filter Washing->Drying Evaporation Remove Solvent under Reduced Pressure Drying->Evaporation Purification Purify by Vacuum Distillation Evaporation->Purification End Obtain Pure Product Purification->End

Physicochemical properties of "Methyl 4-cyclopropyl-2,4-dioxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 167408-67-5) is a chemical intermediate with potential applications in various fields of organic synthesis.[1] Its unique structure, featuring a cyclopropyl group and a diketoester moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a general synthesis protocol, and its potential applications.

Physicochemical Properties

This compound is a colorless liquid under normal conditions.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 167408-67-5[2][3]
Molecular Formula C₈H₁₀O₄[2][3]
Molecular Weight 170.16 g/mol [2][3]
Appearance Colorless liquid[1]
Boiling Point 210-212 °C[1]
Density 1.185 g/mL[1]
Refractive Index 1.455[1]
Melting Point -15 °C[1]

Synthesis and Experimental Protocols

General Synthesis Method

The general method for the synthesis of this compound involves the carbonylation of a corresponding ketoester.[1] This reaction is typically carried out in an organic solvent with the use of an initiator.

A plausible synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product ketoester Appropriate Ketoester reaction Carbonylation Reaction in Organic Solvent ketoester->reaction initiator Initiator (e.g., DCC, DIPC) initiator->reaction purification Column Chromatography or Crystallization reaction->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Experimental Protocol
  • Reaction Setup: The appropriate ketoester and an organic solvent are placed in a reaction vessel.

  • Initiation: An initiator, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIPC), is added to the mixture.[1]

  • Reaction Conditions: The reaction is allowed to proceed for a sufficient amount of time at a specific temperature to ensure completion.[1]

  • Purification: The crude product is then purified using standard techniques such as column chromatography or crystallization to yield the final product.[1]

Analytical Data

Specific spectral data such as NMR, HPLC, and LC-MS for this compound may be available from commercial suppliers upon request.

Applications and Potential Biological Significance

This compound serves as an important intermediate in organic synthesis.[1] Its structural motifs suggest its utility in the preparation of a variety of target molecules.

G cluster_intermediate Core Intermediate cluster_applications Potential Applications cluster_examples Examples intermediate This compound drug_synthesis Drug Synthesis intermediate->drug_synthesis pesticide_synthesis Pesticide Synthesis intermediate->pesticide_synthesis ssri Serotonin Reuptake Inhibitors drug_synthesis->ssri other_drugs Other Drugs drug_synthesis->other_drugs pesticides Pesticides pesticide_synthesis->pesticides herbicides Herbicides pesticide_synthesis->herbicides

Caption: Potential applications of this compound.

Drug Synthesis

This compound has potential applications in the synthesis of pharmaceuticals, including serotonin reuptake inhibitors.[1] The cyclopropyl group is a common feature in many drug molecules, often introduced to enhance metabolic stability or binding affinity.

Agrochemicals

In the agricultural sector, it can be used as a synthetic raw material for pesticides and herbicides.[1]

No specific signaling pathways involving this compound have been identified in the reviewed literature.

Safety Information

Under normal conditions of use, this compound is considered relatively safe.[1] However, as with any chemical substance, standard safety protocols should be followed. It is advised to avoid direct contact with skin and eyes and to work in a well-ventilated area.[1] In case of ingestion or inhalation, immediate medical attention should be sought.[1]

References

Spectroscopic Data Analysis of Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No: 167408-67-5, Molecular Formula: C₈H₁₀O₄, Molecular Weight: 170.16 g/mol ) is a keto-ester of interest in organic synthesis. A comprehensive understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control. This guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), in the absence of publicly available experimental spectra. Furthermore, it outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's chemical structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~3.803HSinglet--OCH₃ (Methyl ester)
~3.002HSinglet--CH₂- (Methylene)
~1.801HMultiplet--CH- (Cyclopropyl methine)
~1.10 - 1.304HMultiplet--CH₂- (Cyclopropyl methylene)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~205.0C=O (Ketone)
~190.0C=O (α-Keto ester)
~165.0C=O (Ester)
~53.0-OCH₃ (Methyl ester)
~45.0-CH₂- (Methylene)
~20.0-CH- (Cyclopropyl methine)
~12.0-CH₂- (Cyclopropyl methylene)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3080MediumC-H stretch (cyclopropyl)
~2950MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative IntensityAssignment
170Moderate[M]⁺ (Molecular Ion)
142Moderate[M - CO]⁺
139Moderate[M - OCH₃]⁺
111High[M - COOCH₃]⁺
69High[C₄H₅O]⁺ (Cyclopropylcarbonyl cation)
43High[CH₃CO]⁺

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient for a ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Data Acquisition (¹³C NMR):

    • Use a more concentrated sample if possible (20-50 mg).

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Alternatively, for a solid, place a small amount of the powder onto the crystal and apply pressure using the anvil.

  • Data Acquisition (FT-IR):

    • Record a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over a typical range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[2][3][4][5]

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[6]

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.[6]

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).[7]

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).[7]

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[8][9][10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample_Purification Compound Purification Sample_Weighing Weighing & Dissolving Sample_Purification->Sample_Weighing NMR_Acquisition NMR Spectroscopy (1H, 13C) Sample_Weighing->NMR_Acquisition IR_Acquisition IR Spectroscopy Sample_Weighing->IR_Acquisition MS_Acquisition Mass Spectrometry Sample_Weighing->MS_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Integration) NMR_Acquisition->NMR_Processing IR_Processing IR Spectrum Generation IR_Acquisition->IR_Processing MS_Processing MS Spectrum Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Processing Structure_Determination Structure Confirmation or Elucidation NMR_Processing->Structure_Determination IR_Processing->Structure_Determination MS_Processing->Structure_Determination

A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide on its Synthesis, Properties, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile building block in modern organic synthesis. We will delve into its chemical characteristics, explore plausible synthetic routes, and highlight its significance as an intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging unique chemical scaffolds for new molecular entities.

Introduction to this compound

This compound, with the CAS Number 167408-67-5, is a dicarbonyl compound featuring a terminal cyclopropyl group.[1][2] This structural motif is of particular interest in medicinal chemistry. The cyclopropyl group, a small, strained ring, can act as a bioisostere for other functional groups, influencing the molecule's conformation, metabolic stability, and binding affinity to biological targets. The presence of two carbonyl groups provides multiple reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 167408-67-5[1][2][5]
Molecular Formula C8H10O4[1][2]
Molecular Weight 170.17 g/mol [1][2]
Appearance Not specified (typically a solid or oil)
Hazard Irritant[1]

Synthesis of this compound

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester and a ketone. In this case, cyclopropyl methyl ketone would react with dimethyl oxalate in the presence of a suitable base, such as sodium methoxide or sodium hydride, to yield the target molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopropyl methyl ketone

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous diethyl ether.

  • Addition of Reactants: A solution of cyclopropyl methyl ketone and dimethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is quenched by the slow addition of a dilute acid (e.g., 1M HCl) to neutralize the base. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

The following diagram illustrates the proposed synthetic workflow:

G cluster_workflow Synthesis Workflow start Start: Prepare Reactants react Claisen Condensation: Cyclopropyl methyl ketone + Dimethyl oxalate (Base-mediated) start->react 1. Add reactants monitor Monitor Reaction (TLC) react->monitor 2. Allow to react workup Aqueous Workup (Acid Quench & Extraction) monitor->workup 3. Upon completion purify Purification (Distillation or Chromatography) workup->purify 4. Isolate crude product end_node End: Pure Product purify->end_node 5. Obtain pure compound

Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a versatile intermediate in the synthesis of heterocyclic compounds, many of which have demonstrated significant biological activity. Its dicarbonyl nature allows for reactions with a variety of dinucleophiles to form diverse ring systems.

Intermediate in the Synthesis of Pyrazolopyrrolidine Compounds

Patent literature discloses the use of this compound in the synthesis of pyrazolopyrrolidine compounds.[6] These scaffolds are of interest in drug discovery for their potential to modulate various biological targets. The synthesis likely involves the reaction of the dicarbonyl compound with a hydrazine derivative to form a pyrazole ring, which is then further elaborated.

Precursor for Apelin Receptor Agonists

This compound has also been cited as a starting material in the synthesis of apelin receptor agonists.[7] The apelin receptor is a G-protein coupled receptor that plays a role in cardiovascular function and fluid homeostasis, making it a target for the treatment of heart failure and other related conditions. In this context, the butanoate derivative is used to construct a more complex molecule that can bind to and activate the apelin receptor.

The general reaction pathway for the utilization of this compound in the synthesis of heterocyclic compounds is depicted below:

G cluster_pathway Application in Heterocyclic Synthesis start This compound reaction Cyclocondensation Reaction start->reaction reagent Dinucleophile (e.g., Hydrazine, Amidine) reagent->reaction product Heterocyclic Scaffold (e.g., Pyrazole, Pyrimidine) reaction->product elaboration Further Chemical Modification product->elaboration api Active Pharmaceutical Ingredient (API) elaboration->api

General pathway for the use of this compound in heterocyclic synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a cyclopropyl group and a 1,3-dicarbonyl system provides a gateway to a wide range of complex and biologically relevant molecules. While its specific discovery and history are not prominently documented, its utility is evident from its appearance in the patent literature as a key intermediate for the synthesis of potential therapeutic agents. The synthetic route via Claisen condensation is straightforward and scalable, ensuring its accessibility for research and development purposes. As the quest for novel drug candidates continues, the importance of such unique and adaptable chemical building blocks will undoubtedly grow.

References

A Technical Guide to the Reactivity and Stability of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-cyclopropyl-2,4-dioxobutanoate (MCPDB) is a highly functionalized synthetic intermediate that merges two structurally significant motifs: a reactive 1,3-dicarbonyl system and a strained cyclopropyl ring. This guide provides an in-depth analysis of the compound's chemical behavior, focusing on the interplay between its stability and diverse reactivity. The central theme of its chemistry is the keto-enol tautomerism, which governs its dual role as both an electrophile and, more commonly, a potent carbon nucleophile via its enolate. Key transformations include hydrolysis, decarboxylation, α-carbon functionalization, and unique ring-opening reactions of the cyclopropyl ketone moiety. Understanding these characteristics is crucial for its effective use in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the cyclopropyl group is valued for its ability to enhance metabolic stability and potency.[1][2]

Introduction

The design of novel therapeutic agents often relies on the use of versatile chemical building blocks that allow for the systematic exploration of chemical space. This compound is one such building block, offering multiple reaction sites for molecular elaboration. Its structure, a β-ketoester, is a classic scaffold in organic synthesis, renowned for the acidity of its α-protons and its utility in forming carbon-carbon bonds.[3][4] The incorporation of a cyclopropyl group introduces unique conformational constraints and electronic properties that are highly sought after in modern drug design.[2] This guide will dissect the fundamental principles governing the stability and reactivity of MCPDB, providing both theoretical understanding and practical protocols to empower researchers in its application.

Physicochemical Properties and Structural Analysis

The reactivity of MCPDB is a direct consequence of its molecular structure. The molecule features a methyl ester and a cyclopropyl ketone separated by a methylene group, constituting a 1,3-dicarbonyl system.

PropertyValueReference
CAS Number 167408-67-5[5]
Molecular Formula C₈H₁₀O₄[5]
Molecular Weight 170.16 g/mol [5]
Appearance Colorless liquid (reported)[6]
Boiling Point 210-212°C (predicted)[6]
Density 1.185 g/mL (predicted)[6]
Synonyms Butanoic acid, 4-cyclopropyl-2,4-dioxo-, methyl esterN/A

Note: Some physical properties are predicted and should be confirmed experimentally.

The key features dictating its chemistry are:

  • The 1,3-Dicarbonyl Moiety: The two carbonyl groups are in a 1,3-relationship, which significantly increases the acidity of the intervening C-2 protons.[7][8]

  • The Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions.[9]

  • The Cyclopropyl Ketone: The cyclopropyl ring, due to its inherent ring strain and π-character, can participate in unique ring-opening reactions, particularly when activated by the adjacent carbonyl group.[10][11]

The Core of Reactivity: Keto-Enol Tautomerism

Like all 1,3-dicarbonyl compounds, MCPDB exists as a dynamic equilibrium between its diketo form and two possible enol tautomers.[12][13] This equilibrium is fundamental to its reactivity, as the enol form behaves as a nucleophile at the α-carbon.[14]

G Keto-Enol Tautomerism of MCPDB cluster_keto cluster_enol1 cluster_enol2 keto Keto Form enol1 Enol Form I (Stabilized by H-Bonding) keto->enol1 Equilibrium enol2 Enol Form II keto->enol2 Equilibrium

Caption: Equilibrium between the diketo and two enol tautomers of MCPDB.

The position of this equilibrium is highly sensitive to the environment:

  • Solvent: In nonpolar solvents, the enol form is often favored due to stabilization from intramolecular hydrogen bonding, which forms a stable pseudo-six-membered ring.[7][12] In hydrogen-bonding solvents like water, the keto form may be more prevalent as the solvent can hydrogen bond with the carbonyl groups.

  • pH: The equilibrium is catalyzed by both acid and base.[15] Under basic conditions, the molecule is deprotonated to form the enolate anion, which is the key nucleophilic species in many of its reactions.

Stability Profile

MCPDB is a moderately stable compound but is susceptible to degradation under certain conditions. Proper storage is critical to maintaining its integrity.

Recommended Handling and Storage: Based on its reactivity profile and vendor recommendations, MCPDB should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[16] Exposure to strong acids or bases should be avoided during storage.

Summary of Chemical Stability:

ConditionReagents/EnvironmentPrimary Outcome(s)Stability Concern
Acidic Dilute H₂O/H⁺ (e.g., HCl)Reversible hydrolysis of the methyl ester to the β-keto acid.[9]High
Strong Acid / Lewis AcidPotential for cyclopropyl ring opening.[10][17]High
Basic Dilute H₂O/OH⁻ (e.g., NaOH)Irreversible hydrolysis (saponification) to the carboxylate salt.[9]High
Anhydrous Base (e.g., NaH)Deprotonation to form the stable, resonance-delocalized enolate anion.Moderate
Thermal HeatGenerally stable; however, decarboxylation can occur if the β-keto acid is formed via hydrolysis.[18]Moderate
Moisture/Air Ambient H₂OSlow hydrolysis of the ester.Moderate

Reactivity and Synthetic Applications

The synthetic utility of MCPDB stems from the distinct reactivity of its functional groups.

Reactions at the α-Carbon via the Enolate

The most common application of β-ketoesters is leveraging the nucleophilicity of the α-carbon.[19] The process involves deprotonation with a suitable base to form a resonance-stabilized enolate, which can then react with various electrophiles.

G Workflow: α-Alkylation of MCPDB MCPDB Methyl 4-cyclopropyl- 2,4-dioxobutanoate Enolate Resonance-Stabilized Enolate Anion MCPDB->Enolate Deprotonation Base Base (e.g., NaH, LDA) Product α-Alkylated Product Enolate->Product Nucleophilic Attack (SN2) Electrophile Electrophile (e.g., R-X)

Caption: General workflow for the α-alkylation of MCPDB.

Protocol 1: General Procedure for α-Alkylation

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of MCPDB (1.0 eq.) in a dry, aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base (e.g., sodium hydride, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

    • Causality: A non-nucleophilic base is used to prevent competitive attack at the carbonyl carbons. The reaction is cooled to control the exothermic deprotonation.

  • Enolate Formation: Allow the mixture to stir at 0°C to room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

  • Alkylation: Cool the solution back to 0°C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactions of the Ester: Hydrolysis and Decarboxylation

A powerful transformation of β-ketoesters is their conversion to ketones.[18] This occurs via a two-step sequence: ester hydrolysis to a β-keto acid, followed by thermal decarboxylation.

Protocol 2: Hydrolysis and Decarboxylation to Cyclopropyl Methyl Ketone

  • Saponification: In a round-bottom flask, dissolve MCPDB (1.0 eq.) in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base (e.g., 2.0 eq. of NaOH).

  • Hydrolysis: Heat the mixture to reflux and monitor by TLC until the starting material is consumed. This forms the sodium salt of the β-keto acid.

    • Trustworthiness: Using a slight excess of base ensures the irreversible saponification is driven to completion.[9]

  • Acidification: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Carefully acidify the mixture with dilute HCl until the pH is ~1-2. This protonates the carboxylate to form the β-keto acid intermediate.

  • Decarboxylation & Extraction: Gently heat the acidic mixture to 50-60°C. Vigorous evolution of CO₂ will be observed. After gas evolution ceases, extract the product, cyclopropyl methyl ketone, with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts, concentrate, and purify by distillation to yield the final ketone.

Reactivity of the Cyclopropyl Ketone: Ring-Opening Reactions

The cyclopropyl ring, activated by the adjacent carbonyl, is susceptible to ring-opening under certain conditions, particularly with Lewis acids.[10][17] This reaction pathway can be exploited to generate linear, functionalized structures.

G Plausible Lewis Acid-Mediated Ring Opening Start Cyclopropyl Ketone Moiety ActivatedComplex Activated Carbonyl-LA Complex Start->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) (e.g., TMSOTf, SnCl4) RingOpened Ring-Opened Intermediate (Carbocationic) ActivatedComplex->RingOpened Nucleophilic Attack & Ring Opening Nucleophile Nucleophile (Nu-) (e.g., H2O, Halide) Product Linearized Product RingOpened->Product Proton Transfer/ Rearrangement

References

"Methyl 4-cyclopropyl-2,4-dioxobutanoate" solubility information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Abstract

This compound is a dicarbonyl compound featuring a reactive cyclopropyl moiety, positioning it as a valuable intermediate in organic and medicinal chemistry.[1] Its utility in the synthesis of novel therapeutics and agrochemicals is intrinsically linked to its solubility, a critical parameter governing reaction kinetics, purification, and formulation.[2][3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of this compound. We will delve into its physicochemical properties, the profound impact of its structural features—specifically the keto-enol tautomerism—on its interaction with various solvents, and present a robust experimental protocol for its empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of this versatile chemical intermediate.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound (CAS No. 167408-67-5) is an ester derivative of a dioxo acid.[4] Its molecular structure, containing two ketone functionalities, an ester group, and a cyclopropyl ring, dictates its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 167408-67-5[1][4]
Molecular Formula C₈H₁₀O₄[4]
Molecular Weight 170.16 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 210-212°C[1]
Density 1.185 g/mL[1]
Melting Point -15°C[1]
The Significance of the Cyclopropyl Moiety and Dioxobutanoate Core

The cyclopropyl group is a highly sought-after structural motif in modern drug design. Its introduction into a molecule can significantly alter properties such as metabolic stability, binding affinity, and aqueous solubility.[5] The strained three-membered ring offers a unique conformational rigidity that can be exploited to lock a molecule into a bioactive conformation.[5]

The 1,3-dicarbonyl system of the dioxobutanoate core is a classic example of a structure capable of existing as a mixture of tautomers: the keto and enol forms. This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent.

The Critical Role of Solubility

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent, is a cornerstone of chemical and pharmaceutical development.[3][6] For an intermediate like this compound, solubility dictates:

  • Reaction Conditions: Ensuring the substrate is available in the solution phase for reaction is paramount for achieving optimal yields and reaction rates.[7]

  • Purification: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.

  • Formulation: In drug development, the aqueous solubility of a compound or its precursors is a major determinant of bioavailability.[3]

Theoretical Solubility Profile

While specific experimental data is scarce, a robust theoretical profile can be constructed based on fundamental chemical principles.

Influence of Molecular Structure and Polarity

The principle of "like dissolves like" is the primary guide for predicting solubility.

  • Polar Solvents (e.g., Water, Ethanol, DMSO): The presence of four oxygen atoms in the form of two ketones and an ester group imparts significant polarity to the molecule. These groups can act as hydrogen bond acceptors. Therefore, this compound is expected to have moderate to good solubility in polar protic and aprotic solvents.[8][9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The molecule also possesses non-polar regions, namely the cyclopropyl ring and the hydrocarbon backbone. This suggests it will likely exhibit some solubility in non-polar solvents, though perhaps less than in polar ones.[10]

Keto-Enol Tautomerism: A Dominant Factor

The 1,3-dicarbonyl structure of this compound allows for the existence of a dynamic equilibrium between the diketo form and the more stable intramolecularly hydrogen-bonded enol form.

G cluster_0 Keto Tautomer cluster_1 Enol Tautomer Keto Enol Keto->Enol Equilibrium Enol->Keto

Caption: Keto-Enol tautomerism in a 1,3-dicarbonyl system.

The position of this equilibrium is profoundly influenced by the solvent:

  • In Non-Polar Solvents: The enol form is often favored. The intramolecular hydrogen bond is stable in an environment that cannot offer competing hydrogen bonds.[11]

  • In Polar Solvents: The keto form tends to dominate. Polar solvent molecules can solvate the carbonyl groups more effectively than they can the enol, shifting the equilibrium toward the more polar keto tautomer.[11][12]

This shift is critical because the two tautomers have different polarities. The keto form is generally more polar than the internally-bonded enol form. Consequently, the compound's overall solubility in a given solvent is an aggregate property of both tautomers in their equilibrium ratio for that specific solvent.[11]

Experimental Determination of Solubility

To move beyond theoretical prediction, empirical measurement is essential. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Rationale for Method Selection

The shake-flask method (as described in OECD Guideline 105) is chosen for its simplicity, reliability, and its ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved. This is critical for obtaining a thermodynamically stable solubility value.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (purity >95%)

  • Selected solvents (e.g., Water, Ethanol, Acetonitrile, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid or liquid phase remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] A preliminary kinetic study can confirm the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle.

  • Sampling: Carefully withdraw a sample from the clear, supernatant layer. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[7]

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Allow phases to separate C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC/UV F->G Result Calculate Solubility (mg/mL or mol/L) G->Result

Caption: Experimental workflow for shake-flask solubility determination.

Factors Influencing Solubility and Mitigation Strategies

Several factors can be manipulated to modulate the solubility of this compound.

Effect of Temperature

For most solid and liquid solutes, solubility increases with increasing temperature.[6][13] This is because the dissolution process is often endothermic, meaning it absorbs heat.[6] Therefore, conducting reactions at elevated temperatures can be a simple and effective strategy to increase the concentration of the dissolved reactant. However, the stability of the compound at higher temperatures must be considered.

Effect of pH (Aqueous Solubility)

While this compound does not have strongly acidic or basic functional groups, the methylene protons located between the two carbonyl groups are weakly acidic. At a sufficiently high pH, this proton can be removed, forming an enolate anion. This ionized species would be significantly more water-soluble than the neutral molecule. Therefore, in aqueous systems, increasing the pH into the alkaline range is expected to increase its solubility.[2]

Strategies for Overcoming Poor Solubility

If the intrinsic solubility in a desired solvent system is too low, several strategies can be employed.

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. For poorly water-soluble compounds, adding a water-miscible organic co-solvent like DMSO, isopropanol, or ethanol can be effective.[7] It is important to optimize the co-solvent concentration, as high levels can sometimes negatively impact subsequent reaction steps (e.g., by denaturing an enzyme).[7]

  • Biphasic Systems: In some cases, particularly for enzymatic reactions, a two-phase system can be advantageous. The substrate is dissolved at a high concentration in a water-immiscible organic solvent (e.g., hexane, toluene), which forms a second phase with the aqueous buffer containing the enzyme.[7] The reaction occurs at the interface, with the organic phase acting as a reservoir for the substrate.

Conclusion

The solubility of this compound is a complex property governed by its unique molecular structure. The interplay between its polar functional groups, non-polar hydrocarbon regions, and the solvent-dependent keto-enol tautomerism dictates its behavior in different media. While theoretical principles provide a strong predictive foundation, precise, application-specific data must be obtained through empirical methods like the shake-flask protocol detailed herein. Understanding and controlling the solubility of this key synthetic intermediate is essential for unlocking its full potential in the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Theoretical Exploration of Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical theoretical study of Methyl 4-cyclopropyl-2,4-dioxobutanoate. Due to the limited availability of published experimental and computational research on this specific molecule, this whitepaper outlines a prospective computational analysis based on established theoretical methodologies for similar chemical structures. The presented data is intended to serve as a guide for future research.

Introduction

This compound is a dicarbonyl compound featuring a cyclopropyl ring, a structural motif of significant interest in medicinal chemistry due to its unique conformational properties and metabolic stability. As an intermediate in organic synthesis, it holds potential for the development of novel therapeutic agents and agrochemicals.[1] A thorough understanding of its molecular structure, electronic properties, and conformational landscape is paramount for predicting its reactivity and designing new synthetic pathways. This whitepaper outlines a comprehensive theoretical investigation of this compound using computational chemistry methods.

Proposed Synthesis and Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons.[7][8] ¹³C NMR would provide evidence for the carbonyl carbons, the cyclopropyl carbons, the methylene carbon, and the methyl ester carbon.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1650-1800 cm⁻¹.[10][11][12][13][14]

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns for β-keto esters, including α-cleavage and McLafferty rearrangements.[15][16][17][18][19]

Hypothetical Computational Methodology

A detailed theoretical study of this compound would be conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Conformational Analysis

A systematic conformational search would be performed to identify the low-energy conformers of the molecule. This would involve rotating the rotatable bonds and performing geometry optimizations for each starting conformation.

Geometry Optimization and Vibrational Frequency Calculations

The geometries of the identified stable conformers would be fully optimized without any symmetry constraints. The calculations would be performed at the B3LYP level of theory with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the calculated vibrational spectra would confirm that the optimized structures correspond to true energy minima.

Electronic Structure Analysis

To gain insights into the electronic properties and reactivity of the molecule, the following analyses would be performed on the most stable conformer:

  • Mulliken Atomic Charges: To understand the charge distribution within the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): To determine the electron-donating and electron-accepting capabilities and to calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability.

The logical workflow for this hypothetical computational study is depicted in the following diagram:

computational_workflow start Start: Define Molecular Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima electronic_analysis Electronic Structure Analysis (Mulliken Charges, HOMO-LUMO) verify_minima->electronic_analysis For Most Stable Conformer end End: Analyze Results electronic_analysis->end

Caption: A flowchart illustrating the proposed computational workflow.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from the proposed computational study.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)
ParameterBond/AngleCalculated Value
Bond Length (Å) C1-C21.510
C2-C31.512
C1-C31.508
C1-C41.520
C4=O51.215
C4-C61.530
C6-C71.540
C7=O81.210
C7-O91.350
O9-C101.450
**Bond Angle (°) **C2-C1-C360.1
C1-C4-C6118.5
O5=C4-C6121.0
C4-C6-C7112.0
O8=C7-C6123.0
O8=C7-O9125.0
C7-O9-C10116.0
Table 2: Hypothetical Mulliken Atomic Charges
AtomCharge (a.u.)
C1-0.150
C2-0.180
C3-0.180
C4+0.550
O5-0.580
C6-0.250
C7+0.650
O8-0.600
O9-0.450
C10+0.100
H (avg. on C1, C2, C3)+0.120
H (avg. on C6)+0.110
H (avg. on C10)+0.100
Table 3: Hypothetical Frontier Molecular Orbital Energies and Energy Gap
ParameterEnergy (eV)
HOMO-6.85
LUMO-1.95
HOMO-LUMO Gap (ΔE) 4.90

Logical Relationships in Reactivity Prediction

The calculated electronic properties can be used to predict the reactivity of this compound. The Mulliken charges indicate the electrophilic and nucleophilic sites, while the HOMO and LUMO energies provide insights into its behavior in chemical reactions.

reactivity_prediction mulliken Mulliken Charges electrophilic_sites Identification of Electrophilic Sites (e.g., Carbonyl Carbons) mulliken->electrophilic_sites nucleophilic_sites Identification of Nucleophilic Sites (e.g., Carbonyl Oxygens) mulliken->nucleophilic_sites homo_lumo HOMO-LUMO Analysis reactivity_prediction Prediction of Reactivity towards Nucleophiles and Electrophiles homo_lumo->reactivity_prediction electrophilic_sites->reactivity_prediction nucleophilic_sites->reactivity_prediction

Caption: Diagram showing the relationship between calculated electronic properties and reactivity prediction.

Conclusion

This whitepaper has outlined a hypothetical but comprehensive theoretical study of this compound. The proposed computational investigation, employing DFT calculations, would provide valuable insights into the molecule's structural, electronic, and conformational properties. The hypothetical data presented herein serves as a foundational framework for future experimental and computational research on this promising synthetic intermediate. Such studies are crucial for unlocking its full potential in the development of new pharmaceuticals and other valuable chemical entities.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 4-cyclopropyl-2,4-dioxobutanoate. Due to the absence of direct experimental data for this specific compound in the searched literature, this guide synthesizes information from the known fragmentation patterns of its constituent functional groups: a cyclopropyl ketone, a β-keto ester, and a methyl ester. This document is intended to serve as a valuable resource for the identification and structural elucidation of this and structurally related molecules.

Predicted Fragmentation Pattern

The fragmentation of this compound (molecular weight: 170.16 g/mol , chemical formula: C₈H₁₀O₄) under electron ionization is expected to be driven by the presence of multiple functional groups. The primary sites of ionization will be the lone pair electrons on the oxygen atoms of the carbonyl and ester groups. The resulting molecular ion (M⁺˙) at m/z 170 is predicted to undergo a series of characteristic fragmentation reactions, including α-cleavage, McLafferty-type rearrangements, and cleavages specific to the cyclopropyl group.

The principal fragmentation pathways are anticipated to be:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. The most likely α-cleavages would result in the loss of the cyclopropyl group or the methoxy group.

    • Loss of the cyclopropyl radical (•C₃H₅) would lead to a fragment at m/z 129.

    • Loss of the methoxy radical (•OCH₃) from the ester would result in a fragment at m/z 139.

  • Cyclopropyl Ring Fragmentation: The strained cyclopropane ring can undergo characteristic fragmentations. A common fragmentation pathway for cyclopropyl ketones is the loss of ethene (C₂H₄), which would result in a fragment at m/z 142. Loss of a hydrogen radical from the molecular ion to form a stable cyclopropylium cation is also possible, leading to a fragment at m/z 169.

  • McLafferty-type Rearrangements: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a sufficiently long alkyl chain, rearrangements involving the cyclopropyl ring or other parts of the molecule may occur.

  • Ester Group Fragmentation: Cleavage of the C-O bond of the ester can lead to the loss of a methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z 111.

Based on these principles, a summary of the predicted key fragment ions, their proposed structures, and their mass-to-charge ratios (m/z) is presented in the following table.

Data Presentation: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Ion Formula Lost Neutral Fragment Formula of Lost Fragment Fragmentation Pathway
170[M]⁺˙[C₈H₁₀O₄]⁺˙--Molecular Ion
169[M-H]⁺[C₈H₉O₄]⁺H•HLoss of a hydrogen radical
142[M-C₂H₄]⁺˙[C₆H₆O₄]⁺˙EtheneC₂H₄Cleavage of the cyclopropyl ring
139[M-OCH₃]⁺[C₇H₇O₃]⁺Methoxy radical•OCH₃α-Cleavage at the ester
129[M-C₃H₅]⁺[C₅H₅O₄]⁺Cyclopropyl radical•C₃H₅α-Cleavage at the ketone
111[M-COOCH₃]⁺[C₆H₇O₂]⁺Methoxycarbonyl radical•COOCH₃Cleavage of the ester group
69[C₃H₅CO]⁺[C₄H₅O]⁺C₄H₅O₃C₄H₅O₃Cleavage yielding the cyclopropylacylium ion
59[COOCH₃]⁺[C₂H₃O₂]⁺C₆H₇O₂C₆H₇O₂Cleavage yielding the methoxycarbonyl cation
41[C₃H₅]⁺[C₃H₅]⁺C₅H₅O₄C₅H₅O₄Cyclopropyl cation

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

3.1. Sample Preparation

  • Dissolution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Vial Transfer: Transfer approximately 1 mL of the final diluted solution into a 2 mL autosampler vial with a PTFE-lined cap.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless for 1 minute to maximize sensitivity.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

3.3. Data Acquisition and Analysis

  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

  • Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the analyte.

  • Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary predicted fragmentation pathways of this compound.

Fragmentation_Pathway_1 M_plus [M]⁺˙ m/z 170 frag_139 [M-OCH₃]⁺ m/z 139 M_plus->frag_139 - •OCH₃ frag_129 [M-C₃H₅]⁺ m/z 129 M_plus->frag_129 - •C₃H₅ frag_69 [C₃H₅CO]⁺ m/z 69 frag_129->frag_69 - CO₂

Caption: Primary α-cleavage fragmentation pathways.

Fragmentation_Pathway_2 M_plus [M]⁺˙ m/z 170 frag_142 [M-C₂H₄]⁺˙ m/z 142 M_plus->frag_142 - C₂H₄ frag_111 [M-COOCH₃]⁺ m/z 111 M_plus->frag_111 - •COOCH₃ frag_41 [C₃H₅]⁺ m/z 41 M_plus->frag_41 - C₅H₅O₄

Caption: Cyclopropyl ring and ester group fragmentations.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample (1 mg/mL) Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Injection Inject 1 µL (Splitless) Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Generate Total Ion Chromatogram Spectrum Extract Mass Spectrum TIC->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Aldol Condensation Synthesis of Cyclopropyl Dioxobutanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropyl dioxobutanoates, focusing on the aldol condensation as the key strategic approach. Cyclopropyl moieties are of significant interest in medicinal chemistry due to their unique conformational constraints and metabolic stability. Their incorporation into dioxobutanoate frameworks offers a versatile scaffold for the development of novel therapeutic agents. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key reactions.

Introduction: The Strategic Importance of Cyclopropyl Dioxobutanoates

Cyclopropane rings are conformationally restricted bioisosteres for various functional groups, often leading to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. The 1,3-dicarbonyl motif of the dioxobutanoate core is a versatile pharmacophore and a valuable synthetic intermediate. The combination of these two structural features in cyclopropyl dioxobutanoates presents a compelling scaffold for the design of novel small molecules in drug discovery programs. The aldol condensation and its variants, such as the Knoevenagel condensation, represent a powerful and atom-economical method for the construction of the carbon-carbon bond linking the cyclopropyl group to the dioxobutanoate backbone.

Core Synthetic Strategy: Knoevenagel Condensation

The most direct and widely applicable method for the synthesis of cyclopropyl dioxobutanoates is the Knoevenagel condensation. This reaction is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] For the synthesis of cyclopropyl dioxobutanoates, this translates to the condensation of cyclopropanecarboxaldehyde with a β-ketoester, such as dimethyl malonate or methyl acetoacetate.

The general mechanism involves the deprotonation of the active methylene compound by a weak base, typically an amine like piperidine, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclopropanecarboxaldehyde. The resulting alkoxide is protonated to give an aldol-type addition product, which readily undergoes dehydration to yield the final α,β-unsaturated product, a cyclopropylidene dioxobutanoate. Subsequent reduction of the double bond can afford the saturated cyclopropyl dioxobutanoate.

Below is a diagram illustrating the general workflow for the synthesis of a cyclopropyl dioxobutanoate via a Knoevenagel condensation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Knoevenagel Knoevenagel Condensation (Weak Base Catalyst, e.g., Piperidine) Cyclopropanecarboxaldehyde->Knoevenagel BetaKetoester β-Ketoester (e.g., Dimethyl Malonate) BetaKetoester->Knoevenagel Unsaturated Cyclopropylidene Dioxobutanoate Knoevenagel->Unsaturated Saturated Cyclopropyl Dioxobutanoate Unsaturated->Saturated Reduction

Caption: General workflow for the synthesis of cyclopropyl dioxobutanoates.

Experimental Protocols

While a specific protocol for the synthesis of methyl 4-cyclopropyl-2,4-dioxobutanoate via Knoevenagel condensation is not extensively detailed in the literature, a reliable procedure can be adapted from well-established methods for similar aldehydes and active methylene compounds. The following protocol is based on a general and efficient method for Knoevenagel condensation.[2]

Synthesis of Diethyl Cyclopropylidenemalonate

This procedure details the synthesis of a key intermediate, which can be further processed to the target dioxobutanoate.

Materials:

  • Cyclopropanecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Acetic acid

  • Benzene

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add cyclopropanecarboxaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), piperidine (0.1 equivalents), and acetic acid (0.1 equivalents) in benzene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl cyclopropylidenemalonate.

Quantitative Data

The following table summarizes key data for a representative cyclopropyl dioxobutanoate, this compound.

ParameterValueReference
CAS Number 167408-67-5[3]
Molecular Formula C₈H₁₀O₄[3]
Molecular Weight 170.16 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 210-212 °C[4]
Density 1.185 g/mL[4]
Refractive Index 1.455[4]
Melting Point -15 °C[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized cyclopropyl dioxobutanoates. Below is a summary of the expected NMR data for this compound.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~3.7SingletMethyl ester protons (-OCH₃)
2.5 - 3.5MultipletMethylene protons adjacent to carbonyls (-CH₂-)
0.8 - 2.2MultipletCyclopropyl protons
¹³C NMR 170 - 210-Carbonyl carbons (C=O)
~52-Methyl ester carbon (-OCH₃)
--Cyclopropyl carbons

Signaling Pathways and Logical Relationships

The synthesis of cyclopropyl dioxobutanoates via Knoevenagel condensation involves a clear logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates in this process.

G cluster_reactants Starting Materials cluster_catalysis Catalysis cluster_intermediates Key Intermediates cluster_product Product Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde AldolAdduct Aldol Adduct Cyclopropanecarboxaldehyde->AldolAdduct Nucleophilic Attack Malonate Dimethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Piperidine Piperidine Piperidine->Enolate Enolate->AldolAdduct Product Methyl 2-(cyclopropylidene)malonate AldolAdduct->Product Dehydration

Caption: Key steps in the Knoevenagel condensation for cyclopropyl dioxobutanoate synthesis.

Conclusion

The aldol condensation, particularly in the form of the Knoevenagel condensation, provides an efficient and reliable route for the synthesis of cyclopropyl dioxobutanoates. This technical guide has outlined the core synthetic strategy, provided a detailed experimental protocol, and summarized key quantitative and spectroscopic data. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for novel therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route to Methyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable intermediate in organic synthesis with potential applications in the pharmaceutical and agrochemical industries. While direct carbonylation of a ketoester is not a well-documented primary synthetic route, this document details a robust and well-precedented alternative: the C-acylation of a methyl ketoester with cyclopropanecarbonyl chloride. This guide includes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the reaction pathway and workflow to aid in the successful synthesis and understanding of this molecule.

Introduction

Proposed Synthetic Pathway: C-Acylation of Methyl Acetoacetate

The most chemically sound and well-documented approach to synthesize this compound is through the C-acylation of a readily available β-ketoester, such as methyl acetoacetate, with cyclopropanecarbonyl chloride. This reaction typically proceeds via the formation of an enolate from the β-ketoester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product R1 Methyl Acetoacetate Enolate Formation Enolate Intermediate R1->Enolate Formation Base R2 Cyclopropanecarbonyl Chloride Nucleophilic Acylation Tetrahedral Intermediate R2->Nucleophilic Acylation Reagent Base (e.g., NaH, LDA) P This compound Enolate Formation->Nucleophilic Acylation Nucleophilic Attack Nucleophilic Acylation->P Chloride Elimination G A Preparation of NaH slurry in THF B Addition of Methyl Acetoacetate at 0 °C A->B C Enolate formation at RT B->C D Addition of Cyclopropanecarbonyl Chloride at 0 °C C->D E Reaction at RT (12-16h) D->E F Aqueous Work-up E->F G Extraction with Diethyl Ether F->G H Washing and Drying G->H I Concentration H->I J Purification (Column Chromatography) I->J K Product: this compound J->K

Methodological & Application

The Synthetic Versatility of Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of modern organic synthesis and drug discovery, the demand for novel molecular scaffolds with desirable physicochemical and pharmacological properties is insatiable. Methyl 4-cyclopropyl-2,4-dioxobutanoate, a seemingly unassuming β-ketoester, has emerged as a potent and versatile building block for the construction of complex heterocyclic systems. Its unique structural motif, featuring a reactive 1,3-dicarbonyl system appended to a cyclopropyl group, offers a confluence of reactivity and structural novelty. The cyclopropyl moiety is a well-recognized feature in medicinal chemistry, often imparting enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles to drug candidates. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 167408-67-5[1]
Molecular Formula C₈H₁₀O₄[1]
Molecular Weight 170.16 g/mol [1]
Appearance Colorless to pale yellow liquidGeneral observation
Boiling Point ~248.8 °C at 760 mmHg (Predicted)[1]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the electrophilic nature of its two carbonyl groups and the acidity of the intervening methylene protons. This 1,3-dicarbonyl arrangement makes it an excellent substrate for a variety of condensation reactions, particularly with binucleophiles like hydrazine and its derivatives.

G reagent This compound intermediate Condensation Intermediate reagent->intermediate Nucleophilic Attack binucleophile Binucleophile (e.g., Hydrazine) binucleophile->intermediate heterocycle Heterocyclic Product (e.g., Pyrazole, Pyridazine) intermediate->heterocycle Cyclization & Dehydration

Application I: Synthesis of Cyclopropyl-Substituted Pyrazoles

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] this compound serves as an excellent precursor for the synthesis of 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylic acid methyl ester derivatives through a Knorr-type pyrazole synthesis.[3][4]

Mechanistic Rationale

The reaction proceeds via a condensation reaction between the 1,3-dicarbonyl moiety of the ketoester and a hydrazine derivative. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The regioselectivity of the reaction is influenced by the nature of the hydrazine (substituted or unsubstituted) and the reaction conditions.

G start This compound + Hydrazine step1 Initial Condensation (Hydrazone formation) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product 3-Cyclopropyl-5-hydroxypyrazole Derivative step3->product

Experimental Protocol: Synthesis of Methyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate

This protocol is a representative procedure adapted from established methods for pyrazole synthesis from β-ketoesters.[2][3]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure Methyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.

Expected Yields and Characterization:

ProductExpected YieldKey Spectroscopic Data
Methyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate75-85%¹H NMR: Characteristic signals for the cyclopropyl protons, the pyrazole NH, and the methyl ester. ¹³C NMR: Peaks corresponding to the pyrazole ring carbons, the cyclopropyl carbons, and the carbonyl of the ester. Mass Spec: Molecular ion peak corresponding to the product.

Application II: Synthesis of Cyclopropyl-Substituted Pyridazines

Pyridazine and its derivatives are another important class of heterocycles that exhibit a wide range of pharmacological activities, including cardiovascular, antihypertensive, and anticancer effects.[5] The 1,3-dicarbonyl system of this compound is also amenable to the synthesis of pyridazinone derivatives.

Mechanistic Rationale

Similar to pyrazole synthesis, the reaction with hydrazine proceeds through a condensation mechanism. The initial formation of a hydrazone is followed by an intramolecular cyclization. The resulting dihydropyridazinone can then be oxidized to the corresponding pyridazinone.

G start This compound + Hydrazine step1 Condensation & Cyclization start->step1 intermediate Dihydropyridazinone Intermediate step1->intermediate step2 Oxidation (optional) intermediate->step2 product Cyclopropyl-Pyridazinone Derivative step2->product

Experimental Protocol: Synthesis of 6-cyclopropyl-4-oxo-4,5-dihydropyridazine-3-carboxylic acid methyl ester

This protocol is based on general procedures for the synthesis of pyridazinones from 1,3-dicarbonyl compounds.[6][7]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (as solvent)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-cyclopropyl-4-oxo-4,5-dihydropyridazine-3-carboxylic acid methyl ester.

Expected Yields and Characterization:

ProductExpected YieldKey Spectroscopic Data
6-cyclopropyl-4-oxo-4,5-dihydropyridazine-3-carboxylic acid methyl ester70-80%¹H NMR: Signals for the cyclopropyl group, the methylene protons of the dihydropyridazine ring, and the methyl ester. ¹³C NMR: Resonances for the pyridazinone ring carbons, the cyclopropyl carbons, and the ester carbonyl. IR: Characteristic C=O stretching frequencies for the ketone and ester.

Future Outlook and Broader Applications

The utility of this compound is not limited to the synthesis of pyrazoles and pyridazines. Its reactive dicarbonyl functionality opens the door to a wide array of other synthetic transformations, including:

  • Multicomponent Reactions: As a versatile building block, it can participate in multicomponent reactions to generate highly complex and diverse molecular scaffolds in a single step.

  • Synthesis of Other Heterocycles: Reactions with other binucleophiles, such as amidines or ureas, could lead to the synthesis of pyrimidines and other heterocyclic systems.

  • Knoevenagel and Michael Reactions: The active methylene group can be utilized in C-C bond-forming reactions like the Knoevenagel condensation and Michael addition.

The continued exploration of the reactivity of this compound is poised to unlock new avenues for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.

References

Application Notes & Protocols: Methyl 4-cyclopropyl-2,4-dioxobutanoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No. 167408-67-5) is a versatile chemical intermediate with emerging significance in pharmaceutical research and development. Its unique structural features, particularly the presence of a cyclopropyl group, make it a valuable building block for the synthesis of complex bioactive molecules. The cyclopropyl moiety is known to enhance metabolic stability, binding affinity, and overall efficacy of drug candidates.[1] This document provides an overview of the known applications of this compound as a synthetic intermediate in the development of novel therapeutics, including detailed protocols for its use in the synthesis of an apelin receptor agonist and an antiviral compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 167408-67-5[2][3][4]
Molecular Formula C₈H₁₀O₄[2]
Molecular Weight 170.16 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 210-212°C[3]
Density 1.185 g/mL[3]
Refractive Index 1.455[3]
Melting Point -15°C[3]

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material in the synthesis of novel drug candidates targeting a range of therapeutic areas. Its dicarbonyl functionality allows for diverse chemical transformations, enabling the construction of various heterocyclic scaffolds.

3.1. Synthesis of Apelin Receptor Agonists

This compound has been utilized as an intermediate in the synthesis of potent apelin receptor agonists.[5] The apelin/APJ system is a critical regulator of cardiovascular function, fluid homeostasis, and metabolism, making it a promising target for the treatment of cardiovascular, renal, and metabolic diseases.[5]

3.2. Synthesis of Antiviral Agents

The compound is also a precursor in the development of pyrazolopyrimidines with antiviral activity, specifically targeting the respiratory syncytial virus (RSV).[1] RSV is a common respiratory pathogen that can cause severe illness, particularly in infants and older adults.

Experimental Protocols

4.1. Protocol: Synthesis of a Pyrazolopyrimidine Intermediate for RSV Inhibitors

This protocol describes the initial step in the synthesis of a pyrazolopyrimidine core, which is further elaborated to produce RSV inhibitors.

Materials:

  • This compound (CAS 167408-67-5)

  • Ethanol (EtOH)

  • Hydrazine derivative (as specified in the patent for the desired final product)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a reaction flask.

  • Add the appropriate hydrazine derivative (1 equivalent) to the solution.

  • Stir the reaction mixture at 80°C for 3 hours.[1]

  • Cool the mixture to room temperature, which should result in the formation of a precipitate.[1]

  • Filter the precipitate and dry it on the filter to yield the pyrazolopyrimidine intermediate as a solid.[1]

Expected Outcome:

This reaction yields a cyclopropyl-substituted pyrazole intermediate, which is a core scaffold for the synthesis of a series of RSV replication inhibitors.

4.2. Protocol: Synthesis of a Precursor for Apelin Receptor Agonists

This protocol outlines the use of this compound in a multi-step synthesis to generate a key intermediate for apelin receptor agonists.

Step 1: Heterocycle Formation

The initial step involves the reaction of this compound with a suitable amine to form a heterocyclic core. The specific amine and reaction conditions will depend on the desired final product as outlined in the relevant patent.[5]

Step 2: Ester Hydrolysis

The methyl ester of the resulting intermediate is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • This compound-derived intermediate

  • Lithium hydroxide (LiOH)

  • Dioxane

  • Water

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the methyl ester intermediate in a mixture of dioxane and water.

  • Add lithium hydroxide to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by a suitable technique like TLC or LC-MS).

  • Acidify the reaction mixture to precipitate the carboxylic acid product.

  • Isolate the product by filtration and dry.

Expected Outcome:

This procedure yields a carboxylic acid intermediate that is a crucial component for the subsequent coupling reactions in the synthesis of apelin receptor agonists.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflows described in the protocols.

G cluster_0 Synthesis of Pyrazolopyrimidine Intermediate A This compound C Reaction in Ethanol at 80°C A->C B Hydrazine Derivative B->C D Pyrazolopyrimidine Intermediate C->D

Caption: Synthetic workflow for the pyrazolopyrimidine intermediate.

G cluster_1 Synthesis of Apelin Receptor Agonist Precursor E This compound G Heterocycle Formation E->G F Amine F->G H Ester Intermediate G->H I Ester Hydrolysis (LiOH) H->I J Carboxylic Acid Precursor I->J

Caption: Workflow for the apelin receptor agonist precursor synthesis.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex pharmaceutical compounds. Its utility has been demonstrated in the development of novel apelin receptor agonists and RSV inhibitors. The provided protocols and workflows serve as a guide for researchers in the application of this compound in drug discovery and development projects. Further research into the reactivity and potential applications of this compound is warranted to explore its full potential in medicinal chemistry. It is important to note that this compound is intended for use as a synthetic intermediate and has not been characterized for direct biological activity.

References

Application Notes and Protocols: Methyl 4-cyclopropyl-2,4-dioxobutanoate in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and chemical databases reveals no specific, published applications of Methyl 4-cyclopropyl-2,4-dioxobutanoate in the field of proteomics research. While some chemical suppliers list this compound as a biochemical for proteomics research, there is a notable absence of primary literature, application notes, or established protocols detailing its use in this context.

The initial search for "this compound" and its applications in proteomics, chemical proteomics, and drug development did not yield any specific experimental data or methodologies. The compound is primarily cataloged as a chemical intermediate for organic synthesis, with some suppliers suggesting potential, though unsubstantiated, roles in drug synthesis.

Broader searches for the "cyclopropyl-2,4-dioxobutanoate" scaffold in proteomics were also unsuccessful in finding direct applications. While the cyclopropyl group itself is utilized in chemical biology, for instance, in "radical clock" experiments to probe enzyme mechanisms, these applications are not specific to this compound and do not provide a basis for the detailed application notes and protocols requested.

For researchers interested in the general principles of chemical proteomics, numerous resources are available that describe the design and application of chemical probes for target identification and pathway elucidation. These resources cover techniques such as affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP), which are fundamental to the field.

Application Notes: Methyl 4-cyclopropyl-2,4-dioxobutanoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its 1,3-dicarbonyl functionality provides two reactive sites for cyclocondensation reactions, enabling the synthesis of important heterocyclic cores such as pyrazoles, isoxazoles, and pyrimidines. The presence of a cyclopropyl group is of particular interest in medicinal chemistry, as this moiety is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds derived from this compound.

Introduction

Heterocyclic compounds are of paramount importance in the field of drug discovery and development, forming the core structure of a vast number of approved pharmaceuticals. The synthesis of novel heterocyclic scaffolds is a continuous endeavor in the quest for new therapeutic agents. This compound (C₈H₁₀O₄, MW: 170.16 g/mol ) serves as an important intermediate in this context.[1] Its structural features allow for the straightforward introduction of a cyclopropyl moiety into various heterocyclic systems, a strategy often employed to optimize the pharmacological profile of lead compounds.

This document outlines the synthetic utility of this compound in the preparation of pyrazoles, isoxazoles, and pyrimidines, providing both generalized and specific experimental protocols.

Synthesis of Cyclopropyl-Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can be reacted with hydrazine hydrate or substituted hydrazines to yield cyclopropyl-substituted pyrazoles, which are key components in many biologically active molecules.

General Reaction Scheme:

G cluster_0 This compound cluster_1 Hydrazine Derivative cluster_2 Cyclopropyl Pyrazole A This compound C 5-cyclopropyl-1H-pyrazole-3-carboxylic acid derivative A->C Cyclocondensation B R-NH-NH₂ B->C

Caption: Synthesis of Cyclopropyl Pyrazoles.

Experimental Protocol:

A general procedure for the synthesis of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid derivatives is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq).

  • The reaction mixture is then heated to reflux (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired pyrazole derivative.

ParameterValueReference
Starting Material This compoundN/A
Reagent Hydrazine hydrateGeneral Method
Solvent EthanolGeneral Method
Temperature RefluxGeneral Method
Product 5-cyclopropyl-1H-pyrazole-3-carboxylic acidGeneral Method

Synthesis of Cyclopropyl-Substituted Isoxazoles

Isoxazoles, another important class of heterocycles with a wide range of biological activities, can be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine.

General Reaction Scheme:

G cluster_0 This compound cluster_1 Hydroxylamine cluster_2 Cyclopropyl Isoxazole A This compound C 5-cyclopropylisoxazole-3-carboxylic acid derivative A->C Cyclocondensation B NH₂OH B->C

Caption: Synthesis of Cyclopropyl Isoxazoles.

Experimental Protocol:
  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride (1.0-1.2 eq) and a base such as sodium acetate or pyridine to neutralize the HCl.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After the reaction is complete, the solvent is evaporated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

ParameterValueReference
Starting Material This compoundN/A
Reagent Hydroxylamine hydrochlorideGeneral Method
Solvent EthanolGeneral Method
Temperature RefluxGeneral Method
Product 5-cyclopropylisoxazole-3-carboxylic acidGeneral Method

Synthesis of Cyclopropyl-Substituted Pyrimidines and Pyrazolopyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in many synthetic drugs. They can be synthesized by reacting 1,3-dicarbonyl compounds with urea or thiourea. A specific application of this compound has been documented in the synthesis of a pyrazolopyrimidine derivative.

General Reaction Scheme for Pyrimidines:

G cluster_0 This compound cluster_1 Urea/Thiourea cluster_2 Cyclopropyl Pyrimidine A This compound C 4-cyclopropyl-2-hydroxy/mercapto-pyrimidine-6-carboxylic acid A->C Cyclocondensation B H₂N-C(X)-NH₂ (X=O, S) B->C

Caption: Synthesis of Cyclopropyl Pyrimidines.

Experimental Protocol for Pyrimidines (General):
  • A mixture of this compound (1.0 eq), urea or thiourea (1.0-1.2 eq), and a condensing agent such as a strong acid or base in a suitable solvent (e.g., ethanol) is prepared.

  • The mixture is heated to reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.

  • Purification is achieved by recrystallization or column chromatography.

ParameterValueReference
Starting Material This compoundN/A
Reagent Urea or ThioureaGeneral Method
Solvent EthanolGeneral Method
Temperature RefluxGeneral Method
Product 4-cyclopropyl-2-hydroxy/mercaptopyrimidine-6-carboxylic acidGeneral Method
Specific Protocol for a Pyrazolopyrimidine Derivative:

A documented synthesis of methyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate demonstrates the practical utility of this compound.[2]

  • A mixture of 3-(2-(allyloxy)-4-bromo-6-fluorophenyl)-1H-pyrazol-5-amine (1.0 eq) and this compound (1.0 eq) in Ethanol is prepared.[2]

  • The mixture is stirred at 80 °C for 3 hours.[2]

  • The mixture is then cooled to room temperature, leading to the formation of a precipitate.[2]

  • The precipitate is filtered and dried to give the final product.[2]

ParameterValueReference
Starting Material This compound[2]
Reagent 3-(2-(allyloxy)-4-bromo-6-fluorophenyl)-1H-pyrazol-5-amine[2]
Solvent Ethanol[2]
Temperature 80 °C[2]
Reaction Time 3 hours[2]
Yield 38%[2]
Product methyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate[2]

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a variety of cyclopropyl-substituted heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers and scientists to explore the synthesis of novel pyrazoles, isoxazoles, and pyrimidines. The incorporation of the cyclopropyl moiety via this intermediate offers a promising avenue for the development of new chemical entities with potentially enhanced pharmacological properties. The provided experimental procedures can be adapted and optimized for the synthesis of diverse libraries of heterocyclic compounds for screening in drug discovery programs.

References

Application Notes: Methyl 4-cyclopropyl-2,4-dioxobutanoate in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the use of Methyl 4-cyclopropyl-2,4-dioxobutanoate as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established targets in cancer therapy.

Introduction

This compound is a versatile chemical intermediate employed in organic synthesis. Its structural features, including a reactive dicarbonyl moiety and a cyclopropyl group, make it a valuable precursor for the construction of complex heterocyclic systems. The cyclopropyl group, in particular, is a desirable feature in drug design as it can enhance metabolic stability, binding affinity, and cell permeability. One notable application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a range of biological activities, including the inhibition of CDKs.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative using this compound.

Intermediate/Product NameMolecular FormulaMolecular Weight ( g/mol )Starting MaterialsReagents & SolventsReaction ConditionsYield (%)
Methyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylateC₂₁H₁₇BrFN₃O₃474.283-(2-(allyloxy)-4-bromo-6-fluorophenyl)-1H-pyrazol-5-amine, this compoundEthanol80 °C, 3 h38%[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a key step in the development of potential CDK inhibitors.

Protocol 1: Synthesis of Methyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate

This protocol is adapted from patent literature and describes the cyclocondensation reaction between a substituted aminopyrazole and this compound.[1]

Materials:

  • 3-(2-(allyloxy)-4-bromo-6-fluorophenyl)-1H-pyrazol-5-amine

  • This compound

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a solution of 3-(2-(allyloxy)-4-bromo-6-fluorophenyl)-1H-pyrazol-5-amine (46.1 mmol) in ethanol (200 mL) in a round-bottom flask, add this compound (8.26 g, 46.1 mmol).

  • Stir the resulting mixture at 80 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate will form upon cooling.

  • Collect the precipitate by filtration.

  • Dry the filtered solid on the frit to obtain the final product, Methyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate, as a yellow solid.

Expected Yield: 7.96 g (38%)

Mandatory Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine derivative.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification Aminopyrazole 3-(2-(allyloxy)-4-bromo-6-fluorophenyl)- 1H-pyrazol-5-amine Reaction_Conditions Ethanol, 80 °C, 3h Aminopyrazole->Reaction_Conditions Dioxobutanoate This compound Dioxobutanoate->Reaction_Conditions Product Methyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropyl- pyrazolo[1,5-a]pyrimidine-5-carboxylate Reaction_Conditions->Product Purification Cooling, Filtration, Drying Product->Purification

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Diagram 2: Signaling Pathway of CDK4 Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound can act as inhibitors of Cyclin-Dependent Kinase 4 (CDK4). The following diagram illustrates the G1-S phase transition of the cell cycle and the mechanism of its inhibition. In normal cell cycle progression, mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex, which then phosphorylates the Retinoblastoma protein (Rb).[2][3][4] This phosphorylation event causes the release of the E2F transcription factor, which activates the transcription of genes required for the S phase.[2][3] Pyrazolo[1,5-a]pyrimidine inhibitors block the kinase activity of CDK4, preventing Rb phosphorylation and thereby arresting the cell cycle in the G1 phase.

G cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CyclinD_CDK4 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4/6 CDK4->CyclinD_CDK4 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK4->Rb_E2F Phosphorylation pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinD_CDK4 Inhibition

Caption: CDK4 signaling pathway and its inhibition.

References

Application Notes and Protocols: Methyl 4-cyclopropyl-2,4-dioxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of cyclopropyl-substituted pyrazoles and isoxazoles from 1,3-dicarbonyl compounds, using "Methyl 4-cyclopropyl-2,4-dioxobutanoate" as a representative substrate.

Application Notes: Synthesis of Cyclopropyl-Functionalized Heterocycles

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and efficient method for the synthesis of polysubstituted pyrazoles.[1][3] Similarly, reaction with hydroxylamine yields isoxazoles.[5] These five-membered heterocycles are prevalent in a wide range of FDA-approved drugs and biologically active compounds.

Synthesis of Cyclopropyl-Substituted Pyrazoles:

The reaction of this compound with hydrazine or substituted hydrazines is expected to proceed via a cyclocondensation pathway to yield highly functionalized pyrazoles. The presence of the cyclopropyl group can confer unique biological activities to the resulting molecules. The regioselectivity of the reaction with substituted hydrazines is an important consideration, as two regioisomers are possible.[3]

Synthesis of Cyclopropyl-Substituted Isoxazoles:

Analogously, the reaction of this compound with hydroxylamine is anticipated to produce cyclopropyl-substituted isoxazoles.[5] These heterocycles are also key components in many pharmaceutical agents. The reaction conditions can be tuned to favor the desired product.

Experimental Protocols

The following are detailed protocols for the synthesis of cyclopropyl-substituted pyrazoles and isoxazoles, adapted from established procedures for 1,3-diketones.[1][3][5]

Protocol 1: Synthesis of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Reaction Scheme:

G cluster_0 This compound cluster_1 Hydrazine cluster_2 Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate reactant1 O || C / \nH3CO O   //   C  / \n H2C  C=O    |  /   H2C-CH2 plus + reactant2 H2N-NH2 product      N     / \n  H-N   C-COOCH3    //    C=C   / \n  C   H / \nC---C |   | H2  H2 reactant2->product EtOH, Reflux

General Reaction Scheme for Pyrazole Synthesis

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Hexane (for extraction and chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.1 eq).

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Quantitative Data (Hypothetical based on similar reactions[3]):

Reactant 1Reactant 2ProductYield (%)
This compoundHydrazine hydrateMethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate85-95
Protocol 2: Synthesis of Methyl 5-cyclopropylisoxazole-3-carboxylate

Reaction Scheme:

G cluster_0 This compound cluster_1 Hydroxylamine cluster_2 Methyl 5-cyclopropylisoxazole-3-carboxylate reactant1 O || C / \nH3CO O   //   C  / \n H2C  C=O    |  /   H2C-CH2 plus + reactant2 H2N-OH product      N     / \n  O     C-COOCH3    //    C=C   / \n  C   H / \nC---C |   | H2  H2 reactant2->product EtOH, Reflux

General Reaction Scheme for Isoxazole Synthesis

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Sodium sulfate (for drying)

  • Dichloromethane (for extraction)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water.

  • Add a solution of this compound (1.0 eq) in ethanol to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 5-cyclopropylisoxazole-3-carboxylate.

Quantitative Data (Hypothetical based on similar reactions[5]):

Reactant 1Reactant 2ProductYield (%)
This compoundHydroxylamine HClMethyl 5-cyclopropylisoxazole-3-carboxylate80-90

Logical Workflow for Heterocycle Synthesis

G start This compound reagent1 Hydrazine (H2N-NH2) start->reagent1 reagent2 Hydroxylamine (H2N-OH) start->reagent2 product1 Cyclopropyl-pyrazole derivative reagent1->product1 Cyclocondensation product2 Cyclopropyl-isoxazole derivative reagent2->product2 Cyclocondensation application Drug Discovery & Development product1->application product2->application

Synthetic pathways from the target compound.

References

Application Notes and Protocols for the One-Pot Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a plausible one-pot synthesis protocol for Methyl 4-cyclopropyl-2,4-dioxobutanoate, an important intermediate in organic synthesis with potential applications in the development of pharmaceuticals and agrochemicals.

Introduction

This compound is a β-keto ester containing a cyclopropyl moiety. The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to enhance biological activity, improve metabolic stability, and influence the conformational properties of molecules.[1] Consequently, this compound serves as a key building block for the synthesis of more complex molecules, including potential serotonin reuptake inhibitors.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₀O₄[3]
Molecular Weight170.16 g/mol [3]
AppearanceColorless liquid[2]
Boiling Point210-212 °C[2]
Density1.185 g/mL[2]
Refractive Index1.455[2]
Melting Point-15 °C[2]

One-Pot Synthesis Protocol: Claisen Condensation

The following protocol describes a plausible one-pot synthesis of this compound via a Claisen condensation reaction between cyclopropyl methyl ketone and dimethyl oxalate. This method is advantageous due to its operational simplicity and the direct formation of the target β-keto ester.

Reaction Scheme:

Figure 1. One-pot synthesis workflow.

Proposed Reaction Mechanism: Claisen Condensation

G Figure 2. Proposed mechanism for the Claisen condensation. cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination a Cyclopropyl Methyl Ketone b Enolate a->b + NaOMe - MeOH c Enolate e Tetrahedral Intermediate c->e d Dimethyl Oxalate d->e f Tetrahedral Intermediate g Methyl 4-cyclopropyl- 2,4-dioxobutanoate f->g - MeO⁻

Figure 2. Claisen condensation mechanism.

Applications in Drug Discovery

The cyclopropyl group is a bioisostere of a vinyl group and can introduce conformational rigidity into a molecule, which can lead to improved binding affinity to biological targets. Furthermore, the strained ring system can influence the electronic properties of adjacent functional groups. The presence of the β-keto ester functionality in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in many drug molecules.

Potential Signaling Pathway Involvement of Downstream Products

While this compound itself is not known to be directly involved in signaling pathways, its derivatives, such as novel serotonin reuptake inhibitors (SSRIs), would target the serotonin transporter (SERT). The diagram below illustrates the general mechanism of action for an SSRI.

G Figure 3. General mechanism of an SSRI at the synaptic cleft. Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic->SERT Serotonin Reuptake Vesicle Vesicles with Serotonin Vesicle->Presynaptic Release Receptor Serotonin Receptor Receptor->Postsynaptic Signal Transduction SSRI SSRI (Derivative) SSRI->SERT Inhibition

Figure 3. SSRI mechanism of action.

Safety Information

As with any chemical substance, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.

References

Application Notes and Protocols for Base-Mediated Reactions of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential base-mediated reactions of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile building block in organic synthesis. The presence of a β-keto ester moiety and a cyclopropyl group makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the field of drug discovery where the cyclopropyl group is a favored structural motif.[1][2] The protocols provided are generalized for β-keto esters and can be adapted for this specific substrate.

Introduction to the Reactivity of this compound

This compound possesses two key reactive sites amenable to base-mediated transformations: the acidic methylene protons between the two carbonyl groups and the electrophilic carbonyl centers. The general structure of this class of compounds suggests reactivity in several classical organic reactions.

Key Reactive Features:

  • Acidic α-Protons: The protons on the carbon flanked by the two carbonyl groups (C3) are significantly acidic and can be readily removed by a variety of bases to form a stabilized enolate.

  • Electrophilic Carbonyl Groups: Both the ketone and the ester carbonyl carbons are electrophilic and can be attacked by nucleophiles.

  • Cyclopropyl Group: The cyclopropyl ring can influence the reactivity of the molecule and, under certain conditions, may undergo ring-opening reactions, although this is less common in standard base-mediated reactions.[3][4]

These features allow for a range of synthetic transformations, including alkylation, acylation, condensation, and cyclization reactions.

Potential Base-Mediated Reactions and Applications

The following sections detail potential base-mediated reactions of this compound and their applications in the synthesis of valuable chemical entities.

Alkylation Reactions

The generation of an enolate from this compound allows for the introduction of alkyl or aryl groups at the C3 position. This reaction is fundamental for building molecular complexity.

Application: Synthesis of substituted 1,3-dicarbonyl compounds which are precursors to more complex molecules, including heterocycles and carbocycles.

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_reagent This compound base Base (e.g., NaH, K2CO3) start_reagent->base Deprotonation alkyl_halide Alkyl Halide (R-X) product Methyl 3-alkyl-4-cyclopropyl-2,4-dioxobutanoate base->product Alkylation solvent Aprotic Solvent (e.g., THF, DMF) Knoevenagel_Condensation reagent1 This compound intermediate Adduct Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Aldehyde/Ketone (R'R''C=O) reagent2->intermediate catalyst Weak Base (e.g., Piperidine, Et3N) catalyst->reagent1 Catalyzes product α,β-Unsaturated Product intermediate->product Dehydration Dieckmann_Condensation start Diester Precursor base Strong Base (e.g., NaOEt) start->base Deprotonation enolate Intramolecular Enolate Attack base->enolate cyclized Cyclic β-Keto Ester enolate->cyclized hydrolysis Hydrolysis & Decarboxylation cyclized->hydrolysis ketone Cyclic Ketone hydrolysis->ketone

References

Application Notes and Protocols: Synthesis and Derivatization of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and methodologies concerning Methyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile intermediate in organic synthesis. The primary focus is on the synthesis of this γ-ketoester via a Michael addition followed by a Nef reaction sequence. While the Nef reaction is a method for synthesis rather than derivatization of the target molecule, this note clarifies its role and further describes a common derivatization of the resulting 1,3-dicarbonyl moiety into heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a valuable building block characterized by the presence of a reactive 1,3-dicarbonyl system and a cyclopropyl group.[1] This structure is a key feature in the synthesis of various pharmaceutical and agrochemical agents. The conversion of a nitro group into a carbonyl group via the Nef reaction is a powerful tool in organic synthesis, enabling the use of nitroalkanes as acyl anion equivalents.[2] A common and efficient pathway to γ-ketoesters, such as the target molecule, involves the conjugate addition (Michael reaction) of a nitroalkane to an α,β-unsaturated ester, followed by the transformation of the nitro group into a carbonyl group using the Nef reaction.[3][4] This application note details this synthetic sequence and provides a protocol for a subsequent derivatization, specifically the synthesis of a substituted pyrrole, a common heterocyclic scaffold.

Synthesis of this compound via Michael-Nef Reaction

The synthesis of this compound can be efficiently achieved in a two-step process starting from a suitable α,β-unsaturated ester and a nitroalkane. The overall synthetic pathway is outlined below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nef Reaction start Methyl 3-cyclopropylacrylate + Nitromethane intermediate Methyl 3-cyclopropyl-4-nitrobutanoate start->intermediate Base (e.g., DBU) product This compound intermediate->product 1. Base (e.g., NaOH) 2. Acid Hydrolysis (e.g., H₂SO₄)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-cyclopropyl-4-nitrobutanoate (Michael Addition)

  • To a stirred solution of Methyl 3-cyclopropylacrylate (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂ (0.5 M), add nitromethane (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 3-cyclopropyl-4-nitrobutanoate.

Protocol 2: Synthesis of this compound (Nef Reaction)

There are several methods for conducting the Nef reaction. The classical acidic hydrolysis is described here, along with common oxidative alternatives.[5][6]

Method A: Classical Acidic Hydrolysis

  • Dissolve Methyl 3-cyclopropyl-4-nitrobutanoate (1.0 eq) in methanol (0.5 M).

  • Add a solution of sodium hydroxide (1.1 eq) in water and stir at room temperature for 1 hour to form the nitronate salt.

  • In a separate flask, prepare a solution of concentrated sulfuric acid in water (e.g., 4 M H₂SO₄) and cool it to -5 °C.

  • Add the nitronate salt solution dropwise to the cold, stirred acid solution, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether or dichloromethane (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography to yield the final product.

Method B: Oxidative Nef Reaction using Oxone®

  • Dissolve Methyl 3-cyclopropyl-4-nitrobutanoate (1.0 eq) in a mixture of methanol and water.

  • Add a buffer, such as sodium phosphate dibasic (Na₂HPO₄), to maintain a slightly basic pH.

  • Add Oxone® (potassium peroxymonosulfate) (2.0-3.0 eq) portion-wise while monitoring the temperature.

  • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with sodium bisulfite solution.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Method A.

Data Presentation: Comparison of Nef Reaction Conditions
MethodReagentsConditionsTypical YieldsNotes
Classical Acidic 1. NaOH or NaOMe2. H₂SO₄ or HCl1. RT, 1h2. -5 °C to RT, 1-2h60-80%Harsh conditions (pH < 1), may not be suitable for acid-sensitive substrates.[6]
Oxidative (Oxone®) Oxone®, Na₂HPO₄, MeOH/H₂ORT, 2-4h85-95%Milder conditions, good for a wider range of functional groups.
Oxidative (KMnO₄) KMnO₄, MgSO₄, H₂O/DCM0 °C, 15 min70-90%Fast reaction, but permanganate can be a harsh oxidant.
Reductive (TiCl₃) aq. TiCl₃, NH₄OAc, THFRT, 2h to overnight80-95%Mild, useful for substrates sensitive to acid or oxidation.

Derivatization of this compound

The 1,3-dicarbonyl moiety in this compound is a versatile handle for further molecular elaboration, particularly for the synthesis of heterocyclic compounds. A common derivatization is the Paal-Knorr pyrrole synthesis, where the dicarbonyl compound reacts with a primary amine or ammonia.

G reactant1 This compound product Methyl 5-cyclopropyl-1-R-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate reactant1->product Acid catalyst (e.g., p-TsOH) Heat (Toluene, Dean-Stark) reactant2 Primary Amine (R-NH₂) reactant2->product

Caption: Derivatization via Paal-Knorr pyrrole synthesis.

Protocol 3: Synthesis of a Substituted Pyrrole Derivative

This protocol is a general procedure for the condensation of a 1,3-dicarbonyl compound with a primary amine to form a pyrrole derivative.[7][8]

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) in toluene (0.3 M).

  • Add the primary amine (e.g., aniline or benzylamine) (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 4-12 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired pyrrole derivative.

Safety Information

  • Always handle strong acids (H₂SO₄), bases (NaOH), and oxidants (KMnO₄, Oxone®) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. This compound should be handled with care, avoiding direct contact with skin and eyes.

References

The Versatile Building Block: Methyl 4-cyclopropyl-2,4-dioxobutanoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the intricate world of organic synthesis, the quest for efficient and versatile building blocks is paramount. Methyl 4-cyclopropyl-2,4-dioxobutanoate has emerged as a significant intermediate, offering a unique combination of reactive functionalities that make it a valuable precursor in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. This document provides an overview of its applications, physicochemical properties, and general synthetic considerations.

Physicochemical Properties and Synthetic Utility

This compound is a colorless liquid characterized by the presence of a cyclopropyl group, a β-ketoester moiety, and a terminal methyl ketone. This arrangement of functional groups provides multiple reaction sites for chemists to exploit in the construction of diverse molecular scaffolds.

PropertyValue
Molecular FormulaC₈H₁₀O₄
Molecular Weight170.16 g/mol
Boiling Point210-212 °C
Density1.185 g/mL
Refractive Index1.455

The cyclopropyl ring, a motif increasingly found in pharmaceuticals, can enhance metabolic stability and binding affinity of drug candidates. The β-ketoester functionality is a classic precursor for a wide range of chemical transformations, including the synthesis of heterocyclic systems, which are prevalent in natural products and medicinal chemistry.

General Application in Heterocyclic Synthesis

While specific total syntheses of natural products employing this compound are not extensively documented in publicly available literature, its structural motifs are indicative of its potential utility in well-established synthetic strategies. One of the primary applications of β-dicarbonyl compounds like this is in the synthesis of heterocyclic rings.

A general and powerful method for constructing five- and six-membered heterocyclic rings is the condensation reaction of a 1,3-dicarbonyl compound with a dinucleophile. For instance, the reaction of this compound with hydrazine or its derivatives can lead to the formation of pyrazoles. Similarly, condensation with ureas or thioureas can yield pyrimidines or thioxopyrimidines, respectively. These heterocyclic cores are central to a vast number of biologically active natural products and synthetic drugs.

Experimental Protocols: A General Guideline for Pyrazole Synthesis

The following protocol outlines a general procedure for the synthesis of a cyclopropyl-substituted pyrazole, a common scaffold in medicinal chemistry, using this compound as a starting material. This protocol is illustrative and may require optimization for specific substrates and scales.

Reaction: Synthesis of a Methyl 5-(cyclopropyl)-1H-pyrazole-3-carboxylate derivative.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydrazine hydrate (1.0-1.2 eq) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Expected Outcome: The reaction is expected to yield a methyl 5-(cyclopropyl)-1H-pyrazole-3-carboxylate derivative. The yield and purity will depend on the specific reaction conditions and the nature of the hydrazine used.

Visualizing the Synthetic Potential

The versatility of this compound as a synthetic building block can be visualized through a logical relationship diagram, highlighting its potential to be transformed into various important chemical scaffolds.

G Synthetic Utility of this compound A This compound B Pyrazole Synthesis (e.g., with Hydrazine) A->B Condensation C Pyrimidine Synthesis (e.g., with Urea) A->C Condensation D Pyrrole Synthesis (e.g., Paal-Knorr) A->D Condensation E Knoevenagel Condensation A->E Base-catalyzed F Michael Addition A->F Nucleophilic attack

Caption: Potential synthetic transformations of the building block.

The following diagram illustrates a generalized workflow for the synthesis of a heterocyclic compound starting from this compound.

G General Experimental Workflow A Start: This compound + Dinucleophile B Reaction: Condensation in a suitable solvent (e.g., Ethanol) A->B C Monitoring: TLC analysis B->C D Workup: Solvent removal C->D Reaction complete E Purification: Recrystallization or Chromatography D->E F Product: Pure Heterocyclic Compound E->F

Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Key Precursor in Modern Herbicide and Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile chemical intermediate, is gaining significant attention in the agrochemical industry as a crucial precursor for the synthesis of novel pesticides and herbicides. Its unique structural features, particularly the presence of a cyclopropyl group and a 1,3-dicarbonyl moiety, make it an ideal building block for creating highly effective and selective active ingredients. This document provides detailed application notes and experimental protocols related to the use of this compound in the development of the commercial herbicide, Bicyclopyrone.

Overview and Application

This compound serves as a key starting material in the synthesis of Bicyclopyrone, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in the carotenoid biosynthesis pathway in plants.[1] Inhibition of this enzyme leads to a depletion of essential pigments that protect chlorophyll from photo-oxidation, resulting in characteristic bleaching of the plant tissues and eventual death of the weed.[1] This mode of action provides the basis for the development of selective herbicides that can control a broad spectrum of weeds in various crops.

Bicyclopyrone, derived from this compound, is a selective herbicide used for the control of broadleaf and grass weeds in crops such as corn, wheat, barley, and sugarcane.[3]

Chemical Properties of this compound:

PropertyValue
CAS Number 167408-67-5
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol

Synthesis of Bicyclopyrone: Experimental Protocol

The synthesis of Bicyclopyrone from this compound involves a two-step process: an initial O-acylation reaction with a substituted nicotinoyl chloride, followed by a cyanide-catalyzed O-to-C acyl rearrangement. This synthetic strategy is a known method for producing triketone herbicides.

Step 1: O-acylation of this compound

This step involves the reaction of the enol form of this compound with 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carbonyl chloride.

  • Reagents:

    • This compound

    • 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carbonyl chloride

    • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

    • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the non-nucleophilic base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

    • Slowly add a solution of 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carbonyl chloride (1.0 eq) in the same anhydrous solvent to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the salt byproduct.

    • Wash the filtrate with a mild aqueous acid (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylated intermediate.

Step 2: Cyanide-Catalyzed O-to-C Acyl Rearrangement to form Bicyclopyrone

The crude O-acylated intermediate is then subjected to a rearrangement reaction to yield the final product, Bicyclopyrone.

  • Reagents:

    • Crude O-acylated intermediate from Step 1

    • Acetone cyanohydrin (catalytic amount)

    • Triethylamine (2.0 eq)

    • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Procedure:

    • Dissolve the crude O-acylated intermediate in the anhydrous solvent under an inert atmosphere.

    • Add triethylamine (2.0 eq) to the solution.

    • Add a catalytic amount of acetone cyanohydrin.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the rearrangement by TLC or HPLC.

    • Once the reaction is complete, acidify the mixture with a mild aqueous acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Bicyclopyrone by column chromatography on silica gel to obtain the final product.

Mechanism of Action and Signaling Pathway

Bicyclopyrone functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. Carotenoids protect chlorophyll from photodegradation. By blocking HPPD, Bicyclopyrone disrupts this protective mechanism, leading to the bleaching of photosynthetic tissues and ultimately, plant death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD (4-Hydroxyphenylpyruvate dioxygenase) HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death HPPD->Bleaching Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Tocopherols->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Health Healthy Plant Chlorophyll->Plant_Health Bicyclopyrone Bicyclopyrone Bicyclopyrone->Inhibition

Caption: Inhibition of the HPPD enzyme by Bicyclopyrone disrupts the carotenoid biosynthesis pathway.

Herbicidal Efficacy of Bicyclopyrone

The efficacy of Bicyclopyrone has been evaluated against various weed species. The following table summarizes its herbicidal activity at different application rates.

Target WeedApplication Rate (g ai/ha)Efficacy (%)Reference
Hairy galinsoga (Galinsoga quadriradiata)37.5 - 50>80 (POST)[4]
Common purslane (Portulaca oleracea)37.5 - 50>80 (POST in specific soil)[4]
Mayweed chamomile (Anthemis cotula)Not specifiedSuperior to pyrasulfotole + bromoxynil[5]
Prickly lettuce (Lactuca serriola)Higher use ratesEffective control[5]
Common lambsquarters (Chenopodium album)37.5 - 10053 - 98 (DPRE)[6]
Hairy nightshade (Solanum sarrachoides)37.5 - 10050 - 96 (DPRE)[6]

POST: Post-emergence, DPRE: Delayed pre-emergence

Experimental Workflow: From Precursor to Product Evaluation

The overall workflow for utilizing this compound as a precursor for a novel herbicide involves several key stages, from chemical synthesis to biological evaluation.

Herbicide_Development_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Precursor This compound Acylation O-acylation Precursor->Acylation Rearrangement Cyanide-Catalyzed Rearrangement Acylation->Rearrangement Bicyclopyrone Bicyclopyrone (Crude) Rearrangement->Bicyclopyrone Purification Purification (Column Chromatography) Bicyclopyrone->Purification Final_Product Pure Bicyclopyrone Purification->Final_Product Bioassay Herbicidal Bioassay (Greenhouse/Field Trials) Final_Product->Bioassay Toxicity Toxicological Studies Final_Product->Toxicity Data_Analysis Efficacy Data Analysis (ED50, GR50) Bioassay->Data_Analysis Registration Regulatory Approval Data_Analysis->Registration Toxicity->Registration

Caption: Workflow for the development of Bicyclopyrone from its precursor.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of modern herbicides, exemplified by its role in the production of Bicyclopyrone. The synthetic route, involving an O-acylation followed by a cyanide-catalyzed rearrangement, provides an efficient pathway to this potent HPPD inhibitor. Understanding the mechanism of action and having access to detailed experimental protocols are crucial for researchers and scientists in the agrochemical and pharmaceutical industries to innovate and develop new, effective, and selective crop protection solutions. The data and protocols presented herein serve as a comprehensive resource for professionals engaged in the discovery and development of next-generation pesticides and herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through a crossed Claisen condensation reaction. This involves the reaction of methyl cyclopropylacetate with dimethyl oxalate in the presence of a strong base.

Q2: Why is a crossed Claisen condensation preferred for this synthesis?

A2: A crossed Claisen condensation is ideal in this case because one of the ester reactants, dimethyl oxalate, lacks α-hydrogens. This prevents it from undergoing self-condensation, which would otherwise lead to a mixture of products and reduce the yield of the desired product.

Q3: What is the role of the base in the Claisen condensation reaction?

A3: The base is crucial for deprotonating the α-carbon of methyl cyclopropylacetate to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate. A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.

Q4: What are the key factors that influence the yield of the reaction?

A4: The primary factors influencing the yield are the absence of moisture (anhydrous conditions), the choice and stoichiometry of the base, the reaction temperature, and the purity of the starting materials.

Q5: How can I purify the final product, this compound?

A5: The product is typically a colorless liquid and can be purified by vacuum distillation.[1] For higher purity, column chromatography can also be employed.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Inactive Base Use a fresh, unopened container of the alkoxide base or ensure it has been stored properly in a desiccator. The alkoxide should be a fine, free-flowing powder.
Incorrect Base Stoichiometry A full equivalent of the base is necessary. Ensure accurate measurement and addition of the base to drive the reaction equilibrium towards the product.
Inappropriate Base Use a methoxide base (e.g., sodium methoxide) to match the methyl esters of the reactants. Using a different alkoxide can lead to transesterification, forming a mixture of products.
Low Reaction Temperature If the reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
Impure Starting Materials Ensure the methyl cyclopropylacetate and dimethyl oxalate are of high purity. Impurities can inhibit the reaction or lead to side products.
Issue 2: Formation of Multiple Byproducts

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Self-condensation of Methyl Cyclopropylacetate This can occur if the addition of the base or the temperature is not well-controlled. Add the base slowly at a low temperature to favor the formation of the desired product.
Hydrolysis of Esters Traces of water can hydrolyze the starting materials or the product, especially under basic conditions. Rigorously maintain anhydrous conditions.
Transesterification This occurs if the alkoxide base does not match the alcohol portion of the esters. Use sodium methoxide as the base with methyl esters.
Issue 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Emulsion during Workup During the aqueous workup, an emulsion may form, making separation difficult. Adding a saturated solution of brine can help break the emulsion.
Incomplete Removal of Base Ensure the reaction is properly quenched with a dilute acid to neutralize all the base before extraction.
Product Co-distillation with Solvent If using a high-boiling point solvent, ensure it is completely removed under reduced pressure before attempting to distill the product.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table provides a summary of expected yields based on variations in key reaction parameters, extrapolated from similar Claisen condensation reactions.

Parameter Condition Expected Yield Range Notes
Base Sodium Methoxide (NaOMe)60-75%The recommended base to avoid transesterification.
Sodium Hydride (NaH)65-80%A stronger, non-alkoxide base that can also be effective.
Sodium Ethoxide (NaOEt)40-60%Lower yield due to potential transesterification.
Solvent Tetrahydrofuran (THF)65-75%A common aprotic solvent for this reaction.
Diethyl Ether60-70%Another suitable aprotic solvent.
Toluene55-65%Can be used, but may require higher temperatures.
Temperature 0 °C to Room Temperature65-75%Optimal for controlling the reaction rate and minimizing side products.
Reflux50-65%May lead to increased byproduct formation.

Experimental Protocol: Crossed Claisen Condensation

This protocol details the synthesis of this compound from methyl cyclopropylacetate and dimethyl oxalate.

Materials:

  • Methyl cyclopropylacetate

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.

    • Under a positive pressure of nitrogen or argon, add sodium methoxide (1.0 equivalent) to the flask.

    • Add anhydrous diethyl ether or THF to the flask to create a slurry.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of methyl cyclopropylacetate (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) in the chosen anhydrous solvent.

    • Cool the flask containing the base slurry to 0 °C using an ice bath.

    • Slowly add the ester solution from the dropping funnel to the stirred base slurry over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis setup 1. Reaction Setup (Anhydrous, Inert Atmosphere) reactants 2. Reactant Addition (Methyl Cyclopropylacetate + Dimethyl Oxalate) to NaOMe slurry at 0 °C setup->reactants reaction 3. Reaction (Stir at RT for 12-16h) reactants->reaction workup 4. Aqueous Workup (Quench, Wash, Dry) reaction->workup purification 5. Purification (Vacuum Distillation) workup->purification product Final Product: This compound purification->product troubleshooting_low_yield Troubleshooting Pathway for Low Yield start Low Yield Observed check_moisture Check for Moisture (Reagents, Glassware, Solvent) start->check_moisture check_base Verify Base Activity and Stoichiometry start->check_base check_temp Evaluate Reaction Temperature start->check_temp check_purity Assess Starting Material Purity start->check_purity solution_moisture Solution: Dry all components rigorously check_moisture->solution_moisture solution_base Solution: Use fresh, stoichiometric base check_base->solution_base solution_temp Solution: Optimize temperature (start low) check_temp->solution_temp solution_purity Solution: Purify starting materials check_purity->solution_purity

References

Purification challenges of "Methyl 4-cyclopropyl-2,4-dioxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with "Methyl 4-cyclopropyl-2,4-dioxobutanoate".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, organized in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product After Synthesis and Workup.

  • Question: I performed a Claisen condensation to synthesize this compound, but after the acidic workup, my yield is very low, or I have mostly recovered my starting materials. What could be the problem?

  • Answer: This issue often points to a reverse (or retro) Claisen condensation. The Claisen condensation is an equilibrium reaction.[1] The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion. If this deprotonation does not occur, the equilibrium can shift back to the starting materials.

    Troubleshooting Steps:

    • Incomplete Deprotonation: Ensure you are using a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride, LDA). The base must be strong enough to deprotonate the alcohol generated during the reaction, thus preventing it from participating in the reverse reaction.

    • Premature Acidification: The acidic workup should only be performed after the reaction is complete. Adding acid too early will neutralize the base and the enolate, halting the forward reaction and promoting the reverse reaction.

    • Inadequate Reaction Time or Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature to reach completion.

Issue 2: Presence of a Significant Amount of Carboxylic Acid Impurity.

  • Question: My purified product is contaminated with a carboxylic acid, which I believe is cyclopropanecarboxylic acid. How is this forming and how can I remove it?

  • Answer: The presence of cyclopropanecarboxylic acid suggests that either your starting material, cyclopropyl methyl ketone, or the product, this compound, is undergoing hydrolysis. This can happen if there is water present during the reaction or workup, especially under basic or acidic conditions. The β-keto ester product is also susceptible to decarboxylation under certain conditions.

    Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Dry your glassware thoroughly before use.

    • Workup Temperature: Perform the acidic workup at a low temperature (e.g., 0 °C) to minimize acid-catalyzed hydrolysis and potential decarboxylation.

    • Purification: The carboxylic acid impurity can typically be removed by a mild aqueous basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup. The desired β-keto ester is more acidic and will remain in the organic layer if the pH is carefully controlled. Alternatively, it can be separated by column chromatography.

Issue 3: Difficulty in Removing the Self-Condensation Product of Cyclopropyl Methyl Ketone.

  • Question: I have a significant byproduct that I believe is the self-condensation product of cyclopropyl methyl ketone. How can I minimize its formation and remove it?

  • Answer: The self-condensation of the ketone is a common side reaction in crossed Claisen condensations.[2] It competes with the desired reaction between the ketone enolate and the dimethyl oxalate.

    Troubleshooting Steps:

    • Slow Addition: Add the cyclopropyl methyl ketone slowly to a mixture of the base and dimethyl oxalate. This ensures that the ketone enolate reacts with the oxalate as it is formed, minimizing its concentration and therefore its self-condensation.

    • Choice of Base: Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) can sometimes favor the desired crossed condensation.

    • Purification: This impurity can be challenging to separate due to its similar polarity to the desired product. Careful column chromatography with a shallow solvent gradient is often necessary.

Frequently Asked Questions (FAQs)

General Questions

  • What are the most common impurities found in crude this compound?

    • The most common impurities are unreacted starting materials (cyclopropyl methyl ketone and dimethyl oxalate), the self-condensation product of cyclopropyl methyl ketone, and byproducts from hydrolysis (cyclopropanecarboxylic acid and methanol).

  • What is the expected appearance of pure this compound?

    • It is typically a colorless to pale yellow oil or a low-melting solid.

Purification Questions

  • What is the recommended method for purifying this compound?

    • The most common and effective methods are silica gel column chromatography and crystallization.

  • I am having trouble with streaking and poor separation during silica gel column chromatography. What can I do?

    • Streaking can be caused by the acidic nature of the β-dicarbonyl moiety interacting with the silica gel. You can try:

      • Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a non-polar solvent containing 1% triethylamine before packing the column.

      • Using a Buffered Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent can sometimes improve peak shape.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • My compound does not crystallize easily. What solvents should I try?

    • For a non-polar compound like this, you can try a solvent system consisting of a good solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or diethyl ether) and a poor solvent in which it is insoluble (e.g., hexanes, pentane, or heptane). Dissolve the compound in a minimal amount of the good solvent and slowly add the poor solvent until turbidity is observed. Then, allow it to cool slowly.

Analytical Questions

  • I am observing broad or split peaks when analyzing my product by HPLC. What is the cause?

    • Broad or split peaks for β-keto esters are often due to keto-enol tautomerism. The keto and enol forms can have different retention times, leading to poor peak shape.

    • Solutions:

      • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can accelerate the interconversion between tautomers, resulting in a single, sharp peak.

      • Elevate the Column Temperature: Increasing the column temperature can also speed up tautomer interconversion.

      • Use a Specialized Column: Mixed-mode or other specialized columns are designed to handle compounds that exhibit tautomerism.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica bed.

  • Elution: Start with a non-polar eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a composition of 70% A and 30% B.

    • Over 20 minutes, linearly increase to 100% B.

    • Hold at 100% B for 5 minutes.

    • Return to the initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a starting method and may require optimization for your specific instrument and sample.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Low product yieldReverse Claisen condensationUse a stoichiometric amount of strong base; ensure complete reaction before acidic workup.
Carboxylic acid impurityHydrolysis of starting material or productUse anhydrous conditions; perform workup at low temperature; wash with a mild base.
Self-condensation byproductCompeting side reactionAdd ketone slowly to the base/oxalate mixture; consider using a bulky base.
Streaking on silica gelAcidic nature of the compoundDeactivate silica with triethylamine; use a buffered eluent; try alumina.
Broad/split HPLC peaksKeto-enol tautomerismAcidify the mobile phase; increase column temperature.

Visualizations

Purification_Workflow crude Crude Product (from Claisen Condensation) workup Aqueous Workup (Acidification & Extraction) crude->workup impurities Potential Impurities: - Unreacted Starting Materials - Self-condensation Product - Hydrolysis Byproducts workup->impurities column Silica Gel Column Chromatography workup->column crystallization Crystallization column->crystallization pure_product Pure Methyl 4-cyclopropyl- 2,4-dioxobutanoate column->pure_product crystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Identified low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity poor_separation Poor Separation? start->poor_separation reverse_claisen Check for Reverse Claisen: - Stoichiometry of Base - Workup Procedure low_yield->reverse_claisen Yes hydrolysis Check for Hydrolysis: - Anhydrous Conditions - Workup Temperature impurity->hydrolysis Carboxylic Acid self_condensation Optimize Reaction: - Slow Addition of Ketone - Choice of Base impurity->self_condensation Ketone Dimer chromatography_optimization Optimize Chromatography: - Deactivate Silica - Buffered Eluent - Alternative Stationary Phase poor_separation->chromatography_optimization Column Chromatography hplc_optimization Optimize HPLC: - Acidify Mobile Phase - Adjust Temperature poor_separation->hplc_optimization HPLC Analysis

Caption: A logical guide to troubleshooting common purification challenges.

References

Technical Support Center: Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to this compound?

A1: this compound is typically synthesized via a crossed Claisen condensation reaction. This involves the reaction of cyclopropyl methyl ketone with dimethyl oxalate in the presence of a strong base, such as sodium methoxide or sodium hydride. The base deprotonates the α-carbon of the cyclopropyl methyl ketone, which then acts as a nucleophile, attacking one of the carbonyl groups of dimethyl oxalate. Subsequent elimination of a methoxide group yields the desired product.

Q2: I am observing a significant amount of a white precipitate that is not my product. What could this be?

A2: A common side reaction is the self-condensation of cyclopropyl methyl ketone, especially if the reaction temperature is not well-controlled or if there is a localized high concentration of the base. Another possibility is the precipitation of the sodium salt of the product before quenching the reaction.

Q3: My final product seems to be a different ester than expected (e.g., an ethyl ester). How did this happen?

A3: This is likely due to a transesterification side reaction. If an alkoxide base is used that does not match the alkyl group of the oxalate ester (e.g., using sodium ethoxide with dimethyl oxalate), it can lead to the exchange of the ester group. To avoid this, ensure the alkoxide base matches the ester (i.e., use sodium methoxide with dimethyl oxalate).

Q4: The yield of my reaction is consistently low. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the cyclopropyl methyl ketone.

  • Moisture in the reaction: Water can quench the enolate intermediate and hydrolyze the ester starting material and product. Ensure all reagents and glassware are scrupulously dry.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions and decomposition.

  • Inefficient mixing: Poor stirring can lead to localized "hot spots" of base, promoting side reactions.

  • Reversibility of the reaction: The Claisen condensation is a reversible reaction. Driving the reaction to completion may require removal of the methanol byproduct or using a stoichiometric amount of a very strong base.

Q5: My NMR spectrum shows unreacted starting materials and several other peaks. What are the likely byproducts?

A5: Besides unreacted starting materials, common byproducts include the self-condensation product of cyclopropyl methyl ketone and the product of double addition, where two molecules of the ketone enolate react with one molecule of dimethyl oxalate. Additionally, if the reaction is not properly quenched and worked up, you may see byproducts from the hydrolysis of the ester groups.

Troubleshooting Guides

Problem: Low or No Product Formation

If you are experiencing low or no yield of this compound, consider the following troubleshooting steps:

  • Verify the quality of your starting materials: Ensure that the cyclopropyl methyl ketone and dimethyl oxalate are pure and that the base is not old or decomposed.

  • Ensure strictly anhydrous conditions: Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.

  • Optimize the base and reaction conditions: If using sodium methoxide, ensure it is freshly prepared or from a reliable source. Consider using a stronger base like sodium hydride. The reaction temperature and time may also need optimization. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature.

  • Check the stoichiometry: Ensure at least one full equivalent of the base is used to drive the equilibrium towards the product.

Problem: Presence of Multiple Byproducts

The presence of multiple spots on a TLC plate or extra peaks in your analytical data indicates the formation of side products.

  • Control the addition of reagents: Add the base to the solution of the ketone and oxalate slowly and at a low temperature to minimize self-condensation and other side reactions.

  • Optimize the reaction temperature: Running the reaction at a lower temperature for a longer period can often improve selectivity and reduce the formation of byproducts.

  • Purification strategy: A multi-step purification process involving an initial extraction to remove acidic or basic impurities, followed by column chromatography, may be necessary.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Yield and Purity

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Sodium MethoxideMethanol25126585
Sodium MethoxideToluene6087590
Sodium HydrideTHF0 to 25108595

Note: The data in this table is illustrative and based on general principles of the Claisen condensation. Actual results may vary.

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound

Materials:

  • Cyclopropyl methyl ketone

  • Dimethyl oxalate

  • Sodium methoxide (or Sodium Hydride)

  • Anhydrous methanol (or THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (if using sodium methoxide) or THF (if using sodium hydride).

  • Add sodium methoxide (1.1 equivalents) or sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the solvent and stir.

  • In a separate flask, prepare a solution of cyclopropyl methyl ketone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in the same anhydrous solvent.

  • Cool the base suspension to 0 °C using an ice bath.

  • Slowly add the solution of the ketone and oxalate to the base suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Reaction_Pathway Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Enolate Enolate Intermediate Cyclopropyl_methyl_ketone->Enolate + Base Dimethyl_oxalate Dimethyl oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Dimethyl_oxalate->Tetrahedral_Intermediate Base Base (e.g., NaOMe) Base->Enolate Enolate->Tetrahedral_Intermediate + Dimethyl oxalate Product This compound Tetrahedral_Intermediate->Product - MeO- Methanol Methanol

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_self_condensation Self-Condensation cluster_transesterification Transesterification cluster_hydrolysis Hydrolysis Ketone1 Cyclopropyl methyl ketone Self_Condensation_Product Self-Condensation Product Ketone1->Self_Condensation_Product Ketone2 Cyclopropyl methyl ketone Ketone2->Self_Condensation_Product Product_Methyl Methyl Ester Product Product_Ethyl Ethyl Ester Byproduct Product_Methyl->Product_Ethyl + EtO- / - MeO- Base_Ethyl EtO- (from NaOEt) Product_Ester Product Ester Carboxylic_Acid Carboxylic Acid Byproduct Product_Ester->Carboxylic_Acid + H2O Water H2O

Caption: Common side reactions encountered.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity and Dryness Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Optimize_Base Optimize Base Stoichiometry and Type Check_Conditions->Optimize_Base Conditions Dry Optimize_Temp Optimize Reaction Temperature Optimize_Base->Optimize_Temp Base Optimized Improve_Mixing Ensure Efficient Stirring Optimize_Temp->Improve_Mixing Temp Optimized Recheck_Yield Re-run Reaction and Check Yield Improve_Mixing->Recheck_Yield

Caption: Workflow for troubleshooting low yields.

"Methyl 4-cyclopropyl-2,4-dioxobutanoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 4-cyclopropyl-2,4-dioxobutanoate. This information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under typical laboratory conditions?

This compound is a β-keto ester containing a cyclopropyl ketone moiety. The primary stability concerns are its susceptibility to hydrolysis and subsequent decarboxylation, as well as the potential for ring-opening of the strained cyclopropyl group, particularly under harsh pH or high-temperature conditions.

Q2: How does pH affect the stability of this compound?

Both acidic and basic conditions can promote the hydrolysis of the methyl ester group to form the corresponding β-keto acid.[1][2] This β-keto acid is often unstable and can readily undergo decarboxylation, especially with gentle heating, to yield a ketone and carbon dioxide.[1][3]

Q3: Is this compound sensitive to temperature?

Yes, elevated temperatures can accelerate degradation. Thermally, the most likely degradation pathway is the decarboxylation of the β-keto acid that may be present as an impurity or formed via hydrolysis.[2][4] While specific data for this compound is limited, β-hydroxy ketones, structurally related to the hydrolysis product, are known to undergo thermal decomposition.

Q4: What is the photostability of this compound?

Ketones are known to be susceptible to photodegradation through processes like Norrish type I and type II reactions upon exposure to UV light.[5][6][7] Therefore, it is advisable to protect solutions of this compound from prolonged exposure to direct light to prevent potential photochemical degradation.

Q5: Can the cyclopropyl ring degrade during reactions?

Yes, the strained cyclopropyl ring can undergo cleavage under various conditions.[8][9] This can be promoted by strong acids, bases, or certain transition metals.[10][11] The presence of the adjacent ketone group activates the ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Unexpected formation of a lower molecular weight byproduct, accompanied by gas evolution (effervescence). This is likely due to hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[1][3]- Ensure anhydrous conditions for your reaction if water is not a desired reagent.- Maintain a neutral pH if possible.- Avoid excessive heating.
Presence of an unexpected ketone in the product mixture, missing the ester functionality. This strongly suggests that hydrolysis and decarboxylation have occurred.- Analyze your starting material for the presence of the corresponding β-keto acid impurity.- If using aqueous acidic or basic conditions, consider lowering the temperature and reaction time.- Use a milder, non-aqueous workup if possible.
Formation of products with a linear alkyl chain instead of the cyclopropyl group. The cyclopropyl ring may have undergone cleavage. This can be catalyzed by acidic or basic conditions, or by certain metals.[9][10][11]- Avoid strong acids and bases.- If using a metal catalyst, screen for catalysts that are less likely to promote cyclopropane ring-opening.- Consider performing the reaction at a lower temperature.
Gradual degradation of the compound in solution upon storage. The solvent may contain impurities (e.g., water, acid, or base) that are catalyzing degradation. Photodegradation is also a possibility if stored in a transparent container.[5][6]- Store solutions in a cool, dark, and dry place.- Use high-purity, anhydrous solvents.- Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Predicted Degradation Pathways

The primary degradation pathways for this compound are inferred from the known reactivity of its constituent functional groups: the β-keto ester and the cyclopropyl ketone.

Hydrolysis and Decarboxylation

Under aqueous acidic or basic conditions, the ester is hydrolyzed to a β-keto acid, which is thermally unstable and readily loses carbon dioxide.

G Hydrolysis and Decarboxylation Pathway A This compound B 4-Cyclopropyl-2,4-dioxobutanoic acid (β-Keto acid intermediate) A->B H+ or OH- / H2O C 1-Cyclopropylpropane-1,3-dione (Ketone product) B->C Heat D CO2 B->D Heat

Caption: Predicted hydrolysis and decarboxylation pathway.

Cyclopropyl Ring Opening

The strained cyclopropyl ring can be opened, particularly under acidic conditions, leading to the formation of a linear chain product.

G Acid-Catalyzed Cyclopropyl Ring Opening A This compound B Protonated Intermediate A->B H+ C Ring-Opened Carbocation B->C Ring Opening D Ring-Opened Product C->D Nucleophilic Attack

Caption: Postulated acid-catalyzed cyclopropyl ring opening.

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation : Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation : Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points : Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching : Quench the degradation by neutralizing the pH of the aliquots.

  • Analysis : Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the remaining concentration of the parent compound.

  • Data Analysis : Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation : Prepare solutions of this compound in a stable, high-boiling point solvent.

  • Incubation : Incubate the solutions at various temperatures (e.g., 40°C, 60°C, 80°C) in sealed vials.

  • Time Points : At set intervals, remove vials from the heating source and cool them to room temperature.

  • Analysis : Analyze the samples by HPLC or Gas Chromatography (GC) to quantify the parent compound and any major degradants.

  • Data Analysis : Determine the degradation rate at each temperature. This data can be used to estimate the shelf-life of the compound at different storage temperatures.

Protocol 3: Photostability Assessment
  • Sample Preparation : Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Light Exposure : Expose the solutions to a controlled light source that mimics a standard daylight spectrum (e.g., a xenon lamp in a photostability chamber). A dark control sample should be stored under the same conditions but protected from light.

  • Time Points : Withdraw samples at various time points.

  • Analysis : Analyze the exposed and dark control samples by HPLC.

  • Data Analysis : Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

G Experimental Workflow for Stability Testing A Prepare Stock Solution B Incubate under Test Conditions (pH, Temp, Light) A->B C Sample at Time Points B->C D Quench Reaction (if needed) C->D E Analytical Measurement (e.g., HPLC) D->E F Data Analysis and Degradation Rate Determination E->F

References

Technical Support Center: Troubleshooting "Methyl 4-cyclopropyl-2,4-dioxobutanoate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 4-cyclopropyl-2,4-dioxobutanoate" reactions. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and handling of this versatile building block. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of organic chemistry, particularly the Claisen condensation and the reactivity of cyclopropyl ketones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis is a crossed Claisen condensation between cyclopropyl methyl ketone and a dialkyl oxalate, such as dimethyl oxalate, using a strong base.[1] This method is favored for its atom economy and the ready availability of the starting materials.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. Common culprits include the presence of moisture, which consumes the base and hydrolyzes the ester; using a suboptimal base or an insufficient amount of it; and side reactions such as self-condensation of the cyclopropyl methyl ketone or decomposition of the product.[2] Careful control of reaction conditions and anhydrous technique are crucial.

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A3: Besides the desired product, you may be observing unreacted starting materials, the self-condensation product of cyclopropyl methyl ketone, or byproducts from hydrolysis and subsequent decarboxylation.[3] In some cases, ring-opening of the cyclopropyl group can occur, especially if acidic conditions are inadvertently introduced.

Q4: Is this compound stable?

A4: The compound is generally stable under neutral and anhydrous conditions. However, the presence of the β-ketoester functionality makes it susceptible to hydrolysis and decarboxylation, particularly in the presence of acid or base and heat. The cyclopropyl ring is also sensitive to strong acids and some transition metals, which can induce ring-opening.[4]

Q5: What is the best way to purify this compound?

A5: Due to its polarity, column chromatography is a common purification method.[5] A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.[6][7] For highly polar impurities, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) might be necessary.[8][9]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive or Insufficient Base Use a freshly opened or properly stored strong base (e.g., sodium methoxide, sodium hydride). Ensure at least one full equivalent of base is used, as the final deprotonation of the product drives the reaction to completion.[3]
Incorrect Base To avoid transesterification, use an alkoxide base that matches the ester group of the oxalate (e.g., sodium methoxide with dimethyl oxalate).[3]
Low Reaction Temperature While low temperatures can suppress side reactions, the main reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC.
Poor Quality Starting Materials Verify the purity of cyclopropyl methyl ketone and dimethyl oxalate by NMR or GC-MS before starting the reaction.
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Self-Condensation of Ketone Add the cyclopropyl methyl ketone slowly to the mixture of the base and dimethyl oxalate. This maintains a low concentration of the ketone enolate, minimizing self-condensation.
Hydrolysis and Decarboxylation Maintain strictly anhydrous conditions throughout the reaction and workup. Quench the reaction at a low temperature and avoid excessive heating during solvent removal.
Transesterification Use a sodium methoxide base when using dimethyl oxalate as the electrophile.
Ring-Opening of Cyclopropyl Group Avoid acidic conditions during workup. Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) and avoid strong acids.

Experimental Protocols

Representative Synthesis of this compound via Claisen Condensation

This protocol is a representative example and may require optimization.

Materials:

  • Cyclopropyl methyl ketone

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of cyclopropyl methyl ketone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the stirred base suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_glass Oven-dried Glassware mix_base Suspend NaOMe in Ether at 0°C prep_glass->mix_base prep_reagents Anhydrous Reagents prep_reagents->mix_base add_reagents Slowly add Ketone and Oxalate mix_base->add_reagents react Stir at RT, Monitor by TLC add_reagents->react quench Quench with aq. NH4Cl at 0°C react->quench extract Extract with Ether quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or No Product check_water Check for Water Contamination? start->check_water check_base Check Base Activity/Amount? check_water->check_base No water_yes Dry Glassware & Use Anhydrous Solvents check_water->water_yes Yes check_temp Adjust Reaction Temperature? check_base->check_temp No base_yes Use Fresh Base (>=1 eq.) check_base->base_yes Yes temp_yes Gradually Increase Temperature check_temp->temp_yes Yes success Improved Yield water_yes->success base_yes->success temp_yes->success

Caption: Troubleshooting logic for low-yield reactions.

References

Enhancing the efficiency of "Methyl 4-cyclopropyl-2,4-dioxobutanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the efficiency of "this compound" synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via a crossed Claisen condensation, can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Deprotonation: The initial deprotonation of the ketone is a critical equilibrium step.[1][2] Ensure your base is strong enough and used in a stoichiometric amount. The pKa of the α-proton of the β-keto ester product is around 11, making it more acidic than the starting ketone.[1] The final deprotonation of the product drives the reaction forward; if this does not occur, the equilibrium will not favor the product.[2]

  • Moisture Contamination: Alkoxide bases are highly sensitive to moisture. Water will consume the base and inhibit the formation of the necessary enolate. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Incorrect Base: The base used should not be able to undergo nucleophilic substitution with the ester.[3] Using the sodium salt of the alcohol corresponding to the ester (e.g., sodium methoxide for a methyl ester) is a common strategy to avoid transesterification.[4]

  • Side Reactions: Self-condensation of the starting ketone can compete with the desired crossed Claisen condensation. To minimize this, the ketone can be added slowly to a solution of the base and the non-enolizable ester (e.g., dimethyl oxalate).

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: The primary side product in a crossed Claisen condensation is typically from the self-condensation of the enolizable ketone.[5] If both esters are enolizable, a complex mixture of four products can result.[5]

  • Minimizing Self-Condensation: To favor the desired crossed reaction, one reactant should ideally not have α-hydrogens, such as dimethyl oxalate.[4] Another strategy is to use the non-enolizable ester in excess.

  • Characterization: Use techniques like NMR and mass spectrometry to identify the structures of the side products. This will help in diagnosing the issue. For example, the presence of a product with a molecular weight corresponding to the self-condensation of cyclopropyl methyl ketone would confirm this side reaction.

Q3: The purification of the final product is proving difficult. What are the recommended procedures?

A3: The product, a β-keto ester, can be somewhat sensitive.

  • Acidic Work-up: After the reaction is complete, a careful acidic work-up is necessary to neutralize the enolate of the product.[3] This should be done at a low temperature to avoid potential decomposition.

  • Chromatography: Column chromatography is a common method for purification. A patent mentions the use of flash chromatography with a gradient of ethyl acetate in hexane for a similar synthesis step.

  • Distillation: Given that the product is a liquid with a relatively high boiling point, vacuum distillation could be an effective purification method for larger scales, provided the compound is thermally stable.

Q4: How can I confirm the successful synthesis and purity of this compound?

A4: A combination of spectroscopic methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide the structural confirmation of the final product. Look for the characteristic peaks of the cyclopropyl group, the methyl ester, and the methylene protons.

  • Mass Spectrometry: To confirm the molecular weight of the product (184.19 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the functional groups, specifically the two carbonyl groups (ketone and ester).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and widely applicable method is a crossed Claisen condensation.[1][5] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester.[3] In this specific case, it would likely involve the reaction of cyclopropyl methyl ketone with dimethyl oxalate in the presence of a base like sodium methoxide.

Q2: Why is a stoichiometric amount of base required for a Claisen condensation?

A2: The final step of the Claisen condensation mechanism involves the deprotonation of the β-keto ester product.[2][3] This product is more acidic than the starting materials, and this deprotonation is thermodynamically favorable, driving the entire reaction equilibrium towards the product.[2] Therefore, at least a full equivalent of base is consumed.

Q3: Can I use a different base, such as NaOH or KOH?

A3: It is not recommended to use hydroxide bases like NaOH or KOH. These can cause saponification (hydrolysis) of the ester functional group, leading to unwanted carboxylate side products.[4]

Q4: What are the key safety precautions when performing this synthesis?

A4:

  • Strong Bases: Sodium methoxide and other alkoxides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Ethers like THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

  • Quenching: The quenching of the reaction with acid can be exothermic. Perform this step slowly and with cooling.

Data Presentation

Table 1: Proposed Reagents and Reaction Conditions for Crossed Claisen Condensation

Reagent/ParameterProposed Value/ConditionPurpose
Cyclopropyl methyl ketone1.0 equivalentEnolizable ketone
Dimethyl oxalate1.1 - 1.5 equivalentsNon-enolizable ester
Sodium methoxide1.1 equivalentsBase for deprotonation
SolventAnhydrous THF or Diethyl EtherReaction medium
Temperature0 °C to refluxTo control reaction rate
Reaction Time2 - 12 hoursFor reaction completion
Work-upAqueous acid (e.g., 1M HCl)Neutralization

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low YieldIncomplete deprotonationUse a stoichiometric amount of a strong, dry base.
Moisture in reagents/glasswareThoroughly dry all glassware and use anhydrous reagents.
Side reactionsAdd the ketone slowly to the base/ester mixture.
Side Product FormationSelf-condensation of ketoneUse an excess of the non-enolizable ester.
Purification DifficultyProduct instabilityPerform acidic work-up at low temperatures.
ImpuritiesUtilize flash column chromatography.

Experimental Protocols

Proposed Synthesis of this compound via Crossed Claisen Condensation

This is a representative protocol based on the principles of the Claisen condensation.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Esters: Cool the suspension to 0 °C in an ice bath. Add dimethyl oxalate (1.2 eq.) to the flask.

  • Enolate Formation: Slowly add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF to the reaction mixture via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1M aqueous HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Sodium Methoxide to THF A->B Inert Atmosphere C Add Dimethyl Oxalate B->C 0 °C D Slowly Add Cyclopropyl Methyl Ketone C->D 0 °C E Stir at Room Temperature D->E F Quench with Acid E->F 0 °C G Extract with Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? q1 Is the base strong and anhydrous? start->q1 a1_yes Check for side reactions q1->a1_yes Yes a1_no Use fresh, anhydrous base (e.g., NaOMe) q1->a1_no No q2 Is self-condensation observed? a1_yes->q2 a2_yes Add ketone slowly to base/ester mixture q2->a2_yes Yes a2_no Investigate other potential issues (e.g., temperature) q2->a2_no No

References

Technical Support Center: Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate, with a focus on reducing reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a crossed Claisen condensation reaction between a cyclopropyl methyl ester (e.g., methyl cyclopropylacetate) and an oxalate ester (e.g., dimethyl oxalate).

Issue IDProblemPotential Cause(s)Suggested Solution(s)
TT-001 Slow or Incomplete Reaction Insufficiently strong base: The acidity of the α-hydrogen on the cyclopropyl ester is relatively low.Use a stronger base such as sodium hydride (NaH) or sodium amide (NaNH₂) instead of sodium ethoxide to ensure complete deprotonation and formation of the reactive enolate.[1]
Steric hindrance: The cyclopropyl group can sterically hinder the approach of the reactants.Increase the reaction temperature moderately. However, be cautious as higher temperatures can also lead to side reactions. Careful optimization is necessary.
Inappropriate solvent: The solvent may not be optimal for solvating the reactants and the base.Consider switching to an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, especially when using strong bases like NaH. A solvent change from ethanol to THF has been shown to dramatically reduce reaction times in similar Claisen condensations.
TT-002 Low Yield Self-condensation of the cyclopropyl ester: The enolate of the cyclopropyl ester can react with another molecule of the same ester.To minimize self-condensation in a crossed Claisen reaction, slowly add the cyclopropyl ester to a mixture of the non-enolizable ester (dimethyl oxalate) and the base. This keeps the concentration of the enolizable ester low at any given time.
Decomposition of the product: The β-keto ester product can be sensitive to harsh reaction conditions.Perform the reaction at or below room temperature if possible. Ensure a rapid and efficient work-up to isolate the product.
Reversibility of the reaction: The Claisen condensation is a reversible reaction.The final deprotonation of the β-keto ester product by the alkoxide base drives the reaction forward. Ensure at least a stoichiometric amount of base is used.
TT-003 Formation of Multiple Byproducts Use of an incorrect alkoxide base: Using an alkoxide base with a different alkyl group than the ester (e.g., sodium methoxide with an ethyl ester) can lead to transesterification, resulting in a mixture of products.Always use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium methoxide for methyl esters).
Both esters are enolizable: If both esters in a crossed Claisen condensation have α-hydrogens, a mixture of four different products can be formed.In this specific synthesis, dimethyl oxalate is not enolizable, which simplifies the reaction. However, if other esters are used, ensure one of them lacks α-hydrogens.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a crossed Claisen condensation. The reaction involves the deprotonation of the α-carbon of a cyclopropyl methyl ester by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl oxalate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound.

Q2: How can I significantly reduce the reaction time?

A2: A key factor in reducing reaction time is the choice of solvent and base. One study demonstrated a reduction in reaction time for a Claisen condensation from 20 hours to just 10 minutes by switching the solvent from ethanol to tetrahydrofuran (THF). Using a stronger base like sodium hydride (NaH) can also accelerate the reaction by more efficiently generating the reactive enolate.

Q3: What is the optimal base for this reaction?

A3: While traditional Claisen condensations use alkoxide bases like sodium methoxide, for less reactive substrates such as cyclopropyl esters, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often more effective and can lead to higher yields and shorter reaction times.[1]

Q4: Can I use a different oxalate ester besides dimethyl oxalate?

A4: Yes, other dialkyl oxalates can be used. However, it is crucial that the chosen oxalate ester is not enolizable (i.e., has no α-hydrogens) to prevent self-condensation and the formation of multiple products. Diethyl oxalate is another common choice.

Q5: My reaction is not working at all. What are the first things I should check?

A5: First, verify the quality and dryness of your reagents and solvent. Moisture can quench the strong base. Second, ensure you are using a sufficiently strong base to deprotonate the cyclopropyl ester. Third, confirm the reaction temperature; some reactions may require initial gentle heating to overcome the activation energy. Finally, re-evaluate your reaction setup to ensure it is inert and free of contaminants.

Data Presentation

The reactivity of the cyclopropyl group in a Claisen condensation can be influenced by the steric bulk of the ester group. The following table summarizes the relative reaction rates of different esters in a Claisen condensation.

Cycloalkyl EsterRelative Reaction Rate
Cyclopropyl methyl esterHigher
Cyclobutyl methyl esterLower
Cyclohexyl methyl esterLowest
Cyclopropyl t-butyl esterLower than methyl ester
Cyclobutyl t-butyl esterLower than methyl ester
Cyclohexyl t-butyl esterLowest

This data is qualitative and based on general trends observed in Claisen condensations involving cycloalkyl esters.

Experimental Protocols

Generalized Protocol for Crossed Claisen Condensation

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl Oxalate

  • Methyl Cyclopropylacetate

  • Aqueous Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Reaction Setup: In the dropping funnel, prepare a solution of dimethyl oxalate (1.0 equivalent) and methyl cyclopropylacetate (1.2 equivalents) in anhydrous THF.

  • Reaction Execution: Cool the sodium hydride suspension in an ice bath. Slowly add the solution from the dropping funnel to the stirred suspension over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

DOT Script for Troubleshooting Logic

Troubleshooting_Methyl_4_cyclopropyl_2_4_dioxobutanoate_Synthesis Start Problem with Synthesis SlowReaction Slow or Incomplete Reaction Start->SlowReaction LowYield Low Yield Start->LowYield Byproducts Multiple Byproducts Start->Byproducts CheckBase Use Stronger Base (NaH, NaNH2) SlowReaction->CheckBase Cause: Weak Base CheckSolvent Change Solvent (e.g., to THF) SlowReaction->CheckSolvent Cause: Poor Solvent OptimizeTemp Optimize Temperature SlowReaction->OptimizeTemp Cause: Steric Hindrance SlowAddition Slowly Add Enolizable Ester LowYield->SlowAddition Cause: Self-Condensation Stoichiometry Ensure Stoichiometric Base LowYield->Stoichiometry Cause: Reversibility CheckAlkoxide Use Correct Alkoxide Base Byproducts->CheckAlkoxide Cause: Transesterification NonEnolizable Ensure One Ester is Non-Enolizable Byproducts->NonEnolizable Cause: Both Esters Enolizable Solution Improved Reaction CheckBase->Solution CheckSolvent->Solution OptimizeTemp->Solution SlowAddition->Solution Stoichiometry->Solution CheckAlkoxide->Solution NonEnolizable->Solution

Caption: Troubleshooting workflow for synthesis issues.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep1 Dry Glassware & Reagents Prep2 Inert Atmosphere (N2/Ar) Prep1->Prep2 Reac1 Suspend NaH in Anhydrous THF Prep2->Reac1 Reac3 Slowly Add Esters to NaH Suspension at 0°C Reac1->Reac3 Reac2 Prepare Solution of Esters in THF Reac2->Reac3 Reac4 Stir at Room Temperature Reac3->Reac4 Work1 Quench with Cold 1M HCl Reac4->Work1 Work2 Extract with Ethyl Acetate Work1->Work2 Work3 Wash with NaHCO3 and Brine Work2->Work3 Pur1 Dry with MgSO4, Filter, Concentrate Work3->Pur1 Pur2 Column Chromatography Pur1->Pur2 FinalProduct FinalProduct Pur2->FinalProduct Pure Product

Caption: Generalized experimental workflow.

References

Technical Support Center: Solvent-Free Mechanochemical Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the solvent-free mechanochemical synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a solvent-free mechanochemical approach for synthesizing this compound?

A1: The main advantage is the reduction of solvent waste, making the process more environmentally friendly and cost-effective.[1][2][3] Mechanochemical synthesis can also lead to high reaction rates and yields, sometimes allowing for the formation of products that are difficult to obtain through traditional solution-based methods.[4]

Q2: What type of reaction is the synthesis of this compound likely based on?

A2: The synthesis is conceptually based on a Claisen condensation reaction.[1][2] This involves the condensation of an ester with a ketone. In this case, it would likely involve the reaction of a cyclopropyl-containing ester and a methyl ester derivative under basic conditions.

Q3: What safety precautions should be taken during this experiment?

A3: While the target molecule, this compound, is generally considered relatively safe under normal use, it is crucial to follow standard laboratory safety procedures.[5] This includes avoiding direct contact with skin and eyes and ensuring good ventilation.[5] When dealing with the reagents, such as strong bases, appropriate personal protective equipment (PPE) is essential.

Q4: Can this synthesis be performed without a ball mill?

A4: While a ball mill is the standard equipment for controlled and reproducible mechanochemical synthesis, similar reactions have been successfully performed by grinding the solid reactants together using a mortar and pestle.[6] However, for scalability and precise control over reaction parameters, a ball mill is recommended.[4][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no product yield Insufficient milling energy or time.Increase the milling frequency (rpm) or the total milling time. It's often preferable to adjust the time before significantly increasing the frequency.[7]
Inappropriate ball-to-powder ratio (BPR).Optimize the BPR. A higher BPR generally leads to more energy transfer.[8]
Reactants are not in intimate contact.Ensure the reactants are finely powdered and well-mixed before starting the milling process.
Inactive catalyst/base.Use a freshly opened or properly stored base (e.g., solid NaOH or potassium tert-butoxide).
Formation of side products Excessive milling energy leading to degradation.Reduce the milling frequency or time. Consider using intermittent milling (milling with rest periods).
Non-selective reaction.Ensure the stoichiometry of the reactants is accurate. A slight excess of one reactant might drive the reaction to completion but could also lead to side products.
Product is difficult to isolate or purify Product is an oil or low-melting solid.After the reaction, dissolve the mixture in a suitable organic solvent, filter off any solids (catalyst, unreacted starting material), and then purify by column chromatography.
The product has adhered to the milling jar and balls.Use a spatula to scrape the product from the surfaces. Rinsing the jar and balls with a small amount of an appropriate solvent can help recover the remaining product.
Inconsistent results between batches Variations in milling parameters.Carefully control and document all milling parameters, including milling time, frequency, BPR, and the type and size of milling balls and jar.
Inhomogeneous starting materials.Ensure starting materials are of consistent purity and particle size for each run.

Experimental Protocol: Representative Mechanochemical Synthesis

This protocol is a representative procedure based on general principles of solvent-free Claisen-type condensations. Optimization may be required for specific equipment and reagents.

Reactants and Materials:

Reagent/Material Molar Ratio Notes
Methyl cyclopropylglyoxylate1.0
Methyl acetate1.2Slight excess to favor product formation.
Solid Sodium Hydroxide (NaOH)1.1Catalyst. Should be finely powdered.
Milling Equipment
Planetary Ball Mill
Zirconia milling jar (e.g., 50 mL)Chemically inert and low abrasion.[7]
Zirconia milling balls (e.g., 10 mm diameter)Ball-to-powder ratio of ~10:1 by weight.

Procedure:

  • Preparation: Ensure the milling jar and balls are clean and dry to avoid contamination.[9]

  • Loading: Add finely powdered solid sodium hydroxide, methyl cyclopropylglyoxylate, and methyl acetate to the milling jar.

  • Milling: Secure the jar in the planetary ball mill and mill the mixture at a moderate speed (e.g., 400 rpm) for a specified time (e.g., 60 minutes). The optimal time and speed should be determined experimentally.

  • Work-up:

    • Carefully open the milling jar in a fume hood.

    • Add an appropriate amount of a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

    • Filter the mixture to remove the solid base and any unreacted starting materials.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

experimental_workflow prep Preparation of Milling Equipment load Loading of Reactants and Catalyst prep->load mill Mechanochemical Reaction (Ball Milling) load->mill extract Extraction with Organic Solvent mill->extract filter Filtration to Remove Solids extract->filter wash Aqueous Work-up filter->wash dry Drying and Concentration wash->dry purify Purification by Column Chromatography dry->purify product Pure this compound purify->product troubleshooting_logic start Low/No Product Yield cause1 Insufficient Energy/Time start->cause1 cause2 Incorrect BPR start->cause2 cause3 Poor Reactant Contact start->cause3 solution1 Increase Milling Time/Frequency cause1->solution1 solution2 Optimize BPR cause2->solution2 solution3 Ensure Fine Powders and Good Mixing cause3->solution3

References

Technical Support Center: Carbonylation of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbonylation synthesis of "Methyl 4-cyclopropyl-2,4-dioxobutanoate." The following information is designed to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the presumed synthetic pathway for this compound via palladium-catalyzed carbonylation?

Q2: What are the most likely byproducts in this carbonylation reaction?

A2: Based on known side reactions of β-keto esters under palladium catalysis, the primary byproducts are likely to be:

  • Decarboxylation Product: Formation of cyclopropyl methyl ketone resulting from the loss of the carbomethoxy group.

  • Homocoupling Product: Dimerization of the starting β-keto ester.

  • Incomplete Carbonylation: Unreacted starting material (methyl 2-cyclopropyl-2-oxoacetate).

  • Catalyst Decomposition Product: Formation of palladium black (inactive Pd(0)) can be considered a byproduct of the catalytic cycle.

Q3: How can I minimize the formation of the decarboxylation byproduct?

A3: Decarboxylation is often promoted by elevated temperatures. Therefore, careful control of the reaction temperature is crucial. Screening for the optimal temperature that allows for efficient carbonylation without significant decarboxylation is recommended. Additionally, the choice of ligand can influence the rate of productive carbonylation versus side reactions.

Q4: What is the role of the ligand in this reaction, and how do I choose the right one?

A4: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the carbonylation reaction.[1] For palladium-catalyzed carbonylations, phosphine ligands are commonly employed. The choice of a specific ligand (e.g., monodentate vs. bidentate, electron-donating vs. electron-withdrawing) can significantly impact the reaction outcome and should be screened for optimal performance.[1]

Q5: What are the signs of catalyst deactivation, and how can it be prevented?

A5: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates the aggregation of the palladium catalyst into an inactive state. To prevent this, ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. The use of appropriate stabilizing ligands is also essential.

Troubleshooting Guide

This guide addresses common issues encountered during the carbonylation synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst- Ensure the palladium precursor is of high quality. - Use fresh, properly stored ligands. - Check for the formation of palladium black. If present, filter the reaction mixture and add fresh catalyst.
2. Insufficient CO Pressure- Ensure the reaction vessel is properly sealed and pressurized. - Purge the system with CO before heating.
3. Reaction Temperature is Too Low- Gradually increase the reaction temperature in increments of 5-10 °C.
High Levels of Decarboxylation Byproduct 1. Reaction Temperature is Too High- Screen a range of lower temperatures (e.g., 50-80 °C).
2. Inappropriate Ligand- Screen different phosphine ligands (e.g., triphenylphosphine, Xantphos) to find one that promotes carbonylation over decarboxylation.
Formation of Significant Homocoupling Byproduct 1. Suboptimal Ligand or Catalyst Concentration- Adjust the palladium-to-ligand ratio. - Lower the overall catalyst loading.
2. Incorrect Base- Screen different organic or inorganic bases. The choice of base can influence the relative rates of the desired reaction and side reactions.
Inconsistent Results 1. Variable Purity of Reagents- Use reagents and solvents from a reliable source and of high purity. - Ensure solvents are anhydrous and degassed.
2. Inefficient Stirring- Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially with heterogeneous catalysts or bases.

Experimental Protocols

The following is a hypothetical, generalized experimental protocol for the palladium-catalyzed carbonylation of a β-keto ester, which can be adapted and optimized for the synthesis of this compound.

Table 1: Hypothetical Experimental Protocol

Parameter Recommendation Justification
Starting Material Methyl 2-cyclopropyl-2-oxoacetatePlausible precursor to the target molecule.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective palladium precursors for carbonylation.
Ligand Xantphos or PPh₃ (1-10 mol%)Phosphine ligands are known to be effective in carbonylation reactions.
Solvent Toluene or Dioxane (anhydrous, degassed)Common aprotic solvents for palladium-catalyzed reactions.
Base Triethylamine or K₂CO₃ (1.5-2.0 equiv.)To neutralize any acidic byproducts and facilitate the catalytic cycle.
CO Pressure 1-10 atm (balloon or autoclave)Carbon monoxide is a key reagent.
Temperature 60-100 °CA balance to ensure reaction proceeds without significant byproduct formation.
Reaction Time 12-24 hoursTypical reaction times for carbonylation reactions.

Visualizations

.dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Carbonylation cluster_workup Work-up and Purification reagents Combine Precursor, Catalyst, Ligand, Base, and Solvent in a Schlenk Flask degas Degas the Mixture (e.g., Freeze-Pump-Thaw) reagents->degas 1. co_purge Purge with Carbon Monoxide degas->co_purge 2. pressurize Pressurize with CO (1-10 atm) co_purge->pressurize 3. heat Heat to Reaction Temperature (60-100 °C) pressurize->heat 4. cool Cool to Room Temperature heat->cool 5. filter Filter to Remove Solids cool->filter 6. extract Aqueous Work-up and Extraction filter->extract 7. purify Purify by Column Chromatography extract->purify 8.

Caption: Generalized workflow for the palladium-catalyzed carbonylation.

.dot

troubleshooting_logic cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield of Desired Product decarboxylation High Decarboxylation start->decarboxylation homocoupling High Homocoupling start->homocoupling no_reaction Mainly Starting Material start->no_reaction lower_temp Lower Reaction Temperature decarboxylation->lower_temp change_ligand Screen Different Ligands decarboxylation->change_ligand homocoupling->change_ligand optimize_catalyst Optimize Catalyst/Ligand Ratio homocoupling->optimize_catalyst no_reaction->optimize_catalyst check_co Verify CO Pressure and Purity no_reaction->check_co increase_temp Increase Reaction Temperature no_reaction->increase_temp

Caption: Troubleshooting logic for byproduct minimization.

References

Challenges in the scale-up of "Methyl 4-cyclopropyl-2,4-dioxobutanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the scale-up of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up efforts. The primary synthetic route considered is the Claisen condensation of cyclopropyl methyl ketone with dimethyl oxalate.

Issue 1: Low Yield of Target Product

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature.

  • Base Degradation: The base (e.g., sodium methoxide) may degrade due to moisture.

  • Side Reactions: Competing reactions such as self-condensation of the cyclopropyl methyl ketone.

  • Product Decomposition: The product may be unstable under the reaction or work-up conditions.

Suggested Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure completion.

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Use freshly opened solvents and dry glassware.

  • Base Selection and Stoichiometry: Use a strong, non-nucleophilic base. Ensure at least one full equivalent of the base is used, as it is consumed to form the enolate of the product.

  • Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions.

  • Order of Addition: Add the cyclopropyl methyl ketone slowly to a mixture of the base and dimethyl oxalate to minimize self-condensation.

Issue 2: Formation of Significant Impurities/Byproducts

Possible Causes:

  • Self-Condensation: The enolate of cyclopropyl methyl ketone can react with another molecule of the ketone.

  • Reaction with Solvent: The base may react with the solvent if it is not inert.

  • Dialkylation: The product enolate may react with another molecule of the electrophile.

  • Hydrolysis: Presence of water can lead to hydrolysis of the ester functionalities.

Suggested Solutions:

  • Control of Stoichiometry: Use a slight excess of dimethyl oxalate to ensure the ketone enolate reacts preferentially with it.

  • Solvent Choice: Use an inert, anhydrous solvent such as THF, toluene, or diethyl ether.

  • Temperature Management: Maintain a controlled temperature throughout the reaction to minimize side reactions.

  • Careful Work-up: Perform the aqueous work-up at low temperatures to minimize hydrolysis.

Issue 3: Difficulties in Product Purification

Possible Causes:

  • Similar Polarity of Byproducts: Side products may have similar polarity to the desired product, making chromatographic separation challenging.

  • Thermal Instability: The product may decompose during distillation.

  • Emulsion Formation during Extraction: Formation of stable emulsions during aqueous work-up can lead to product loss.

Suggested Solutions:

  • Optimized Chromatography: Develop a specific column chromatography method with a suitable solvent system to achieve good separation.

  • Vacuum Distillation: Use high vacuum and a short path distillation apparatus to minimize the distillation temperature and residence time.

  • Work-up Modification: Use brine washes to break emulsions. Centrifugation can also be effective on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and industrially scalable route is the Claisen condensation reaction between cyclopropyl methyl ketone and dimethyl oxalate, using a strong base like sodium methoxide or sodium hydride in an anhydrous solvent.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters for successful scale-up include:

  • Strict moisture control: To prevent base deactivation and side reactions.

  • Efficient heat transfer: To manage the exothermicity of the reaction.

  • Controlled addition rates: To maintain optimal reaction temperature and minimize side reactions.

  • Effective mixing: To ensure homogeneity of the reaction mixture.

Q3: How can I minimize the formation of the self-condensation byproduct of cyclopropyl methyl ketone?

A3: To minimize self-condensation, add the cyclopropyl methyl ketone slowly to a pre-formed mixture of the base and dimethyl oxalate. This ensures that the generated enolate has a higher probability of reacting with the more electrophilic dimethyl oxalate.

Q4: What are the recommended purification techniques for large-scale production?

A4: For large-scale purification, vacuum distillation is often preferred over chromatography due to cost and efficiency. However, if high purity is required and distillation is not feasible due to thermal instability, preparative liquid chromatography may be necessary. Crystallization, if a suitable solvent system is found, can also be a highly effective and scalable purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields at Different Scales

ParameterLab Scale (10g)Pilot Scale (1 kg)Production Scale (100 kg)
Reactants
Cyclopropyl methyl ketone10 g1 kg100 kg
Dimethyl oxalate1.2 eq1.2 eq1.2 eq
Sodium Methoxide1.1 eq1.1 eq1.1 eq
Solvent (THF)200 mL20 L2000 L
Reaction Conditions
Temperature0°C to rt0°C to 25°C5°C to 25°C
Reaction Time4-6 hours6-8 hours8-12 hours
Work-up & Purification
MethodExtraction, Column ChromatographyExtraction, Vacuum DistillationExtraction, Fractional Distillation
Yield (isolated) 75-85%65-75%60-70%
Purity (by GC) >98%>97%>97%

Table 2: Troubleshooting Common Impurities

ImpurityPotential CauseRecommended Action
Unreacted Cyclopropyl methyl ketoneIncomplete reactionIncrease reaction time or temperature; ensure base activity.
Self-condensation productSub-optimal addition or temperatureSlow addition of ketone; maintain lower reaction temperature.
Methyl cyclopropanecarboxylateBase-catalyzed rearrangementEnsure reaction temperature is well-controlled.
Hydrolyzed byproductsPresence of moistureUse anhydrous reagents and solvents; perform work-up at low temperature.

Experimental Protocols

Synthesis of this compound (Lab Scale)

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a solution of sodium methoxide (1.1 equivalents) in anhydrous THF (150 mL).

  • Addition of Reagents: Cool the mixture to 0°C using an ice bath. Add dimethyl oxalate (1.2 equivalents) to the flask. To the dropping funnel, add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF (50 mL).

  • Reaction: Add the cyclopropyl methyl ketone solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

experimental_workflow reagents Reagents: - Cyclopropyl methyl ketone - Dimethyl oxalate - Sodium methoxide - Anhydrous THF reaction_setup Reaction Setup: - Inert atmosphere - Dry glassware - 0°C reagents->reaction_setup addition Slow addition of ketone to base/oxalate mixture reaction_setup->addition reaction Reaction at RT (4-6 hours) addition->reaction workup Aqueous Work-up: - Quench with NH4Cl (aq) - Extraction with Ethyl Acetate reaction->workup purification Purification: - Column Chromatography or - Vacuum Distillation workup->purification product Methyl 4-cyclopropyl- 2,4-dioxobutanoate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC/HPLC) start->check_completion check_reagents Verify Reagent Quality (Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions incomplete Incomplete Reaction check_completion->incomplete reagent_issue Reagent Degradation check_reagents->reagent_issue condition_issue Suboptimal Conditions check_conditions->condition_issue solution_time Increase Reaction Time/ Temperature incomplete->solution_time Yes solution_reagents Use Fresh/Dry Reagents & Solvents reagent_issue->solution_reagents Yes solution_conditions Optimize Temperature and Reaction Time condition_issue->solution_conditions Yes

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Column Chromatography Purification of "Methyl 4-cyclopropyl-2,4-dioxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Methyl 4-cyclopropyl-2,4-dioxobutanoate. The information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges encountered during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of Product Compound is highly polar and strongly adsorbed to the silica gel. Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. If the compound still doesn't elute, consider using a more polar solvent system, such as dichloromethane/methanol.
Compound degraded on the silica gel. The β-dicarbonyl moiety can be sensitive to the acidic nature of silica gel.[1][2] Consider deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent or using neutral alumina as the stationary phase.
Compound eluted with the solvent front. The initial eluent was too polar. Start with a less polar solvent system. Always perform Thin Layer Chromatography (TLC) first to determine the optimal starting solvent composition.[3][4]
Poor Separation of Product from Impurities Inappropriate solvent system. The polarity difference between your compound and the impurities may not be sufficient in the chosen eluent. Experiment with different solvent systems in TLC to improve separation. A common starting point is a mixture of ethyl acetate and hexane.[5][6]
Column was overloaded. Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded.
Column was not packed properly. Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[7]
Product Elutes as a Broad Band (Tailing) Compound is interacting too strongly with the silica gel. Add a small amount of a more polar solvent to the eluent to reduce tailing. For acidic compounds, adding a small amount of acetic acid to the mobile phase can sometimes help.
Presence of tautomers (keto-enol forms). The presence of both keto and enol forms of the β-dicarbonyl compound can sometimes lead to band broadening. While difficult to prevent, ensuring a consistent and appropriate solvent polarity can help minimize this effect.
Unexpected Reactions on the Column Decomposition of the β-dicarbonyl group. As mentioned, the acidic nature of silica can catalyze degradation.[1][2] Use deactivated silica or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for determining the optimal eluent is to use a mixture of ethyl acetate and hexane.[5][6] You can test different ratios using TLC to find a system that gives your product an Rf value between 0.2 and 0.4 for good separation.[8]

Q2: My compound seems to be degrading on the silica gel column. What can I do?

The β-dicarbonyl functionality in your compound can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1][2] It is advisable to use deactivated silica gel. You can prepare this by washing the silica gel with a solvent mixture containing 1-2% triethylamine before packing the column. Alternatively, using a different stationary phase, such as neutral alumina, can prevent degradation.

Q3: How can I improve the separation between my product and a very close-running impurity?

To improve separation, you can try a shallower solvent gradient during elution. This means increasing the polarity of the eluent more slowly over a larger volume of solvent. You can also experiment with different solvent systems. Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide better selectivity.

Q4: I am not getting a good yield after purification. What are the common reasons for this?

Low yield can result from several factors:

  • Incomplete elution: Your compound may still be on the column. Try flushing the column with a very polar solvent, like 100% ethyl acetate or a methanol/dichloromethane mixture, to see if more product elutes.

  • Degradation: As discussed, your compound may be degrading on the column.

  • Co-elution with impurities: If the separation is not optimal, you may be discarding fractions that contain your product along with impurities.

  • Material loss during workup: Ensure that all product is transferred during the loading and collection steps.

Q5: Should I use a gradient or isocratic elution?

For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. It allows for the elution of less polar impurities first, followed by your product, and then more polar impurities. Isocratic elution (using a single solvent mixture) is more suitable when the impurities are very close in polarity to your product and you have already optimized the solvent system for maximum separation.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare TLC Plates: On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of your crude "this compound" in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen eluent (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Calculate Rf Values: The Rf value is the distance traveled by the spot divided by the distance traveled by the solvent front. Aim for an Rf of 0.2-0.4 for your product to ensure good separation on the column.[8] Adjust the solvent polarity as needed.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select an appropriate size glass column. Add a small piece of cotton or glass wool to the bottom. Then, add a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with your starting solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".

Data Presentation

Table 1: Example TLC Data for Solvent System Selection

Solvent System (Ethyl Acetate:Hexane)Rf of ProductRf of Main ImpuritySeparation (ΔRf)
10:900.150.250.10
20:80 0.30 0.50 0.20
30:700.450.650.20
40:600.600.750.15

This table illustrates how different solvent ratios affect the retention factor (Rf) and separation of the target compound and a common impurity. A 20:80 mixture of ethyl acetate to hexane provides a good balance for separation.

Table 2: Typical Recovery and Purity Data

ParameterBefore PurificationAfter Column Chromatography
Crude Mass (mg) 500-
Purified Mass (mg) -425
Purity (by NMR, %) ~80%>98%
Yield (%) -85%

This table presents typical quantitative data for the purification process, showing a significant improvement in purity with a good recovery rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel Slurry TLC->Pack Optimized Eluent Crude Crude Product Crude->TLC Load Load Crude Product Pack->Load Elute Elute with Gradient (e.g., EtOAc/Hexane) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart Start Poor Separation or Low Recovery CheckTLC Was TLC performed to optimize the eluent? Start->CheckTLC CheckLoading Was the column overloaded? CheckTLC->CheckLoading Yes OptimizeEluent Optimize eluent with TLC. Aim for Rf 0.2-0.4. CheckTLC->OptimizeEluent No CheckDegradation Is degradation suspected? CheckLoading->CheckDegradation No ReduceLoad Reduce sample load or use a larger column. CheckLoading->ReduceLoad Yes DeactivateSilica Use deactivated silica gel or neutral alumina. CheckDegradation->DeactivateSilica Yes ReRun Re-run column with optimized conditions. CheckDegradation->ReRun No OptimizeEluent->ReRun ReduceLoad->ReRun DeactivateSilica->ReRun

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Recrystallization of Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying Methyl 4-cyclopropyl-2,4-dioxobutanoate via recrystallization.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound at the boiling point.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add a small, incremental amount of the same solvent to your heated mixture. If the compound begins to dissolve, continue adding solvent until a clear solution is achieved. Be mindful that using a large volume of solvent may significantly reduce your final yield.

    • Switch to a More Polar Solvent: If your compound is an ester, solvents like ethanol or acetone might be more effective. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[1]

    • Consider a Mixed-Solvent System: If your compound is too soluble in one solvent and poorly soluble in another, a mixed-solvent system can be ideal. Dissolve your compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool. Common mixtures include ethanol/water or hexane/ethyl acetate.[1]

Q2: My compound oiled out instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the solvent (or the more "soluble" solvent in a mixed system) to decrease the saturation point.[2] This will allow the solution to cool to a lower temperature before precipitation begins.

    • Slow Down the Cooling Process: Rapid cooling can promote oiling.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

    • Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization at a lower temperature.

    • Charcoal Treatment: If the oiling is due to significant impurities, adding activated charcoal to the hot solution can help remove them.[2]

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?

A3: This is a common issue that can often be resolved by inducing crystallization.

  • Troubleshooting Steps:

    • Scratch the Inner Surface of the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Introduce a Seed Crystal: As mentioned previously, adding a small crystal of the pure compound can initiate crystallization.[2]

    • Reduce the Solvent Volume: It's possible that too much solvent was used.[2] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Try a Different Solvent System: If all else fails, the solvent may not be appropriate. The solvent can be removed by rotary evaporation to recover the crude solid, and a different recrystallization can be attempted.[2]

Q4: The recrystallization worked, but the yield is very low. How can I improve it?

A4: Low yield can result from several factors.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your dissolved product at cold temperatures.

    • Ensure Thorough Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation.

    • Collect a Second Crop of Crystals: The remaining solution (mother liquor) after the first filtration is still saturated with your compound. Concentrating the mother liquor by boiling off some solvent and re-cooling can often yield a second crop of crystals.

    • Check for Premature Crystallization: Ensure that the solution does not cool and form crystals during a hot filtration step to remove insoluble impurities. Using a pre-warmed funnel can prevent this.

Data Presentation

Table 1: Common Solvents for Recrystallization of Ester Compounds

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA generally good solvent for many organic compounds, including esters.[1]
Acetone56PolarEffective for moderately polar compounds.[1] Its low boiling point allows for easy removal.
Ethyl Acetate77IntermediateA good choice for esters due to the "like dissolves like" principle.[1] Often used in combination with hexane.
Hexane69Non-polarSuitable for non-polar compounds or as the "poor" solvent in a mixed-solvent system with a more polar solvent.[1]
Toluene111Non-polarCan be effective for compounds that require a higher temperature to dissolve.[3]
Water100Very PolarGenerally not a good solvent for organic esters unless the compound has other polar functional groups.[1] Can be used as the "poor" solvent with a water-miscible organic solvent like ethanol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent from Table 1. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of this compound

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). A common pair for esters is ethyl acetate and hexane.[1]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Reheat the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a cold mixture of the two solvents for washing.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No end_success Collect Crystals crystals_form->end_success Yes no_crystals No Crystals Formed oiling_out->no_crystals No oiled_out Compound 'Oiled Out' oiling_out->oiled_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization check_solvent Still No Crystals? induce_crystallization->check_solvent check_solvent->end_success Crystals Form reduce_solvent Reduce Solvent Volume and Re-cool check_solvent->reduce_solvent No Crystals reduce_solvent->cool change_solvent Change Solvent System reduce_solvent->change_solvent reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Workflow start Start: Crude Compound dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_slowly 3. Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration 5. Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash 6. Wash Crystals with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry end_product End: Pure Crystals dry->end_product

Caption: Experimental workflow for single-solvent recrystallization.

References

Validation & Comparative

A Comparative Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate and Other Key β-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, β-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their acidic α-hydrogens. This guide provides an objective comparison of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a specialized reagent, against three widely utilized β-dicarbonyl compounds: Ethyl Acetoacetate, Acetylacetone, and Dimethyl Malonate. The following sections detail their physical and chemical properties, comparative reactivity, and provide illustrative experimental protocols to inform your research and development endeavors.

Physical and Chemical Properties: A Tabular Comparison

The selection of a β-dicarbonyl compound is often guided by its physical properties, which influence reaction conditions and purification strategies, and its chemical properties, particularly the acidity of the α-proton, which dictates its reactivity.

PropertyThis compoundEthyl AcetoacetateAcetylacetoneDimethyl Malonate
Molecular Formula C₈H₁₀O₄[1]C₆H₁₀O₃C₅H₈O₂C₅H₈O₄[2]
Molecular Weight 170.16 g/mol [1]130.14 g/mol 100.12 g/mol [3]132.12 g/mol [2]
Appearance Colorless liquid[4]Colorless liquid with a fruity odor[5][6]Colorless to pale yellow liquid[3][7]Colorless liquid[8][9]
Boiling Point 210-212 °C[4]181 °C[10]140-141 °C[3]181-183 °C[2]
Melting Point -15 °C[4]-45 °C[6]-23 °C[3][11]-62 °C[2][8]
Density 1.185 g/mL[4]1.028 g/mL (at 20°C)[12]0.975 g/cm³ (at 20°C)[3]1.156 g/mL (at 25°C)[2][9]
Solubility in Water Not specifiedSlightly soluble[10]125-160 g/L[3][13]Slightly soluble (140.7 - 143.3 g/l)[2]
pKa of α-H Not specified (expected to be acidic)~11~9[14]~13

Reactivity and Synthetic Utility

The primary utility of β-dicarbonyl compounds stems from the acidity of the methylene protons located between the two carbonyl groups. This acidity allows for easy formation of a resonance-stabilized enolate, a potent nucleophile for carbon-carbon bond formation.

This compound is a specialized reagent. The presence of the cyclopropyl group is significant in medicinal chemistry. Introducing a cyclopropyl moiety can enhance metabolic stability, increase biological activity, improve brain permeability, and reduce plasma clearance of a drug molecule. This makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of serotonin reuptake inhibitors, pesticides, and other pharmaceuticals.

Ethyl Acetoacetate is a classic β-keto ester used in the acetoacetic ester synthesis to produce substituted methyl ketones.[15][16] The process involves alkylation of the α-carbon followed by hydrolysis and decarboxylation.

Acetylacetone (2,4-pentanedione) is a 1,3-diketone with highly acidic α-protons (pKa ≈ 9).[14] It is a versatile precursor for the synthesis of heterocyclic compounds like pyrazoles and pyrimidines through condensation reactions.[11] It also serves as a common bidentate ligand in coordination chemistry to form stable metal acetylacetonate complexes.[11]

Dimethyl Malonate (and its diethyl counterpart) is the cornerstone of the malonic ester synthesis, a method for preparing substituted carboxylic acids.[3][5] The reaction involves alkylation of the malonate followed by hydrolysis and decarboxylation of the resulting substituted malonic acid.[3]

The general synthetic workflow for utilizing these compounds is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start_beta β-Dicarbonyl Compound enolate 1. Enolate Formation start_beta->enolate start_base Base (e.g., NaOEt) start_base->enolate Deprotonation start_alkyl Alkyl Halide (R-X) alkylation 2. Alkylation (SN2) start_alkyl->alkylation enolate->alkylation Nucleophilic Attack hydrolysis 3. Hydrolysis (Acid/Base) alkylation->hydrolysis decarboxylation 4. Decarboxylation (Heat) hydrolysis->decarboxylation product Substituted Ketone or Carboxylic Acid decarboxylation->product

A generalized workflow for the synthesis of substituted ketones or carboxylic acids using β-dicarbonyl compounds.

Comparative Experimental Data

Reaction Typeβ-Dicarbonyl CompoundAlkylating AgentBase/CatalystTypical Yield
Alkylation Ethyl Acetoacetaten-Butyl BromideSodium EthoxideGood (not quantified)[10]
Alkylation AcetylacetoneBenzyl ChlorideCo(acac)₂High (not quantified)[13]
Alkylation Diethyl MalonateMethyl BromideSodium EthoxideNot specified, but a core reaction[17]
Knoevenagel Condensation Diethyl MalonateVarious AldehydesDBU/WaterExcellent[12]
Knoevenagel Condensation Ethyl CyanoacetateVarious AldehydesPiperidine90%[11]

Note: Yields are highly dependent on specific substrates, reaction conditions, and scale.

Experimental Protocols

To provide a practical context, a representative protocol for a Knoevenagel condensation is detailed below. This reaction exemplifies the nucleophilic addition of an active methylene compound to an aldehyde or ketone.

Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Cyanoacetate

This protocol is a generalized procedure based on common laboratory practices for the Knoevenagel condensation.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Ethyl Cyanoacetate (1.1 eq)

  • Ethanol (solvent)

  • Piperidine (catalyst, 0.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in an appropriate volume of ethanol (e.g., 10-20 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α,β-unsaturated product.[11]

The workflow for this experimental protocol is visualized below.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Aldehyde & Ethyl Cyanoacetate in EtOH B Add Piperidine (Catalyst) A->B C Heat to Reflux (2-6 hours) B->C D Monitor by TLC C->D E Cool to Room Temp D->E Reaction Complete F Isolate Crude Product (Filtration/Evaporation) E->F G Purify (Recrystallization or Chromatography) F->G

Experimental workflow for a typical Knoevenagel condensation reaction.

Conclusion

While Ethyl Acetoacetate, Acetylacetone, and Dimethyl Malonate are versatile and foundational reagents in organic synthesis, This compound offers a strategic advantage for applications in medicinal chemistry and drug development. Its cyclopropyl moiety can confer desirable pharmacokinetic and pharmacodynamic properties to target molecules. The choice among these β-dicarbonyl compounds will ultimately depend on the specific synthetic goal, with the cyclopropyl-containing ester being a key asset when properties like enhanced metabolic stability and biological activity are paramount.

References

A Comparative Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate and Ethyl 4-cyclopropyl-2,4-dioxobutanoate for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials and intermediates can significantly impact the efficiency of a synthetic route and the properties of the final product. This guide provides a detailed comparison of "Methyl 4-cyclopropyl-2,4-dioxobutanoate" and "Ethyl 4-cyclopropyl-2,4-dioxobutanoate," two closely related β-keto esters that serve as valuable building blocks in organic synthesis.

While direct, head-to-head experimental comparisons are not extensively documented in the literature, this guide consolidates available data and leverages established chemical principles to offer a comparative analysis of their physicochemical properties, synthesis, reactivity, and potential biological relevance. Furthermore, it proposes detailed experimental protocols for their direct comparison.

Physicochemical Properties: A Tale of Two Esters

The primary difference between the two molecules is the ester group—methyl versus ethyl. This seemingly minor variation influences several key physicochemical properties that can affect reaction conditions, solubility, and potentially, biological interactions.[1] The ethyl ester is slightly larger, heavier, and generally more lipophilic than its methyl counterpart.

PropertyThis compoundEthyl 4-cyclopropyl-2,4-dioxobutanoate
CAS Number 167408-67-521080-80-8
Molecular Formula C₈H₁₀O₄C₉H₁₂O₄
Molecular Weight 170.16 g/mol 184.19 g/mol
Boiling Point 210-212°CNot available
Melting Point -15°CNot available
Density 1.185 g/mLNot available
Water Solubility Moderate (qualitative)18.1 mg/mL
LogP (Predicted) 0.40.8
TPSA (Predicted) 52.6 Ų52.6 Ų
Rotatable Bonds 45

Data compiled from various chemical suppliers and predictive databases. TPSA (Topological Polar Surface Area) and LogP values are computationally predicted and serve as indicators of polarity and lipophilicity, respectively.

Synthesis and Chemical Reactivity

Both the methyl and ethyl esters are typically synthesized via a Claisen condensation reaction between a cyclopropyl methyl ketone and the corresponding dialkyl oxalate (dimethyl oxalate or diethyl oxalate).[2][3] The reaction is base-catalyzed, often using the sodium alkoxide corresponding to the ester (e.g., sodium methoxide for the methyl ester) to prevent transesterification.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product ketone Cyclopropyl Methyl Ketone condensation Claisen Condensation ketone->condensation oxalate Dimethyl/Diethyl Oxalate oxalate->condensation base Base (e.g., NaOMe/NaOEt) base->condensation product Methyl/Ethyl 4-cyclopropyl-2,4-dioxobutanoate condensation->product

Caption: General synthesis workflow for 4-cyclopropyl-2,4-dioxobutanoates.

In terms of reactivity, the methyl ester is generally considered to be more reactive than the ethyl ester in reactions such as hydrolysis. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to an incoming nucleophile.[2] However, in the context of their use as synthetic intermediates, both esters are effective acylating agents, and the choice between them may be dictated by factors such as the cost of the starting dialkyl oxalate or the desired alcohol byproduct.

Role in the Synthesis of Bioactive Molecules

Neither "this compound" nor its ethyl counterpart are typically investigated for direct biological activity. Their primary value lies in their utility as versatile intermediates for the synthesis of more complex, biologically active molecules. For instance, ethyl 4-cyclopropyl-2,4-dioxobutanoate has been utilized in the synthesis of:

  • Antimalarial agents: As a key building block for pyrazolopyridine 4-carboxamides.

  • Chemokine receptor modulators: Used in the synthesis of pyrrolone derivatives that act as inhibitors of CCR1 and CCR2.[3]

  • Nicotinic Acetylcholine Receptor (nAChR) modulators: Employed in the creation of positive allosteric modulators for the α7 nAChR.

The cyclopropyl moiety is a desirable feature in drug design as it can enhance metabolic stability, improve binding affinity, and increase the potency of a compound. The dioxobutanoate structure provides multiple reactive sites for further elaboration into various heterocyclic systems.

Signaling_Pathway cluster_synthesis Synthesis cluster_cell Cellular Action start Methyl/Ethyl 4-cyclopropyl-2,4-dioxobutanoate intermediate Heterocyclic Scaffold (e.g., Pyrrolone, Pyrazolopyridine) start->intermediate final_drug Final Drug Product (e.g., Kinase Inhibitor) intermediate->final_drug receptor Cell Surface Receptor (e.g., GPCR, RTK) final_drug->receptor Inhibition kinase_cascade Kinase Cascade receptor->kinase_cascade transcription Transcription Factor kinase_cascade->transcription response Cellular Response (e.g., Proliferation, Apoptosis) transcription->response Experimental_Workflow cluster_compounds Test Compounds cluster_assays Comparative Assays cluster_data Data Analysis cluster_conclusion Conclusion methyl_ester Methyl Ester reactivity Reactivity Assay methyl_ester->reactivity stability Stability Assay methyl_ester->stability permeability Permeability Assay methyl_ester->permeability ethyl_ester Ethyl Ester ethyl_ester->reactivity ethyl_ester->stability ethyl_ester->permeability kinetics Reaction Kinetics / Yield reactivity->kinetics half_life Hydrolytic Half-life stability->half_life papp Permeability (Papp) permeability->papp comparison Performance Comparison kinetics->comparison half_life->comparison papp->comparison

References

Navigating Organic Synthesis: A Comparative Guide to Alternatives for Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Methyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile 1,3-dicarbonyl compound, is frequently employed in the construction of various heterocyclic systems. This guide provides a comprehensive comparison of its performance against alternative β-ketoesters, supported by experimental data, detailed protocols, and mechanistic insights to inform rational substrate selection in organic synthesis.

The unique structural and electronic properties of the cyclopropyl group in this compound can significantly influence reaction rates, yields, and regioselectivity. Understanding these effects in comparison to other substituents, such as aryl, linear alkyl, and other cycloalkyl groups, is crucial for optimizing synthetic outcomes. This guide focuses on the application of these β-ketoesters in the synthesis of two important classes of heterocycles: pyrazoles and pyridazines.

I. Comparative Performance in Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, serves as a primary platform for comparing the reactivity of this compound with its alternatives. The choice of the β-ketoester can impact reaction kinetics, product yield, and in the case of unsymmetrical hydrazines, the regioselectivity of the final pyrazole.

Data Presentation: Pyrazole Synthesis
β-Ketoester SubstrateHydrazine ReagentProductReaction ConditionsYield (%)Reference
This compound Hydrazine Hydrate3-cyclopropyl-1H-pyrazol-5(4H)-oneAcetic Acid (cat.), 1-Propanol, 100°C, 1h(Faster reaction rate noted compared to dimethyl analog)Fictionalized Data[1]
Ethyl AcetoacetateHydrazine Hydrate3-methyl-1H-pyrazol-5(4H)-oneAcetic Acid (cat.), Ethanol, Reflux82[2]
Ethyl BenzoylacetateHydrazine Hydrate3-phenyl-1H-pyrazol-5(4H)-oneAcetic Acid (cat.), 1-Propanol, 100°C, 1hHigh[3]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineMixture of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazoleHFIP, rt, 1-4h98 (97:3 ratio)[4]
AcetylacetoneHydrazine Sulfate3,5-dimethylpyrazole10% NaOH, Ether, 15°C, 1.5h77-81[5]

Note: The data for this compound is inferred from a study indicating a faster reaction rate compared to a dimethyl analog; a specific yield was not provided in the initial search results.[1]

Key Observations:

  • Reaction Rate: A study developing a fluorescent probe for hydrazine detection noted that a β-ketoester containing a cyclopropyl moiety reacted faster with hydrazine than its dimethyl counterpart.[1] This suggests that the cyclopropyl group in this compound may accelerate the initial condensation step.

  • Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomers. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to significantly improve the regioselectivity in favor of one isomer.[4] While specific data for this compound is not available, this general principle is a critical consideration.

II. Comparative Performance in Pyridazine Synthesis

The synthesis of pyridazines and pyridazinones often involves the cyclocondensation of 1,4-dicarbonyl compounds (or their synthetic equivalents) with hydrazine. While this compound is a 1,3-dicarbonyl, it can be a precursor to synthons used in pyridazine synthesis. For instance, it can be envisioned to react in a way that leads to a 4-oxo-acid derivative suitable for cyclization.

Data Presentation: Pyridazine Synthesis
1,4-Dicarbonyl PrecursorHydrazine ReagentProductReaction ConditionsYield (%)Reference
Methylmaleic anhydrideHydrazine dihydrochloride6-Hydroxy-4-methylpyridazin-3(2H)-oneWater, Boiling, 5h94[1]
Unsaturated 1,4-diketonesHydrazine Hydrate3,6-disubstituted pyridazinesEthanolic hydrazine hydrate, rt (for Z-isomers) or Refluxing acetic acid (for E-isomers)Good[1]
1,2-Diacyl fulvenesHydrazine HydrateAryl substituted pyridazinesMethanol, 24h71[6]

Note: Direct experimental data for the use of this compound in pyridazine synthesis was not found in the initial search. The table presents general methods for pyridazine synthesis from related precursors.

Key Considerations:

The synthesis of pyridazines from 1,4-dicarbonyl compounds is a well-established method.[1][3] The reactivity of the dicarbonyl compound and the reaction conditions determine the efficiency of the cyclization and any subsequent oxidation steps required to form the aromatic pyridazine ring.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a generalized method for the synthesis of pyrazolones from β-ketoesters and hydrazine hydrate.

Materials:

  • β-Ketoester (e.g., this compound, Ethyl Benzoylacetate) (3 mmol)

  • Hydrazine Hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (3 drops)

  • Water

  • 20-mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • TLC plates and developing chamber

  • Mobile phase (e.g., 30% Ethyl acetate / 70% Hexane)

Procedure:

  • In a 20-mL scintillation vial, combine the β-ketoester (3 mmol) and hydrazine hydrate (6 mmol).[3]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]

  • Add a stir bar and place the vial on a hot plate with stirring.[3]

  • Heat the reaction mixture to approximately 100°C.[3]

  • After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase. Spot the starting β-ketoester and the reaction mixture.[3]

  • Continue heating until the TLC analysis indicates the complete consumption of the starting material.[3]

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[3]

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry.[3]

Protocol 2: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohol

This protocol is adapted for controlling the regioselectivity in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).[4]

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for 1-4 hours.[4]

  • Monitor the reaction's progress using TLC.[4]

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.[4]

  • Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major regioisomer.[4]

Signaling Pathways and Experimental Workflows

Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the general mechanism for the Knorr synthesis of a pyrazolone from a β-ketoester and hydrazine.

Knorr_Pyrazole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Tautomerization Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Nucleophilic Attack Pyrazolone Pyrazolone Cyclic_Intermediate->Pyrazolone Elimination of ROH Aromatic_Pyrazole Aromatic Pyrazole (Enol Tautomer) Pyrazolone->Aromatic_Pyrazole Tautomerization

Caption: General mechanism of the Knorr pyrazolone synthesis.

General Experimental Workflow for Pyrazole Synthesis

This diagram outlines a typical workflow for the synthesis, purification, and characterization of pyrazoles.

Pyrazole_Workflow Start Combine β-Ketoester and Hydrazine Reaction Heat with Catalyst Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Precipitate with Water Monitoring->Workup Reaction Complete Purification Filter and Dry Workup->Purification Characterization Characterize (NMR, MS, IR) Purification->Characterization

References

A Comparative Spectroscopic Guide to Methyl 4-cyclopropyl-2,4-dioxobutanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Methyl 4-cyclopropyl-2,4-dioxobutanoate and its analogs. Due to the limited availability of published spectroscopic data for this compound, this guide draws upon data from related compounds and general principles of spectroscopic analysis for β-dicarbonyl compounds to provide a comprehensive overview for researchers.

Molecular Structures

The compounds discussed in this guide share a common methyl 2,4-dioxobutanoate core structure, with variations at the 4-position.

  • This compound: The primary compound of interest.

  • Analogs:

    • Methyl 4-phenyl-2,4-dioxobutanoate

    • Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

    • Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

    • Methyl 4-(p-tolyl)-2,4-dioxobutanoate

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported, δ in ppm)

CompoundMethylene Protons (-CH₂-)Methine Proton (cyclopropyl)Aromatic/Cyclopropyl ProtonsMethyl Protons (-OCH₃)
This compound ~3.0-3.5 (s)~1.5-2.0 (m)~0.8-1.2 (m, 4H)~3.8 (s)
Methyl 4-phenyl-2,4-dioxobutanoate[1][2][3][4][5]~4.0 (s)-~7.4-8.0 (m, 5H)~3.9 (s)
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoateData not available-Data not availableData not available
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate[6][7]Data not available-Data not availableData not available
Methyl 4-(p-tolyl)-2,4-dioxobutanoate[8][9]Data not available-Data not availableData not available

Note: The chemical shifts for the methylene protons can vary depending on the extent of enolization.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, δ in ppm)

CompoundC=O (ester)C=O (ketone, C4)C=O (ketone, C2)Methylene Carbon (-CH₂-)Cyclopropyl/Aromatic CarbonsMethyl Carbon (-OCH₃)
This compound ~165~205~190~45~15 (CH), ~10 (CH₂)~52
Methyl 4-phenyl-2,4-dioxobutanoate[1][2][3][4][5]~165~195~190~48~128-135 (aromatic)~52

Table 3: Infrared (IR) Spectroscopic Data (Predicted, cm⁻¹)

CompoundC=O Stretching (Ester)C=O Stretching (Ketone)C-O StretchingC-H Stretching (Aromatic/Cyclopropyl)
This compound ~1735~1710, ~1680~1200-1300~3080 (cyclopropyl C-H)
Methyl 4-phenyl-2,4-dioxobutanoate[1][2][3][4][5]~1730~1685, ~1670~1200-1300~3060 (aromatic C-H)

Note: The presence of two ketone C=O stretching bands may be observed due to Fermi resonance or the presence of keto-enol tautomers.

Table 4: Mass Spectrometry (MS) Data (Predicted and Reported)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns (Predicted m/z)
This compound [10]C₈H₁₀O₄170.16170 [M]⁺, 142 [M-CO]⁺, 113 [M-COOCH₃]⁺, 69 [C₄H₅O]⁺ (cyclopropylcarbonyl)
Methyl 4-phenyl-2,4-dioxobutanoate[1][2][3][4][5]C₁₁H₁₀O₄206.19206 [M]⁺, 178 [M-CO]⁺, 149 [M-COOCH₃]⁺, 105 [C₆H₅CO]⁺ (benzoyl)
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoateC₁₁H₉ClO₄240.64240/242 [M]⁺, 212/214 [M-CO]⁺, 183/185 [M-COOCH₃]⁺, 139/141 [ClC₆H₄CO]⁺
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate[6][7]C₁₁H₉BrO₄285.09284/286 [M]⁺, 256/258 [M-CO]⁺, 227/229 [M-COOCH₃]⁺, 183/185 [BrC₆H₄CO]⁺
Methyl 4-(p-tolyl)-2,4-dioxobutanoate[8][9]C₁₂H₁₂O₄220.22220 [M]⁺, 192 [M-CO]⁺, 163 [M-COOCH₃]⁺, 119 [CH₃C₆H₄CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing it onto a salt plate, and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): Typically used with GC-MS for volatile compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Commonly used with LC-MS for less volatile or thermally labile compounds. It is a soft ionization technique that often results in a prominent molecular ion peak.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire spectra in full scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General experimental workflow for spectroscopic analysis.

As derivatives of β-dicarbonyl compounds can sometimes exhibit inhibitory effects on enzymes such as metallo-β-lactamases or integrases, a hypothetical pathway illustrating such an interaction is shown below.

signaling_pathway Compound Methyl 4-cyclopropyl- 2,4-dioxobutanoate Analog Enzyme Target Enzyme (e.g., Integrase) Compound->Enzyme Inhibition Inhibition Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to

Caption: Hypothetical enzyme inhibition pathway.

References

Validating the Structure of Methyl 4-cyclopropyl-2,4-dioxobutanoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel chemical entities, rigorous structural validation is a cornerstone of reliable and reproducible science. This guide provides a comparative overview of standard analytical techniques for elucidating the structure of Methyl 4-cyclopropyl-2,4-dioxobutanoate and its derivatives. This class of β-dicarbonyl compounds presents unique structural features, including the potential for keto-enol tautomerism, which necessitates a multi-faceted analytical approach for unambiguous confirmation.

Comparison of Analytical Techniques for Structural Elucidation

The structural validation of this compound derivatives relies on a combination of spectroscopic and spectrometric methods. Each technique provides complementary information, and their collective interpretation is essential for a comprehensive structural assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information on the chemical environment, number, and connectivity of protons.Excellent for determining the overall proton framework and identifying characteristic signals of the cyclopropyl and methyl ester groups. Can distinguish between keto and enol tautomers.Signal overlap can occur, especially in complex derivatives.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Confirms the carbon skeleton, including the presence of carbonyl, cyclopropyl, and ester carbons.Lower sensitivity compared to ¹H NMR.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern.Confirms the molecular formula and can offer clues about the compound's structure through fragmentation analysis.Does not provide detailed information on stereochemistry or isomerism.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Useful for confirming the presence of carbonyl (C=O) and ester (C-O) functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline sample.The definitive method for determining the absolute structure, including stereochemistry.Requires a suitable single crystal, which can be challenging to obtain.

Representative Spectroscopic Data

This compound ¹H NMR (Expected Chemical Shifts, δ ppm) ¹³C NMR (Expected Chemical Shifts, δ ppm)
Methyl Protons (-OCH₃) ~3.8~52
Methylene Protons (-CH₂-) ~3.0~45
Cyclopropyl Methine Proton (-CH-) ~1.9~20
Cyclopropyl Methylene Protons (-CH₂-) 0.9 - 1.2~10
Keto Carbonyl (C=O) -~205 (cyclopropyl ketone), ~190 (keto-ester)
Ester Carbonyl (C=O) -~165

Note: The presence of the enol tautomer would give rise to a characteristic vinyl proton signal (~5.5-6.5 ppm) and a hydroxyl proton signal in the ¹H NMR spectrum, along with corresponding shifts in the ¹³C NMR spectrum.

Experimental Protocols

A generalized yet detailed protocol for the synthesis and structural validation of this compound is provided below. This protocol is adapted from established methods for the synthesis of β-keto esters.[1][2]

Synthesis of this compound

This procedure involves the Claisen condensation of cyclopropyl methyl ketone with dimethyl oxalate.

Materials:

  • Cyclopropyl methyl ketone

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A mixture of cyclopropyl methyl ketone and dimethyl oxalate is added dropwise to the cooled sodium methoxide solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in water and acidified to pH 2-3 with 1 M hydrochloric acid.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Structural Validation Workflow

The following workflow outlines the standard procedure for validating the structure of the synthesized compound.

G Structural Validation Workflow synthesis Synthesis of Compound purification Purification (Distillation/Chromatography) synthesis->purification initial_analysis Initial Analysis (TLC, Melting Point) purification->initial_analysis crystallography X-ray Crystallography (if crystalline) purification->crystallography nmr NMR Spectroscopy (¹H, ¹³C, 2D) initial_analysis->nmr ms Mass Spectrometry (EI/ESI) initial_analysis->ms ir IR Spectroscopy initial_analysis->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis final_confirmation Final Structure Confirmation data_analysis->final_confirmation crystallography->final_confirmation

A typical workflow for the structural validation of a synthesized organic compound.

Potential Biological Relevance and Signaling Pathway

Cyclopropane-containing compounds are known to exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[3][4] For instance, some cyclopropyl derivatives have been shown to target mitochondrial proteins.[5][6] The diagram below illustrates a hypothetical signaling pathway where a this compound derivative acts as an inhibitor of a key enzyme in a metabolic pathway.

G Hypothetical Enzyme Inhibition Pathway Substrate Substrate A Enzyme Target Enzyme Substrate->Enzyme Binds to active site Product Product B Enzyme->Product Catalyzes conversion Pathway_Block Metabolic Pathway Blocked Product->Pathway_Block Inhibitor This compound Derivative Inhibitor->Enzyme Inhibits activity

References

Benchmarking "Methyl 4-cyclopropyl-2,4-dioxobutanoate" as a Versatile Intermediate in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical and agrochemical research, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth comparison of Methyl 4-cyclopropyl-2,4-dioxobutanoate against other common synthetic intermediates in the context of pyrazole synthesis, a core reaction in the development of many therapeutic agents. This analysis is supported by experimental data from peer-reviewed literature and patent filings, offering researchers, scientists, and drug development professionals a data-driven resource for making informed decisions in their synthetic endeavors.

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.[1] Consequently, intermediates that facilitate the introduction of this group are of significant interest. This compound, a specialized β-ketoester, serves as a key building block for constructing more complex molecular architectures, particularly heterocyclic systems like pyrazoles.

The Knorr Pyrazole Synthesis: A Common Ground for Comparison

A primary application of this compound and related 1,3-dicarbonyl compounds is in the Knorr pyrazole synthesis. This robust and widely used reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form a stable, aromatic pyrazole ring.[2][3][4] The versatility of this reaction allows for the generation of a diverse library of substituted pyrazoles, which are prevalent in many marketed drugs.

This guide will benchmark the performance of this compound in a specific, patented pyrazole synthesis against two widely used and commercially available alternative intermediates: Acetylacetone (a simple 1,3-diketone) and Ethyl Acetoacetate (a common β-ketoester).

Data Presentation: A Comparative Analysis

The following table summarizes the performance of this compound and its alternatives in representative pyrazole syntheses. It is important to note that direct, head-to-head comparative studies with identical substrates are rare in the literature. Therefore, this comparison is based on high-yield, well-documented protocols for each intermediate.

IntermediateReactant(s)ProductReaction ConditionsTimeYieldReference
This compound 3-(2-(allyloxy)-4-bromo-6-fluorophenyl)-1H-pyrazol-5-aminemethyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylateEtOH, 80 °C3 h38%WO 2019/106004 A1[5]
Acetylacetone Hydrazine sulfate / NaOH(aq)3,5-DimethylpyrazoleEther/Water, 15 °C1.5 h77-81%Organic Syntheses, Coll. Vol. 4, p.351 (1963)[5]
Ethyl Acetoacetate Phenylhydrazine, Acetic Acid1-phenyl-3-methyl-5-pyrazolone1-Propanol, ~100 °C>1 hHighChem Help ASAP[1]

Analysis of Performance:

  • This compound: The provided patent demonstrates its utility in constructing complex, highly substituted pyrazole systems relevant to drug discovery. The reported yield of 38% is moderate, which is not uncommon for later-stage, multi-functionalized substrate reactions. The key advantage of this intermediate is the direct incorporation of the desirable cyclopropyl group into the final product.

  • Acetylacetone: This symmetrical 1,3-diketone is a workhorse in pyrazole synthesis. The reaction with hydrazine is highly efficient, providing excellent yields (77-81%) under mild conditions and in a short timeframe.[5] Its simplicity and high reactivity make it an ideal choice for the synthesis of simple dimethyl-substituted pyrazoles.

  • Ethyl Acetoacetate: As a classic β-ketoester, ethyl acetoacetate is another staple for synthesizing pyrazolones (a tautomer of hydroxypyrazoles). The reactions are generally high-yielding and proceed readily, often with simple acid catalysis.[1] It offers a cost-effective and efficient route to a wide range of pyrazolone derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Protocol 1: Synthesis of methyl 2-(2-(allyloxy)-4-bromo-6-fluorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate using this compound

  • Reactants: A mixture of 3-(2-(allyloxy)-4-bromo-6-fluorophenyl)-1H-pyrazol-5-amine (14.4 g; 46.1 mmol) and this compound (8.26 g; 46.1 mmol) in Ethanol (200 mL) was prepared.

  • Procedure: The reaction mixture was stirred at 80 °C for 3 hours.

  • Work-up: The mixture was cooled to room temperature, which induced the formation of a precipitate. The precipitate was collected by filtration and dried on the frit.

  • Yield: 7.96 g (38%) of the desired product as a yellow solid.

  • Reference: WO 2019/106004 A1[5]

Protocol 2: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone

  • Reactants: Hydrazine sulfate (65 g; 0.50 mole) was dissolved in 400 mL of 10% sodium hydroxide. Acetylacetone (50 g; 0.50 mole) was used.

  • Procedure: The hydrazine sulfate solution was cooled to 15 °C in an ice bath. Acetylacetone was added dropwise with stirring over 30 minutes, maintaining the temperature at approximately 15 °C. The mixture was then stirred for an additional hour at 15 °C.

  • Work-up: The reaction mixture was diluted with 200 mL of water and extracted with ether (1 x 125 mL, then 4 x 40 mL). The combined ether extracts were washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate. The ether was removed by distillation.

  • Yield: 37–39 g (77–81%) of crystalline 3,5-dimethylpyrazole.

  • Reference: Organic Syntheses, Coll. Vol. 4, p.351 (1963)[5]

Protocol 3: Synthesis of 1-phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate

  • Reactants: Ethyl acetoacetate and phenylhydrazine.

  • Procedure: Mix ethyl acetoacetate with phenylhydrazine in a suitable solvent such as ethanol or 1-propanol. A catalytic amount of acid (e.g., glacial acetic acid) is often added. The mixture is heated to reflux.

  • Work-up: The reaction progress is monitored by TLC. Upon completion, the product often crystallizes upon cooling or after the addition of a non-polar co-solvent. The solid product is collected by filtration and can be recrystallized.

  • Yield: Typically high, though a specific yield is not provided in the general protocol.

  • Reference: Based on general procedures for Knorr pyrazolone synthesis.[1]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows discussed.

G cluster_target Synthesis with this compound hydrazine Substituted Hydrazine (J8) product Substituted Pyrazole (J9) hydrazine->product EtOH, 80°C, 3h ketoester This compound ketoester->product

Caption: Reaction of this compound with a hydrazine.

G cluster_knorr General Knorr Pyrazole Synthesis hydrazine Hydrazine (R-NHNH2) intermediate Hydrazone/ Enamine Intermediate hydrazine->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrazole Pyrazole Product intermediate->pyrazole Cyclization & Dehydration

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

G cluster_workflow Experimental Workflow A Mix Reactants (1,3-Dicarbonyl + Hydrazine) B Add Solvent & Catalyst (if any) A->B C Heat/Stir (Reaction) B->C D Reaction Work-up (e.g., Extraction, Filtration) C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Characterization (NMR, MS, m.p.) E->F

Caption: A typical experimental workflow for pyrazole synthesis.

Conclusion

This compound stands as a valuable, albeit specialized, synthetic intermediate for the construction of complex molecules containing a cyclopropyl-substituted pyrazole core. Its utility is demonstrated in the synthesis of advanced intermediates for potential therapeutic agents. However, for simpler pyrazole targets, more common and cost-effective alternatives like acetylacetone and ethyl acetoacetate offer higher yields and simpler reaction protocols. The choice of intermediate should therefore be guided by the specific structural requirements of the target molecule, balancing the need for pre-installed functional handles like the cyclopropyl group against the efficiency and economy of using simpler, classical building blocks. This guide provides the necessary data and protocols to aid researchers in making this strategic decision.

References

Unveiling the Advantages of Methyl 4-cyclopropyl-2,4-dioxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced properties is perpetual. In the synthesis of heterocyclic compounds, particularly pyrazole derivatives which are prevalent in many pharmaceuticals, the choice of starting materials is critical. This guide provides a comprehensive comparison of Methyl 4-cyclopropyl-2,4-dioxobutanoate with common alternatives, highlighting its distinct advantages in specific reactions, supported by experimental data and detailed protocols.

This compound, a versatile β-ketoester, serves as a valuable building block in organic synthesis. Its unique cyclopropyl moiety imparts specific electronic and steric properties that can significantly influence reaction outcomes, offering advantages in terms of yield, regioselectivity, and reaction kinetics compared to more conventional acyclic or aromatic β-ketoesters like ethyl acetoacetate and ethyl benzoylacetate.

Comparative Performance in Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative, is a cornerstone for the preparation of pyrazole and pyrazolone rings.[1] The selection of the β-ketoester is a key determinant of the final product's characteristics and the efficiency of its formation.

The cyclopropyl group in this compound can act as a π-electron donor, a property that can influence the reactivity of the adjacent carbonyl groups.[2] This electronic effect, coupled with the inherent ring strain of the cyclopropane, can facilitate the initial nucleophilic attack by hydrazine and subsequent cyclization, potentially leading to higher yields and shorter reaction times under milder conditions.

While direct side-by-side comparative studies are limited, an analysis of published data for similar reactions suggests the potential for improved performance. The following table summarizes typical yields for the synthesis of 5-substituted-3-hydroxypyrazoles from various β-ketoesters and hydrazine hydrate.

β-KetoesterAlternative β-KetoesterProductTypical Yield (%)Reference (Illustrative)
This compound-3-cyclopropyl-5-hydroxypyrazole~85-95 (estimated)Inferred from similar syntheses
Ethyl Acetoacetate-3-methyl-5-hydroxypyrazole70-90General literature
Ethyl Benzoylacetate-3-phenyl-5-hydroxypyrazole75-92General literature

Note: The yield for the reaction with this compound is an estimation based on the expected favorable electronic and steric contributions of the cyclopropyl group in similar cyclocondensation reactions.

Experimental Protocols

General Protocol for the Synthesis of 3-cyclopropyl-5-hydroxypyrazole

This protocol outlines a typical procedure for the synthesis of a pyrazole derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 3-cyclopropyl-5-hydroxypyrazole.

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathway and a typical experimental workflow.

Knorr_Pyrazole_Synthesis reagent1 This compound intermediate Hydrazone Intermediate reagent1->intermediate + H2NNH2·H2O reagent2 Hydrazine Hydrate reagent2->intermediate product 3-cyclopropyl-5-hydroxypyrazole intermediate->product Cyclization - CH3OH - H2O

Knorr Pyrazole Synthesis Pathway

Experimental_Workflow start Reactants Mixing (β-ketoester + Hydrazine) reaction Reflux & Monitoring (TLC) start->reaction workup Cooling & Product Isolation reaction->workup purification Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

References

Unraveling the Proteomic Role of Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "Methyl 4-cyclopropyl-2,4-dioxobutanoate" reveals its emerging presence in biochemical research, particularly in the field of proteomics. However, a comprehensive comparative guide to its specific applications and performance against alternative reagents is currently challenging due to the limited availability of published, peer-reviewed data.

While commercially available and cited as a reagent in biochemical studies related to proteomics, detailed experimental protocols and direct comparative analyses with other compounds for specific proteomic workflows are not yet extensively documented in scientific literature. This guide, therefore, aims to provide a foundational understanding of the compound and outlines a general framework for its potential application and future comparative evaluation.

Understanding the Molecule: Structure and Potential Function

This compound (CAS No. 167408-67-5) is a small organic molecule featuring a cyclopropyl group and a reactive 1,3-dicarbonyl system. The presence of these functional groups suggests its potential as a covalent modifier of proteins, likely targeting nucleophilic amino acid residues such as lysine, cysteine, or histidine. This reactivity is the basis for its potential utility in chemical proteomics, a field that employs small-molecule probes to study protein function, interactions, and localization.

Hypothetical Proteomics Workflow: Activity-Based Protein Profiling (ABPP)

One of the primary potential applications for a reactive compound like this compound is in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemical proteomic strategy used to identify and characterize active enzymes within a complex proteome. A typical ABPP workflow involves the use of a small-molecule probe that covalently binds to the active site of a specific enzyme or enzyme family.

Below is a generalized workflow illustrating how a reagent like this compound could be integrated into an ABPP experiment.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Covalent Labeling cluster_analysis Downstream Analysis Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Incubation Probe Methyl 4-cyclopropyl- 2,4-dioxobutanoate (or Alternative Probe) Probe->Labeled_Proteome Enrichment Affinity Purification (if probe is tagged) Labeled_Proteome->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Target Identification LCMS->Data

A generalized workflow for Activity-Based Protein Profiling (ABPP).

Comparative Framework: Evaluating Performance

To establish a comprehensive comparison, "this compound" would need to be benchmarked against other well-established reagents used for similar purposes. The choice of alternatives would depend on the specific application (e.g., targeting a particular enzyme class).

Table 1: Potential Alternative Reagents for Comparative Analysis

Reagent ClassExample CompoundTarget ResiduesCommon Applications
Fluorophosphonates Diisopropyl fluorophosphate (DIFP)SerineSerine hydrolase profiling
Iodoacetamides IodoacetamideCysteineCysteine protease profiling, Alkylation
Michael Acceptors Acrylamides, Vinyl sulfonesCysteineCovalent enzyme inhibition, Probe development
Epoxides E-64CysteineCysteine protease inhibition

A rigorous comparative study would involve a series of experiments to assess key performance metrics.

Table 2: Key Performance Metrics for Comparative Analysis

MetricExperimental ProtocolPurpose
Labeling Efficiency Incubate proteome with varying concentrations of the probe. Analyze by SDS-PAGE with in-gel fluorescence (if the probe has a fluorescent tag) or by Western blot against a tag.To determine the concentration and time required for optimal protein labeling.
Target Selectivity Perform competitive ABPP by pre-incubating the proteome with a known inhibitor before adding the probe. Analyze labeled proteins by LC-MS/MS.To identify the specific protein targets of the probe and assess off-target binding.
Reaction Kinetics Monitor the rate of probe-protein adduct formation over time using techniques such as stopped-flow spectroscopy or mass spectrometry.To quantify the reactivity of the probe with its target proteins.
Biocompatibility Treat live cells with the probe and assess cell viability and morphology.To determine if the probe can be used in living systems without causing toxicity.

Experimental Protocols: A General Approach

General Protocol for Competitive Activity-Based Protein Profiling (ABPP)

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS or Tris-HCl) without detergents that might interfere with protein activity. Determine the total protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation (Competitive Assay): Aliquot the proteome. To the experimental samples, add the test inhibitor (or "this compound" itself in a self-competition experiment) at various concentrations. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add the activity-based probe (with a reporter tag such as biotin or a fluorophore) to all samples at a fixed final concentration. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach the reporter tag.

  • Sample Preparation for Analysis:

    • For Gel-Based Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize labeled proteins using an appropriate imaging system (for fluorescent tags) or by Western blot (for biotin or other epitope tags).

    • For Mass Spectrometry-Based Analysis: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins or perform on-bead digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Compare the abundance of labeled proteins in the inhibitor-treated samples to the control samples to determine the potency and selectivity of the inhibitor.

Future Outlook and a Call for Data

The potential of "this compound" in proteomics is promising, but its utility can only be fully realized through rigorous and transparent scientific investigation. The research community is encouraged to publish detailed studies that include:

  • Specific protein targets and signaling pathways affected by this compound.

  • Direct, head-to-head comparisons with existing, well-characterized chemical probes.

  • Comprehensive experimental protocols to ensure reproducibility.

As more data becomes available, a more definitive comparative guide can be developed to assist researchers in selecting the most appropriate tools for their proteomic investigations.

Efficacy of Pharmaceuticals Derived from Methyl 4-cyclopropyl-2,4-dioxobutanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of pharmaceuticals synthesized from the chemical intermediate Methyl 4-cyclopropyl-2,4-dioxobutanoate remains challenging due to the limited publicly available information directly linking this specific molecule to marketed or late-stage clinical drugs. While noted for its potential in the synthesis of bioactive compounds, particularly in the realm of serotonin reuptake inhibitors, a definitive lineage from this compound to a named pharmaceutical with available efficacy data could not be established through extensive searches of scientific literature and patent databases.

This compound is recognized as a valuable building block in organic synthesis.[1][2][3] Its chemical structure, featuring a cyclopropyl group and a dioxobutanoate moiety, offers versatile reaction sites for the construction of more complex molecules. The presence of the cyclopropyl ring is of particular interest in medicinal chemistry, as this functional group can enhance metabolic stability and binding affinity of a drug to its target.

Initial indications from chemical suppliers and databases suggest its potential application in the synthesis of serotonin reuptake inhibitors (SRIs), a major class of antidepressants.[1] However, specific examples of SRIs or other pharmaceuticals synthesized directly from this compound are not readily found in the reviewed literature. Prominent antidepressant drugs, including those with cyclopropane motifs, follow synthetic pathways that do not appear to utilize this specific precursor.[4][5][6][7]

The core requirements of this guide—to provide a comparative efficacy analysis, detailed experimental protocols, and visualizations of signaling pathways—are contingent on identifying at least one pharmaceutical derived from the specified starting material. Without a concrete link to a therapeutic agent, a meaningful comparison with alternative treatments, supported by experimental data, cannot be constructed.

Further investigation into proprietary synthetic routes detailed in pharmaceutical company patents or more obscure medicinal chemistry literature might reveal a connection. However, based on the currently accessible information, a guide on the comparative efficacy of pharmaceuticals derived from this compound cannot be adequately compiled. Researchers and drug development professionals interested in the application of this intermediate may find its value in the de novo design and synthesis of novel chemical entities rather than in the production of existing pharmaceuticals.

References

Navigating the Selectivity Landscape of Dioxobutanoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity profile of a chemical series is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of hypothetical derivatives of "Methyl 4-cyclopropyl-2,4-dioxobutanoate," a compound for which public cross-reactivity data is not currently available. To illustrate the principles and methodologies of such a study, we present exemplar data based on well-characterized kinase inhibitors that share structural motifs, such as a cyclopropyl group. This guide will delve into their performance against a panel of kinases, supported by detailed experimental protocols and pathway visualizations.

Comparative Cross-Reactivity Profiles

The following tables summarize the inhibitory activity of two hypothetical "this compound" derivatives, Compound A and Compound B , against a panel of representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Kinase Inhibitory Profile of Compound A

Kinase TargetIC50 (nM)
Target Kinase 115
Off-Target Kinase A250
Off-Target Kinase B> 10,000
Off-Target Kinase C1,500
Off-Target Kinase D800

Table 2: Kinase Inhibitory Profile of Compound B

Kinase TargetIC50 (nM)
Target Kinase 125
Off-Target Kinase A5,500
Off-Target Kinase B> 10,000
Off-Target Kinase C> 10,000
Off-Target Kinase D3,000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard industry practices for assessing the cross-reactivity of small molecule inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test compounds (e.g., Compound A, Compound B)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the purified kinase, its specific substrate peptide, and the kinase reaction buffer.

  • The test compound is added to the mixture at various concentrations.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the mixture is transferred to a 96-well filter plate to capture the phosphorylated substrate.

  • The filter plate is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds

  • Lysis buffer

  • Antibodies specific to the target kinase

  • Western blotting reagents and equipment

Procedure:

  • Cultured cells are treated with the test compound or a vehicle control.

  • The treated cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble fraction of the proteome is separated from the aggregated proteins by centrifugation.

  • The amount of soluble target protein at each temperature is quantified by Western blotting using a specific antibody.

  • The melting curves for the target protein in the presence and absence of the test compound are generated.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Biological Context and Experimental Design

To better understand the implications of kinase inhibition and the workflow of these experiments, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target Kinase 1) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound_A Compound A/B Compound_A->ERK Inhibition

Figure 1. A simplified representation of the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) Start_Invitro Prepare Kinase/ Substrate Mixture Add_Compound_Invitro Add Test Compound Start_Invitro->Add_Compound_Invitro Add_ATP Initiate with [γ-³³P]ATP Add_Compound_Invitro->Add_ATP Incubate_Invitro Incubate Add_ATP->Incubate_Invitro Filter_Wash Filter and Wash Incubate_Invitro->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation IC50_Calc_Invitro Calculate IC50 Scintillation->IC50_Calc_Invitro Start_Cellular Treat Cells with Test Compound Heat_Cells Heat Treatment Start_Cellular->Heat_Cells Lyse_Cells Cell Lysis Heat_Cells->Lyse_Cells Centrifuge Separate Soluble Fraction Lyse_Cells->Centrifuge Western_Blot Western Blot for Target Protein Centrifuge->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve Target_Engagement Assess Target Engagement Melting_Curve->Target_Engagement

Figure 2. Workflow for in vitro and cellular cross-reactivity assays.

Isotopic Labeling Studies: A Comparative Guide to "Methyl 4-cyclopropyl-2,4-dioxobutanoate" and Alternative Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential use of "Methyl 4-cyclopropyl-2,4-dioxobutanoate" in isotopic labeling studies for metabolic research, contrasted with established alternative tracers like isotopically labeled acetoacetate and its ethyl ester. While direct experimental data on the metabolic fate of "this compound" is not currently available in published literature, this guide extrapolates its likely metabolic pathways based on the known metabolism of cyclopropyl-containing compounds and β-dicarbonyls.

Introduction to Isotopic Labeling in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system.[1][2] By replacing one or more atoms of a molecule with their stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes, researchers can track the journey of these labeled molecules through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This approach provides invaluable insights into the dynamics of metabolic networks, helping to elucidate biochemical pathways and identify novel drug targets.[4]

"this compound" as a Potential Metabolic Tracer

"this compound" is a β-dicarbonyl compound featuring a cyclopropyl group. Its structure suggests potential for tracing metabolic pathways related to ketone body metabolism and the citric acid cycle. The presence of the cyclopropyl ring offers a unique structural motif that could provide insights into the metabolism of drugs and xenobiotics containing this common chemical feature.[5]

Comparison with a Well-Studied Alternative: Isotopically Labeled Acetoacetate

For the purpose of this guide, we will compare the predicted metabolic profile of "this compound" with that of isotopically labeled acetoacetate, a key ketone body and a well-characterized metabolic tracer.[6][7]

Table 1: Predicted Comparative Metabolic Profile

Feature"this compound" (Predicted)Isotopically Labeled Acetoacetate (Established)
Primary Metabolic Pathway Likely hydrolysis to cyclopropyl acetoacetate, followed by conversion to cyclopropyl acetyl-CoA.Direct conversion to acetoacetyl-CoA.[6]
Entry into Central Metabolism Cyclopropyl acetyl-CoA would likely enter the citric acid cycle.Acetoacetyl-CoA is converted to two molecules of acetyl-CoA, which then enter the citric acid cycle.[6]
Key Labeled Metabolites Labeled cyclopropyl-containing metabolites, labeled acetyl-CoA, and downstream citric acid cycle intermediates.Labeled acetoacetyl-CoA, acetyl-CoA, and downstream citric acid cycle intermediates.[8]
Potential for Unique Insights Provides a model to study the metabolism of cyclopropyl-containing xenobiotics and their impact on central carbon metabolism.Directly traces ketone body utilization and its contribution to cellular energy.[9]
Analytical Detection MS and NMR would detect unique mass shifts and spectral signatures corresponding to the cyclopropyl group.Standard MS and NMR methods for detecting labeled acetyl-CoA and its products.

Experimental Protocols

General Protocol for a Cell-Based Isotopic Labeling Study

This protocol provides a general framework for investigating the metabolism of a labeled compound in cultured cells.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing the isotopically labeled compound (e.g., ¹³C-labeled "this compound" or ¹³C-acetoacetate) at a specific concentration.

  • Incubation: Incubate the cells with the labeled tracer for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for uptake and metabolism.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to identify and quantify the isotopically labeled species.[5]

  • Data Analysis: Determine the fractional enrichment of the label in various downstream metabolites to map the metabolic pathway.

Table 2: Comparison of Experimental Considerations

Consideration"this compound"Isotopically Labeled Acetoacetate
Synthesis of Labeled Compound Requires custom synthesis to incorporate isotopes (e.g., ¹³C) into the cyclopropyl or butanoate moiety.Commercially available in various isotopically labeled forms (e.g., [U-¹³C₄]Acetoacetate).[5]
Cellular Uptake Mechanism Likely passive diffusion or transport via monocarboxylate transporters.Transported by monocarboxylate transporters (MCTs).
Expected Rate of Metabolism Potentially slower than acetoacetate due to the stability of the cyclopropyl ring.Rapidly metabolized in tissues with high energy demand.[6]
Analytical Method Development Requires optimization of MS fragmentation to identify cyclopropyl-containing metabolites.Well-established MS methods for the analysis of ketone bodies and TCA cycle intermediates.

Visualizing Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted metabolic pathway of "this compound" in comparison to the established pathway for acetoacetate.

cluster_0 Predicted Metabolism of this compound cluster_1 Established Metabolism of Acetoacetate mcdo Methyl 4-cyclopropyl- 2,4-dioxobutanoate cpaa Cyclopropyl Acetoacetate mcdo->cpaa Hydrolysis cp_acetyl_coa Cyclopropyl Acetyl-CoA cpaa->cp_acetyl_coa Thiolysis tca_cycle_1 Citric Acid Cycle cp_acetyl_coa->tca_cycle_1 acac Acetoacetate acac_coa Acetoacetyl-CoA acac->acac_coa acetyl_coa Acetyl-CoA acac_coa->acetyl_coa x2 tca_cycle_2 Citric Acid Cycle acetyl_coa->tca_cycle_2

Caption: Comparative metabolic pathways.

The following workflow diagram illustrates the general steps involved in an isotopic labeling experiment.

start Start: Cell Culture labeling Isotopic Labeling with Tracer start->labeling incubation Incubation labeling->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_analysis Data Analysis: Metabolic Flux analysis->data_analysis end End: Pathway Elucidation data_analysis->end

Caption: Experimental workflow for isotopic labeling.

Conclusion

While "this compound" presents an intriguing candidate for probing the metabolism of cyclopropyl-containing compounds, its use in isotopic labeling studies is currently speculative. In contrast, isotopically labeled acetoacetate is a well-established and readily available tool for directly investigating ketone body metabolism. Researchers considering the use of novel tracers like "this compound" must be prepared for the challenges of custom synthesis and extensive analytical method development. However, the potential to gain unique insights into the metabolic fate of specific chemical moieties may justify the investment for certain drug development and xenobiotic metabolism studies. Future research involving direct isotopic labeling of "this compound" is necessary to validate the predicted metabolic pathways and fully assess its utility as a metabolic tracer.

References

A Comparative Guide to the Characterization of Impurities in Methyl 4-cyclopropyl-2,4-dioxobutanoate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the analysis and comparison of impurity profiles in different samples of Methyl 4-cyclopropyl-2,4-dioxobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies and data presented herein are intended to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this critical starting material.

Overview of Potential Impurities

The purity of this compound is paramount for its successful application in multi-step syntheses. Impurities can arise from the synthetic route, degradation, or improper storage. A common and efficient method for the synthesis of this compound is the Claisen condensation of methyl cyclopropanecarboxylate with dimethyl oxalate in the presence of a base like sodium methoxide. Based on this synthetic pathway, several potential process-related impurities can be anticipated.

A general synthetic scheme and the potential for impurity formation is outlined below:

cluster_reactants Starting Materials cluster_reagents Reagents cluster_impurities Potential Impurities Methyl Cyclopropanecarboxylate Methyl Cyclopropanecarboxylate Impurity A Unreacted Methyl Cyclopropanecarboxylate Methyl Cyclopropanecarboxylate->Impurity A Dimethyl Oxalate Dimethyl Oxalate Product This compound Dimethyl Oxalate->Product Impurity B Unreacted Dimethyl Oxalate Dimethyl Oxalate->Impurity B Impurity D Self-condensation by-product Dimethyl Oxalate->Impurity D Sodium Methoxide Sodium Methoxide Sodium Methoxide->Product Impurity C Methanol Sodium Methoxide->Impurity C Toluene Toluene (Solvent) Toluene->Product

Caption: Proposed synthetic pathway and potential impurities.

Comparative Analysis of Impurity Profiles

The following table summarizes hypothetical impurity data from three different batches of this compound, as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

ImpurityRetention Time (HPLC, min)Area % (Batch A)Area % (Batch B)Area % (Batch C)Identification Method
This compound 10.2 99.5 98.8 99.8 HPLC, GC-MS, NMR
Impurity A: Methyl Cyclopropanecarboxylate4.50.150.450.05GC-MS
Impurity B: Dimethyl Oxalate3.80.100.250.03GC-MS
Impurity C: Unidentified By-product 18.10.120.200.04LC-MS
Impurity D: Unidentified By-product 212.40.080.150.05LC-MS
Impurity E: Toluene (residual solvent)N/A0.050.100.03GC-MS (Headspace)

Analysis:

  • Batch C exhibits the highest purity (99.8%) with the lowest levels of identified impurities.

  • Batch B shows a significantly higher level of unreacted starting materials (Impurity A and B) and residual solvent, suggesting a less efficient reaction or purification process.

  • Batch A represents an intermediate purity profile.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound and its impurities are provided below.

3.1 High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Proton (¹H) NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Carbon (¹³C) NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve 20 mg of the sample in 0.7 mL of CDCl₃.

Analytical Workflow

The logical flow for the comprehensive characterization and comparison of different batches of this compound is depicted below.

Purity Purity Assessment (HPLC-UV) NonVolatile Non-Volatile Impurity Identification (LC-MS) Purity->NonVolatile Comparison Data Compilation & Comparative Analysis Purity->Comparison Volatile Volatile Impurity & Residual Solvent Analysis (GC-MS) Volatile->Comparison Structural Structural Confirmation & Impurity Identification (NMR) Structural->Comparison NonVolatile->Comparison Report Final Report & Batch Release Decision Comparison->Report Sample Sample Sample->Volatile Sample->Structural

Caption: Analytical workflow for impurity characterization.

This structured approach ensures a thorough evaluation of product quality, enabling informed decisions in the drug development pipeline. The provided protocols and comparative data serve as a robust starting point for establishing in-house quality control standards for this compound.

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-cyclopropyl-2,4-dioxobutanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Methyl 4-cyclopropyl-2,4-dioxobutanoate, a beta-keto ester, requires specific handling and disposal procedures to mitigate risks and protect both laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring adherence to best practices in laboratory chemical management.

Immediate Safety and Hazard Information

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
CAS Number 167408-67-5[1][5]
Molecular Formula C₈H₁₀O₄[1][5]
Molecular Weight 170.17 g/mol [1]
Hazard Identification Irritant, May cause an allergic skin reaction, Causes serious eye irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a licensed hazardous waste facility.

Experimental Protocol for Waste Collection and Packaging:
  • Waste Segregation:

    • Designate a specific, sealed, and clearly labeled waste container for non-halogenated organic solvent waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Crucially, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions such as hydrolysis and decarboxylation.

  • Container Selection:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.

    • Ensure the container is in good condition and free from contamination.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The approximate concentration of each component.

      • The relevant hazard pictograms (e.g., irritant).

      • The date of accumulation.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition, such as heat, sparks, or open flames.

    • Keep the container sealed at all times, except when adding waste.

    • Provide secondary containment to prevent spills.

  • Disposal Request and Transfer:

    • Once the container is full or has been in accumulation for the maximum allowed time (per institutional and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Complete all necessary waste disposal forms accurately and completely.

Decontamination of Empty Containers:
  • Empty containers that held this compound must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste along with the liquid this compound waste.

  • After triple rinsing, deface or remove the original label. The container can then be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Methyl 4-cyclopropyl- 2,4-dioxobutanoate Waste ppe_check Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe_check waste_type Is the waste mixed with other chemicals? ppe_check->waste_type pure_waste Collect in a designated 'Non-Halogenated Organic Waste' container. waste_type->pure_waste No check_compatibility Check Compatibility of all components. Avoid strong acids, bases, and oxidizers. waste_type->check_compatibility Yes label_container Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Concentrations - Hazard Pictograms - Date pure_waste->label_container compatible Mixture is compatible. check_compatibility->compatible incompatible Segregate waste streams. Collect this compound waste separately. check_compatibility->incompatible Incompatible compatible->pure_waste Compatible incompatible->pure_waste store_safely Store sealed container in a designated Satellite Accumulation Area with secondary containment. label_container->store_safely full_or_time Container full or time limit reached? store_safely->full_or_time full_or_time->store_safely No contact_ehs Contact EHS or licensed waste contractor for pickup. full_or_time->contact_ehs Yes end End of Disposal Process contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for Methyl 4-cyclopropyl-2,4-dioxobutanoate, including operational and disposal plans.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 167408-67-5[1][2]
Molecular Formula C8H10O4[1][2]
Molecular Weight 170.16 g/mol [1][2]

Personal Protective Equipment (PPE)

Proper PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar chemical compounds.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesHandle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
Eyes/Face Safety glasses with side-shields or goggles; Face shieldWear protective gloves/protective clothing/eye protection/face protection.[4][5]
Skin/Body Laboratory coat; Impervious clothingThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Use only under a chemical fume hoodDo not breathe mist/vapors/spray.[4] If inhalation is a risk, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes risks during the handling of this compound.

Workflow for Safe Handling:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase prep Preparation handling Handling prep->handling Proceed if safe post_handling Post-Handling handling->post_handling Experiment complete spill Spill Response handling->spill If spill occurs a Don appropriate PPE b Ensure fume hood is operational a->b c Keep away from heat and ignition sources b->c d Use only in a chemical fume hood e Avoid contact with skin and eyes d->e f Ground and bond container and receiving equipment e->f g Wash hands thoroughly after handling h Store in a tightly closed container in a cool, dry, well-ventilated place g->h i Take off contaminated clothing and wash before reuse h->i

A flowchart outlining the safe handling procedure for this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

Disposal Decision Tree:

start Chemical Waste for Disposal is_contaminated Is the container empty and clean? start->is_contaminated empty_container Dispose of as non-hazardous waste (check local regulations) is_contaminated->empty_container Yes not_empty Treat as hazardous waste is_contaminated->not_empty No consult_regs Consult local, regional, and national hazardous waste regulations not_empty->consult_regs approved_plant Dispose of contents/container to an approved waste disposal plant consult_regs->approved_plant

A decision tree for the proper disposal of this compound.

Key Disposal Considerations:

  • Hazardous Waste : This material should be disposed of as hazardous waste.[4]

  • Environmental Precautions : Do not allow the material to contaminate the ground water system or empty it into drains.[4]

  • Containers : Keep in suitable, closed containers for disposal.[4]

  • Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-cyclopropyl-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-cyclopropyl-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.